mannose-binding protein C
Description
Properties
CAS No. |
143107-72-6 |
|---|---|
Molecular Formula |
C34H38Br2N2O18 |
Synonyms |
mannose-binding protein C |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Mannose-Binding Protein C (MBL) in Innate Immunity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the critical role of Mannose-Binding Protein C (MBL), also known as Mannose-Binding Lectin, in the innate immune system. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, signaling pathways, and key experimental methodologies related to MBL, offering a foundational resource for advancing research and therapeutic development in immunology.
Introduction to Mannose-Binding Lectin (MBL)
Mannose-Binding Lectin is a soluble pattern recognition molecule and a key component of the innate immune system.[1][2][3] Primarily synthesized by the liver, MBL is a member of the collectin family, characterized by a collagen-like domain and a C-type lectin (carbohydrate-recognition) domain.[3] It plays a crucial role as a first-line of defense against a wide array of pathogens, including bacteria, viruses, fungi, and protozoa, by recognizing specific carbohydrate patterns on their surfaces.[3][4]
Mechanism of Pathogen Recognition
MBL recognizes pathogen-associated molecular patterns (PAMPs) in the form of specific sugar arrangements on microbial surfaces that are not typically found on host cells. These include D-mannose, L-fucose, and N-acetylglucosamine residues.[4] The basic functional unit of MBL is a homotrimer of polypeptide chains. These trimers further oligomerize to form higher-order structures, which enhances the avidity of binding to the repeating sugar arrays on pathogens.[5] While the affinity of a single carbohydrate-recognition domain (CRD) for its ligand is low (in the millimolar range), the multimeric structure of MBL allows for high-avidity binding to microbial surfaces.[5]
The Lectin Pathway of Complement Activation
Upon binding to a pathogen, MBL initiates the lectin pathway of the complement system, an antibody-independent cascade that is crucial for innate immunity.[6][7] MBL circulates in a complex with MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2.[6]
The activation cascade proceeds as follows:
-
Binding and Conformational Change: The binding of MBL to a pathogen surface induces a conformational change in the MBL-MASP complex.
-
MASP Activation: This change leads to the autoactivation of MASP-1, which then cleaves and activates MASP-2.
-
C4 and C2 Cleavage: Activated MASP-2 cleaves complement components C4 and C2 into their active fragments, C4b and C2a.
-
C3 Convertase Formation: C4b and C2a assemble on the pathogen surface to form the C3 convertase (C4b2a).
-
Complement Cascade Amplification: The C3 convertase cleaves C3 into C3a (an anaphylatoxin) and C3b. C3b acts as an opsonin and can also form part of the C5 convertase, leading to the formation of the membrane attack complex (MAC) and subsequent pathogen lysis.
MBL-Mediated Opsonophagocytosis
Beyond complement activation, MBL can directly act as an opsonin, enhancing the phagocytosis of pathogens by immune cells such as macrophages and neutrophils.[8] This can occur through two main mechanisms:
-
Complement-dependent opsonization: The deposition of C3b on the pathogen surface via the lectin pathway facilitates recognition and uptake by phagocytes expressing complement receptors.
-
Complement-independent opsonization: MBL itself can be recognized by specific cell surface receptors on phagocytes, such as the C1q receptor, leading to enhanced engulfment of the MBL-coated pathogen.
Quantitative Data Summary
The following tables summarize key quantitative data related to MBL function.
Table 1: MBL Serum Concentrations
| Condition | MBL Concentration (ng/mL) | Reference(s) |
| Healthy Caucasians (Normal) | 800 - 1000 | [9] |
| MBL Deficiency (Heterozygous) | Substantially decreased | [9] |
| MBL Deficiency (Homozygous) | Undetectable | [9] |
| Rheumatic Heart Disease Patients | Mean: 3036.2 ± 298.9 | [9] |
| Healthy Controls (RHD Study) | Mean: 1942.6 ± 185.5 | [9] |
| Patients with Infection | Mean: 9.88 mg/L (9880 ng/mL) | [10] |
| Healthy Controls (Infection Study) | Mean: 4.48 mg/L (4480 ng/mL) | [10] |
| Type 1 Diabetes (New-onset) | Significantly higher than controls | [11] |
Table 2: MBL Binding Affinities and Stoichiometry
| Interaction | Affinity (Kd) | Stoichiometry | Reference(s) |
| MBL-MASP-1 | 3.2 nM | Not fixed, variable complexes | [12] |
| MBL-MASP-2 | 2.6 nM | Not fixed, variable complexes | [12] |
| MBL CRD - Mannose | ~10⁻³ M (low affinity) | - | [5] |
Detailed Experimental Protocols
Quantification of MBL in Serum by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of human MBL in serum or plasma.
Materials:
-
96-well microplate coated with anti-human MBL antibody
-
Human MBL standard
-
Biotinylated anti-human MBL detection antibody
-
HRP-conjugated streptavidin
-
Assay diluent
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. A standard curve should be prepared by serially diluting the MBL standard.
-
Sample Addition: Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-human MBL antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
HRP-Streptavidin: Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until a color change is observed.
-
Reaction Stoppage: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the MBL concentration in the samples by interpolating their absorbance values from the standard curve.
In Vitro Opsonophagocytosis Assay
This protocol outlines a method to assess MBL-mediated phagocytosis of a model pathogen (e.g., zymosan or fluorescently labeled bacteria) by macrophages.
Materials:
-
Phagocytic cells (e.g., THP-1 derived macrophages or primary macrophages)
-
Target particles (e.g., FITC-labeled zymosan or bacteria)
-
Serum source (MBL-sufficient and MBL-deficient sera)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan blue or other viability stain
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture phagocytic cells to an appropriate density in a multi-well plate.
-
Opsonization: Incubate the target particles with either MBL-sufficient or MBL-deficient serum for 30 minutes at 37°C to allow for opsonization. As a control, particles can be incubated in serum-free media.
-
Washing: Wash the opsonized particles with PBS to remove unbound serum components.
-
Co-incubation: Add the opsonized particles to the phagocytic cells at a specific multiplicity of infection (MOI) or particle-to-cell ratio.
-
Phagocytosis: Incubate the co-culture for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Quenching/Washing: To differentiate between internalized and surface-bound particles, either add a quenching agent (e.g., trypan blue for FITC) to extinguish the fluorescence of external particles or wash the cells extensively to remove non-phagocytosed particles.
-
Analysis:
-
Flow Cytometry: Harvest the phagocytic cells and analyze them by flow cytometry to determine the percentage of cells that have phagocytosed the fluorescent particles and the mean fluorescence intensity (indicative of the number of particles per cell).
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively and quantitatively assess phagocytosis.
-
-
Data Interpretation: Compare the levels of phagocytosis in the presence of MBL-sufficient versus MBL-deficient serum to determine the contribution of MBL to opsonophagocytosis.
Clinical Significance and Future Directions
MBL deficiency is a common immunodeficiency, and variations in MBL levels have been associated with susceptibility to a range of infectious diseases, particularly in children and immunocompromised individuals.[9] Conversely, elevated MBL levels may contribute to inflammatory damage in certain conditions. The dual role of MBL in host defense and inflammation makes it a compelling target for therapeutic intervention. Future research will likely focus on the development of MBL replacement therapies for deficient individuals and strategies to modulate MBL activity in inflammatory and autoimmune diseases. This guide provides the fundamental knowledge and experimental frameworks necessary to contribute to these exciting areas of research.
References
- 1. Mannan-binding lectin (MBL)-associated serine protease-1 (MASP-1), a serine protease associated with humoral pattern-recognition molecules: normal and acute-phase levels in serum and stoichiometry of lectin pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 4. The mannose-binding lectin: a prototypic pattern recognition molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Lectin pathway - Wikipedia [en.wikipedia.org]
- 8. Comparison of four phenotypic methods for detection of metallo-β-lactamase-producing Gram-negative bacteria in rural teaching hospital - Journal of Laboratory Physicians [jlabphy.org]
- 9. Significantly increased levels of mannose-binding lectin (MBL) in rheumatic heart disease: a beneficial role for MBL deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum mannan-binding lectin (MBL) in patients with infection: clinical and laboratory correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Interactions between mannose-binding lectin and MASPs during complement activation by the lectin pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword of Innate Immunity: A Technical Guide to Mannose-Binding Lectin (MBL)
For Immediate Release
Copenhagen, Denmark – December 23, 2025 – This technical guide provides a comprehensive overview of the structure and function of Mannose-Binding Lectin (MBL), a key pattern recognition molecule of the innate immune system. Intended for researchers, scientists, and drug development professionals, this document delves into the molecular architecture of MBL, its critical role in the lectin pathway of the complement system, its interactions with a wide array of pathogens, and the clinical implications of its genetic variants. The guide also presents detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.
Executive Summary
Mannose-Binding Lectin (MBL) is a soluble C-type lectin that plays a pivotal role in the first line of defense against invading pathogens.[1][2] By recognizing specific carbohydrate patterns on the surface of microorganisms, MBL initiates the lectin pathway of the complement system, leading to opsonization and pathogen lysis.[3][4] It can also directly enhance phagocytosis by interacting with receptors on immune cells. Genetic polymorphisms in the MBL2 gene are common in the human population and can lead to MBL deficiency, a condition associated with increased susceptibility to infections, particularly in immunocompromised individuals.[5][6] This guide explores the intricate details of MBL's structure-function relationship, providing a foundational resource for the scientific community.
Molecular Structure of Mannose-Binding Lectin
MBL is a member of the collectin family of proteins, characterized by the presence of both a collagen-like domain and a carbohydrate-recognition domain (CRD).[7][8] The fundamental structural unit of MBL is a homotrimer of identical polypeptide chains. These subunits then oligomerize to form higher-order structures, typically ranging from dimers to hexamers of the trimeric subunit.[1][9] The higher-order oligomeric forms, particularly tetramers and larger, are the most biologically active in terms of complement activation.
Each MBL polypeptide chain is comprised of four distinct domains:
-
N-terminal Cysteine-Rich Domain: This region is crucial for the formation of disulfide bonds that link the polypeptide chains into trimers and stabilize the higher-order oligomers.
-
Collagen-like Domain: This extended, rigid domain consists of repeating Gly-X-Y amino acid triplets, forming a triple helix with the other two chains in the subunit. This region is responsible for the association with MBL-associated serine proteases (MASPs).
-
Neck Region: An α-helical coiled-coil structure that connects the collagen-like domain to the CRDs.
-
Carbohydrate-Recognition Domain (CRD): This C-terminal, calcium-dependent domain is responsible for binding to specific sugar moieties on the surface of pathogens, such as D-mannose and N-acetylglucosamine.[10]
Functional Aspects of Mannose-Binding Lectin
MBL's primary function is to act as a pattern recognition molecule, identifying pathogen-associated molecular patterns (PAMPs) in the form of specific carbohydrate arrangements. This recognition triggers a cascade of immune responses.
The Lectin Pathway of Complement Activation
Upon binding to a microbial surface, MBL undergoes a conformational change that activates the associated MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2.[1][11] The current model suggests that MASP-1 is the primary activator of MASP-2.[10] Activated MASP-2 then cleaves complement components C4 and C2. The resulting C4b fragment covalently attaches to the pathogen surface, and C2a binds to C4b to form the C3 convertase (C4b2a). This enzyme complex is a central component of the complement cascade, leading to the opsonization of the pathogen with C3b and the formation of the membrane attack complex (MAC), which ultimately lyses the pathogen.[12][13]
Opsonization and Phagocytosis
MBL can also function as an opsonin, directly tagging pathogens for phagocytosis by immune cells.[14] This can occur through two main mechanisms:
-
Complement-dependent opsonization: The deposition of C3b on the pathogen surface via the lectin pathway allows for recognition by complement receptors on phagocytes.
-
Direct interaction with phagocyte receptors: MBL can directly bind to receptors on the surface of phagocytes, such as calreticulin and the CD91 receptor, which then triggers the engulfment of the MBL-coated pathogen.[9][15] This process is independent of complement activation.
Furthermore, MBL has been shown to interact with Toll-like receptors (TLRs), specifically TLR2 and TLR6, within the phagosome.[1] This interaction enhances the signaling cascade initiated by TLRs upon recognition of bacterial ligands like lipoteichoic acid, leading to an amplified pro-inflammatory cytokine response.[1]
Quantitative Data
The biological activity of MBL is highly dependent on its concentration in serum and its ability to form higher-order oligomers. Genetic variations significantly impact these parameters.
Serum MBL Concentrations and Genotypes
Polymorphisms in the promoter and exon 1 of the MBL2 gene are the primary determinants of serum MBL levels.[5] Individuals can be broadly categorized into high, intermediate, and low MBL producers based on their genotype.
| MBL Expression Group | Genotype Examples | Median Serum MBL Concentration (ng/mL) |
| High Producers | HYPA/HYPA, HYPA/LYQA | >1000 |
| Intermediate Producers | LYPA/LYPA, LYPA/HYPA | 500 - 1000 |
| Low/Deficient Producers | LXPA/HYPA, HYPA/LYPB, O/O | <500 (often <100 for deficient genotypes) |
| Table 1: Correlation between MBL2 genotypes and median serum MBL concentrations. Data compiled from multiple sources.[11][16][17][18] |
Pathogen Binding
MBL exhibits broad specificity for a range of pathogens. While precise dissociation constants (Kd) are not available for all interactions, the binding has been qualitatively and semi-quantitatively characterized for numerous clinically relevant microorganisms.
| Pathogen | Binding |
| Candida albicans | Strong |
| Staphylococcus aureus | Strong |
| Influenza A virus | Binds |
| Escherichia coli | Variable |
| Klebsiella pneumoniae | Variable |
| Streptococcus pneumoniae | Low/No Binding |
| Table 2: Summary of MBL binding to various pathogens.[19][20][21][22] |
Experimental Protocols
Quantification of MBL in Serum by ELISA
This protocol outlines a sandwich ELISA for the quantitative determination of functional, oligomerized MBL in human serum.
Materials:
-
96-well microplate coated with anti-MBL monoclonal antibody
-
Human MBL standard
-
Biotinylated anti-MBL monoclonal antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Reconstitute and dilute standards, antibodies, and conjugates according to the manufacturer's instructions. Prepare serial dilutions of the MBL standard to generate a standard curve. Dilute serum samples (typically 1:100) in assay buffer.
-
Sample Incubation: Add 100 µL of diluted standards, samples, and controls to the appropriate wells of the antibody-coated microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of biotinylated anti-MBL antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the MBL standards. Determine the concentration of MBL in the samples by interpolating their absorbance values from the standard curve.[23][24][25][26]
References
- 1. Mannose-binding lectin enhances Toll-like receptors 2 and 6 signaling from the phagosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of the Activation Steps of Mannan-binding Lectin (MBL)-associated Serine Proteases (MASPs) Points to the Central Role of MASP-1 in the Initiation of the Complement Lectin Pathway. - Repository of the Academy's Library [real.mtak.hu]
- 3. [Purification and separation of mannan-binding lectin (MBL) and MBL-associated serine proteases complex from human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MBL Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Isolation of mannan-binding protein from human serum (plasma) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mannan-Binding Lectin via Interaction With Cell Surface Calreticulin Promotes Senescence of Activated Hepatic Stellate Cells to Limit Liver Fibrosis Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical manifestations of mannan-binding lectin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mannose-Binding Lectin: A Potential Therapeutic Candidate against Candida Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Isolation of mannan-binding protein from human serum (plasma) ~Method 2]:Glycoscience Protocol Online Database [jcggdb.jp]
- 15. rupress.org [rupress.org]
- 16. publications.aap.org [publications.aap.org]
- 17. Mannose-binding lectin levels and major infections in a cohort of very long-term survivors after allogeneic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular interactions between MASP-2, C4, and C2 and their activation fragments leading to complement activation via the lectin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mannose binding lectin plays a crucial role in innate immunity against yeast by enhanced complement activation and enhanced uptake of polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human mannan-binding lectin inhibits the infection of influenza A virus without complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. elkbiotech.com [elkbiotech.com]
- 24. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Mannose-Binding Lectin C and the Lectin Pathway of Complement Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Mannose-Binding Lectin (MBL), also known as Mannose-Binding Protein C, and its central role in initiating the lectin pathway of the complement system. The complement system is a critical component of innate immunity, and the lectin pathway provides an antibody-independent mechanism for pathogen recognition and elimination.[1][2][3]
Core Concepts: MBL Structure and Pathogen Recognition
Mannose-Binding Lectin (MBL) is a soluble pattern recognition receptor (PRR) produced primarily by the liver.[4][5] It belongs to the collectin family of proteins, characterized by a collagen-like region and a C-type lectin (calcium-dependent) carbohydrate recognition domain (CRD).[3][6]
-
Structure : The fundamental MBL unit is a trimer of identical polypeptide chains. These subunits oligomerize to form higher-order structures, typically from dimers to hexamers of the basic trimer.[4][7] The tetrameric and higher oligomeric forms are considered the most biologically active, as this multimeric structure is essential for both avid binding to pathogens and subsequent complement activation.[2][7]
-
Pathogen Recognition : MBL recognizes specific, repeating carbohydrate patterns on the surface of a wide array of pathogens.[8] These pathogen-associated molecular patterns (PAMPs) include D-mannose, N-acetylglucosamine, and L-fucose residues.[4][6][8] Such patterns are common on bacteria (e.g., Salmonella, Listeria), fungi (e.g., Candida albicans), some viruses (e.g., HIV, Influenza A, SARS-CoV-2), and parasites, but are typically absent from host cell surfaces, allowing MBL to distinguish self from non-self.[3][4][7][8]
The Lectin Pathway Activation Cascade
The lectin pathway is a proteolytic cascade that shares downstream components with the classical pathway.[1][9] Activation proceeds through a series of highly regulated enzymatic steps.
Initiation and MASP Activation
In circulation, MBL exists in complex with MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2, and a non-enzymatic protein, MAp19.[2][6][7]
-
Binding and Conformational Change : The pathway is initiated when the CRDs of an MBL oligomer bind to appropriate PAMPs on a microbial surface.[1][6]
-
MASP-1 Autoactivation : This binding event induces a conformational change within the MBL-MASP complex, leading to the auto-activation of MASP-1.[10][11]
-
MASP-2 Activation : Activated MASP-1 then cleaves and activates MASP-2.[10][11] While MASP-1 can also cleave C2, MASP-2 is the primary enzyme responsible for activating C4 and C2.[2][11]
Formation of C3 and C5 Convertases
The activation of MASP-2 triggers the assembly of the key enzymatic complexes of the complement cascade on the pathogen surface.
-
Cleavage of C4 and C2 : Activated MASP-2 cleaves complement component C4 into C4a and C4b, and C2 into C2a and C2b.[2][6][12]
-
Formation of C3 Convertase (C4b2a) : The larger fragment, C4b, covalently attaches to the microbial surface. C2a then binds to the surface-bound C4b to form the C3 convertase complex, C4b2a .[2][6][13] The smaller fragments, C4a and C2b, are released.
-
Cleavage of C3 : The C3 convertase is a potent enzyme that cleaves numerous molecules of C3 into C3a and C3b. C3a is an anaphylatoxin that promotes inflammation.[1][13] C3b acts as a powerful opsonin, marking the pathogen for phagocytosis, and is essential for the next step.[13][14]
-
Formation of C5 Convertase (C4b2a3b) : A molecule of C3b binds to the existing C3 convertase (C4b2a) to form the C5 convertase, C4b2a3b .[6][12][14][15]
The Terminal Pathway and MAC Formation
The C5 convertase initiates the final, lytic stage of the complement cascade.
-
Cleavage of C5 : The C5 convertase cleaves C5 into C5a and C5b. C5a is the most potent anaphylatoxin, acting as a powerful chemoattractant for immune cells.[1][12]
-
Assembly of the Membrane Attack Complex (MAC) : C5b initiates the spontaneous, sequential assembly of the terminal complement components C6, C7, C8, and multiple copies of C9.[2][12] This forms the Membrane Attack Complex (MAC, C5b-9) , a transmembrane pore that disrupts the pathogen's cell membrane, leading to lysis and death.[2][12]
Visualization of the Lectin Pathway
The following diagrams illustrate the core signaling cascade and a typical experimental workflow.
Quantitative Data
The concentration and activity of lectin pathway components can vary significantly between individuals, influencing immune susceptibility.
Table 1: Serum Concentrations of Human Lectin Pathway Components
| Component | Median Concentration | Range | Notes |
| Mannose-Binding Lectin (MBL) | 1340 ng/mL | <5 - 12,200 ng/mL | Levels <100 or <500 ng/mL are often considered deficient.[6][16] Concentrations are highly variable due to genetic polymorphisms.[16] |
| MASP-1 | 11 µg/mL | 4 - 30 µg/mL | Acts as an acute-phase protein, with levels doubling after 2 days post-operation.[17][18] |
| MASP-2 | 400-500 ng/mL | 70 - 1200 ng/mL | Levels are generally stable in healthy individuals.[14] Deficiency is considered at levels <100 ng/mL.[14] |
| MAp44 | 1.5 µg/mL | 0.3 - 3.2 µg/mL | A non-enzymatic protein derived from the MASP1 gene that may have regulatory functions.[14] |
Table 2: Kinetic Parameters of Lectin Pathway Convertases
| Convertase | Substrate | Km (µM) | Notes |
| C3/C5 Convertase (C4b2a) | C5 | 2.73 - 6.88 | This initial convertase has a relatively weak affinity for C5.[19] |
| C5 Convertase (C4b2a3b) | C5 | 0.0075 - 0.0086 | The addition of C3b dramatically increases the affinity for C5, making it highly efficient at concentrations well below the normal blood level of C5 (~0.37 µM).[19] |
Regulation of the Lectin Pathway
To prevent excessive activation and damage to host tissues, the lectin pathway is tightly regulated.
-
C1-Inhibitor (C1-INH) : This is a key fluid-phase inhibitor that covalently binds to and inactivates the active sites of both MASP-1 and MASP-2, controlling the initiation of the cascade.[1][20][21]
-
C4b-Binding Protein (C4BP) : C4BP can bind to C4b, preventing the formation of the C4b2a (C3 convertase) complex and accelerating its decay.[22]
-
Factor H and Factor I : Factor H can act as a cofactor for Factor I in the cleavage and inactivation of C3b, helping to control the amplification loop.[1]
Key Experimental Protocols
Studying the lectin pathway requires specific assays to measure the concentration and function of its components.
Protocol 1: Quantification of MBL by ELISA
This protocol outlines a standard sandwich ELISA for measuring MBL concentration in serum or plasma.
-
Coating : Coat microtiter plate wells with a monoclonal anti-MBL capture antibody overnight at 4°C.
-
Washing : Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking : Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing : Repeat the wash step.
-
Sample Incubation : Add serially diluted standards (recombinant MBL) and patient samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step.
-
Detection Antibody : Add a biotinylated polyclonal anti-MBL detection antibody. Incubate for 1 hour at room temperature.
-
Washing : Repeat the wash step.
-
Enzyme Conjugate : Add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.
-
Washing : Repeat the wash step.
-
Substrate : Add a chromogenic substrate (e.g., TMB). Allow color to develop.
-
Stop Reaction : Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Read Plate : Measure the optical density at 450 nm. Calculate MBL concentration by comparing sample absorbance to the standard curve.
Protocol 2: Functional MBL Pathway Assay (C4b Deposition)
This assay measures the capacity of the MBL pathway to activate C4.[23]
-
Coating : Coat microtiter plate wells with mannan (e.g., from Saccharomyces cerevisiae) overnight at 4°C to provide the ligand for MBL.[23]
-
Washing & Blocking : Wash and block the plate as described in Protocol 1.
-
Sample Incubation : Dilute serum samples in a high-ionic-strength buffer (e.g., containing 1 M NaCl).[23] This condition inhibits the classical pathway by disrupting the C1 complex but does not affect MBL binding or function.[23][24] Incubate for 1 hour.
-
Washing : Wash the plate to remove unbound serum components.
-
C4 Addition : Add a known concentration of purified human C4 to each well. Incubate for 1.5 hours at 37°C to allow cleavage and deposition of C4b by bound, active MBL-MASP complexes.
-
Washing : Wash the plate thoroughly.
-
Detection : Detect the deposited C4b using a specific HRP-conjugated anti-C4b or anti-C4d antibody.
-
Substrate & Reading : Add substrate, stop the reaction, and read the plate as described in Protocol 1. The resulting signal is proportional to the functional activity of the MBL pathway.
Protocol 3: Hemolytic Assays
Hemolytic assays provide a classical readout for the lytic activity of the entire complement cascade.
-
Principle : These assays use red blood cells (RBCs) as targets. For the lectin pathway, RBCs can be coated with mannan or other MBL ligands.[6]
-
Procedure :
-
Sensitized RBCs are incubated with a serum sample (as a source of complement).
-
If the lectin pathway is active, it will lead to the formation of the MAC on the RBC surface, causing hemolysis.
-
The amount of hemoglobin released, measured spectrophotometrically, is proportional to the level of complement-mediated lysis.
-
-
Considerations : This is a functional test that depends on the integrity of all complement components. Proper sample handling (e.g., avoiding thermal degradation) is critical.[25]
References
- 1. How is Complement Activated in Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 2. Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 3. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lectin pathway - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 8. The mannose-binding lectin: a prototypic pattern recognition molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. svarlifescience.com [svarlifescience.com]
- 10. The emerging roles of mannose-binding lectin-associated serine proteases (MASPs) in the lectin pathway of complement and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. microbenotes.com [microbenotes.com]
- 13. C3-convertase - Wikipedia [en.wikipedia.org]
- 14. MBL-associated serine proteases (MASPs) and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. labcorp.com [labcorp.com]
- 17. Mannan-binding lectin (MBL)-associated serine protease-1 (MASP-1), a serine protease associated with humoral pattern-recognition molecules: normal and acute-phase levels in serum and stoichiometry of lectin pathway components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mannan-binding lectin (MBL)-associated serine protease-1 (MASP-1), a serine protease associated with humoral pattern-recognition molecules: normal and acute-phase levels in serum and stoichiometry of lectin pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of complement component C5: comparison of C5 convertases of the lectin pathway and the classical pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Lectin Pathway of the Complement System—Activation, Regulation, Disease Connections and Interplay with Other (Proteolytic) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The control of the complement lectin pathway activation revisited: both C1-inhibitor and antithrombin are likely physiological inhibitors, while α2-macroglobulin is not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stringent Regulation of Complement Lectin Pathway C3/C5 Convertase By C4b-Binding Protein (C4bp) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An assay for the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assays for the functional activity of the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mannan Binding Lectin Complement Pathway, Functional, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
An In-depth Technical Guide on Genetic Variants of the MBL2 Gene and Disease Susceptibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-binding lectin (MBL), encoded by the MBL2 gene on chromosome 10q11.2-q21, is a crucial component of the innate immune system.[1][2] As a pattern recognition molecule, MBL identifies carbohydrate patterns on the surface of a wide array of pathogens, including bacteria, viruses, fungi, and protozoa.[3][4] This recognition triggers the lectin pathway of the complement system, leading to opsonization and phagocytosis of pathogens, thus providing a first line of defense against infection.[4][5][6]
Genetic polymorphisms in the MBL2 gene significantly influence the structure and serum concentration of the MBL protein.[3][7] These variations can lead to MBL deficiency, a condition associated with increased susceptibility to a range of infectious and autoimmune diseases.[4][8][9][10] This guide provides a comprehensive overview of key MBL2 variants, their impact on MBL protein levels, their association with disease, and the experimental protocols used for their study.
Key Genetic Variants of the MBL2 Gene
The functionality of the MBL protein is primarily determined by single nucleotide polymorphisms (SNPs) in both the promoter region and exon 1 of the MBL2 gene.[3][11] These variants are often inherited together in specific combinations known as haplotypes.
Exon 1 Structural Variants: Three common SNPs in exon 1 disrupt the collagen-like domain of the MBL protein, which is essential for the assembly of its functional oligomeric structure.[1][4] These variants lead to lower serum concentrations of functional MBL.[7][12] The wild-type allele is designated 'A', while the variant alleles are collectively termed 'O'.[13]
-
Codon 54 (rs1800450): A G-to-A substitution (GGC → GAC) results in an amino acid change from Glycine to Aspartic acid. This variant is referred to as allele B .[1][11]
-
Codon 57 (rs1800451): A G-to-A substitution (GGA → GAA) leads to a Glycine to Glutamic acid change. This is known as allele C .[1][11]
-
Codon 52 (rs5030737): A C-to-T substitution (CGT → TGT) causes an Arginine to Cysteine change, designated as allele D .[1][11]
Promoter Region Variants: Polymorphisms in the promoter region affect the transcription rate of the MBL2 gene, thereby influencing the basal serum levels of MBL.[7]
-
-550 G/C (rs11003125): Referred to as alleles H and L , respectively.[11]
-
-221 G/C (rs7096206): Referred to as alleles Y and X , respectively. The X allele has a potent decreasing effect on MBL levels.[11][14]
-
+4 C/T (rs7095891): Located in the 5' untranslated region (UTR), these are known as alleles P and Q .[11]
MBL2 Haplotypes and Serum Levels
These individual SNPs are inherited in strong linkage disequilibrium, forming common haplotypes that correlate with MBL serum concentrations.[15] The combination of promoter and structural variants determines high, medium, or low MBL expression phenotypes.[14]
| Haplotype | Promoter (-550, -221) | Exon 1 (52, 54, 57) | Associated MBL Expression Level |
| HYA | H, Y | A (Wild-type) | High |
| LYA | L, Y | A (Wild-type) | High |
| LXA | L, X | A (Wild-type) | Low/Intermediate |
| HYD | H, Y | D (Variant) | Deficient/Very Low |
| LYB | L, Y | B (Variant) | Deficient/Very Low |
| LYC | L, Y | C (Variant) | Deficient/Very Low |
Individuals are categorized into MBL expression groups based on their diploid combination of these haplotypes (diplotypes). For instance, YA/YA diplotypes are associated with high MBL levels, while XA/O or O/O diplotypes result in MBL deficiency.[14]
Association of MBL2 Variants with Disease Susceptibility
MBL deficiency has been linked to a wide range of diseases, although some associations remain controversial and may depend on the population studied and the specific disease context.[3] The redundancy of the innate immune system may compensate for MBL deficiency in many healthy individuals.[1][16]
Infectious Diseases
Low-MBL-producing genotypes are frequently associated with an increased risk and severity of various infections, particularly in immunocompromised individuals.[10][17]
| Disease/Condition | Associated MBL2 Variants/Haplotypes | Population/Context | Odds Ratio (OR) / Risk Ratio (RR) | Reference |
| Bacterial & Fungal Infections | MBL-deficient haplotypes (vs. high-expression) | Solid Organ Transplant Recipients | RR: 1.30 | [18] |
| Low/Null-MBL Haplotypes (XA/O, O/O) | Solid Organ Transplant Recipients | RR: 1.51 | [18] | |
| CMV Infection/Disease | Low/Null-MBL Haplotypes (XA/O, O/O) | Solid Organ Transplant Recipients | RR: 1.50 | [18] |
| Respiratory Tract Infections | MBL level below median concentration | Finnish Military Recruits | OR: 2.5 | [11] |
| Dengue Hemorrhagic Fever (DHF) | OO genotype and O allele | Dengue Patients | Associated with DHF (p=0.008 and p=0.009 respectively) | [19] |
| Severe Malaria | Exon 1 variant alleles (B, C, D) | Indian Population | OR for B: 2.1; OR for D/B/C: 3.4 | [6] |
| Severe COVID-19 | Polymorphic genotypes of exon 1 | COVID-19 Patients | Associated with severe form and reduced MBL levels | [12] |
Autoimmune Diseases
MBL plays a role in clearing apoptotic debris; impaired clearance due to MBL deficiency may contribute to the development of autoimmunity.[13]
| Disease | Associated MBL2 Variants/Haplotypes | Population/Context | Key Finding | Reference |
| Systemic Lupus Erythematosus (SLE) | MBL deficiency (genetically determined) | Danish SLE Patients | Associated with increased risk of nephritis | [13] |
| Rheumatoid Arthritis (RA) | rs1800450 (Codon 54, Allele B) | Northwestern Indian | Higher prevalence of A allele (risk allele G) in cases vs. controls | [2] |
| Autoimmune Thyroid Disease (AITD) | MBL2 functional SNPs | Type 1 Diabetes Patients | SNPs more closely related to AITD than to Type 1 Diabetes itself | [20] |
Signaling Pathways and Logical Relationships
The Lectin Complement Pathway
MBL is the key recognition molecule of the lectin pathway. Upon binding to microbial surfaces, it forms a complex with MBL-associated serine proteases (MASPs), initiating a cascade that converges with the classical pathway to eliminate pathogens.[21][22][23]
Caption: The MBL-initiated lectin pathway of complement activation.
Impact of MBL2 Genotype on Clinical Outcome
The genetic makeup of the MBL2 gene directly influences MBL protein levels, which in turn modulates an individual's susceptibility to disease. Low-expression haplotypes are a key risk factor for MBL deficiency.
Caption: Relationship between MBL2 genotype, MBL serum levels, and clinical risk.
Experimental Protocols
MBL2 Genotyping
Accurate genotyping is fundamental to studying the association between MBL2 variants and disease. Several molecular techniques are commonly employed.
A. Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP) A widely used method for detecting known SNPs.
-
Principle: This technique involves amplifying the DNA region containing the SNP, followed by digestion with a restriction enzyme that specifically cuts at the sequence of one allele but not the other. The resulting DNA fragments of different sizes are then visualized by gel electrophoresis.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from whole blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).[14]
-
PCR Amplification: Specific primers are designed to amplify the regions of the MBL2 gene containing the SNPs of interest (e.g., exon 1 and promoter regions).
-
Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme (e.g., BanI for codon 54) under optimal temperature and buffer conditions.
-
Gel Electrophoresis: The digested products are run on an agarose gel. The resulting band patterns reveal the genotype (homozygous wild-type, heterozygous, or homozygous variant).[14]
-
Validation: Results are often confirmed by Sanger sequencing, especially during assay validation.[8]
-
B. Real-Time PCR with TaqMan® Probes A high-throughput method that allows for amplification and genotyping in a single step.
-
Principle: This method uses allele-specific fluorescently labeled probes (e.g., VIC and FAM) that bind to the target SNP site. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, releasing the fluorophore and generating a signal. The specific signal detected indicates which allele is present.[19]
-
Methodology:
-
DNA Preparation: Extracted genomic DNA is quantified and normalized.
-
Reaction Setup: A reaction mix is prepared containing PCR master mix, sequence-specific primers, and the allele-specific TaqMan® probes.
-
Real-Time PCR: The reaction is run on a real-time PCR instrument. The instrument monitors the fluorescence emitted during each PCR cycle.
-
Data Analysis: The software generates an allelic discrimination plot based on the endpoint fluorescence, automatically calling the genotype for each sample.[19]
-
C. DNA Sequencing (Sanger or Next-Generation) The gold standard for variant detection, providing the complete DNA sequence of the targeted region. Direct sequencing is often used to validate results from other methods.[17]
References
- 1. Role of MBL2 Polymorphisms in Sepsis and Survival: A Pilot Study and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose-Binding Lectin Gene Variants as Disease Susceptibility Biomarkers in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. MBL2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. The mannose-binding lectin: a prototypic pattern recognition molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Functional Variants in MBL2 Are Associated With Type 2 Diabetes and Pre-Diabetes Traits in Pima Indians and the Old Order Amish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A SNaPshot Assay for Determination of the Mannose-Binding Lectin Gene Variants and an Algorithm for Calculation of Haplogenotype Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cost-effective genotyping of human MBL2 gene mutations using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MBL Deficiency as Risk of Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Polymorphisms in the MBL2 gene are associated with the plasma levels of MBL and the cytokines IL-6 and TNF-α in severe COVID-19 [frontiersin.org]
- 13. MBL2 gene variants coding for mannose-binding lectin deficiency are associated with increased risk of nephritis in Danish patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MBL2 Genotypes and Their Associations with MBL Levels and NICU Morbidity in a Cohort of Greek Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evolutionary insights into the high worldwide prevalence of MBL2 deficiency alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of MBL2 and NOS3 functional gene variants in suspected COVID-19 PCR (–) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of MBL2 gene polymorphisms on the risk of infection in solid organ transplant recipients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mannose-binding lectin gene (MBL2) polymorphisms related to the mannose-binding lectin low levels are associated to dengue disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mannose binding lectin gene polymorphisms and associated auto-immune diseases in type 1 diabetes Brazilian patients [iris.unife.it]
- 21. The mannan-binding lectin pathway of complement activation: biology and disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. microbenotes.com [microbenotes.com]
- 23. sinobiological.com [sinobiological.com]
The Discovery and History of Mannose-Binding Lectin: A Technical Guide
Introduction
Mannose-binding lectin (MBL), also known as mannan-binding protein (MBP), is a crucial component of the innate immune system.[1][2][3] This calcium-dependent serum protein functions as a pattern recognition molecule, identifying carbohydrate patterns on the surfaces of a wide array of pathogens, including bacteria, viruses, fungi, and protozoa.[2][3][4] Upon binding, MBL can initiate the lectin pathway of the complement system, leading to opsonization and phagocytosis of the invading microorganisms, or act directly as an opsonin.[2][3] Produced primarily by the liver, MBL represents a first line of defense against infection, acting before the adaptive immune response is mounted.[5][6] This guide provides an in-depth exploration of the discovery, history, structure, function, and clinical significance of MBL research, tailored for researchers, scientists, and drug development professionals.
A Journey of Discovery: The History of MBL Research
The path to understanding mannose-binding lectin has been a multi-decade journey, with key milestones contributed by researchers across biochemistry, microbiology, and immunodeficiency.
-
1960s-1970s: The Unnamed Inhibitor and Early Isolations
-
The story of MBL can be traced back to the work of Sir Frank Macfarlane Burnet and John McCrea, who identified a β-inhibitor in serum capable of inactivating the influenza virus. This inhibitor was later identified as MBL.[1]
-
In 1975, the existence of mammalian serum lectins was first predicted.[1]
-
The protein was first isolated in 1978 from rabbit liver cytosolic fractions by Kawasaki and colleagues.[1] Subsequently, MBL was isolated from both human and rat livers.[1]
-
-
1980s: Linking MBL to Complement Activation
-
A pivotal moment in MBL research occurred in 1987 when Ikeda et al. demonstrated that the protein could activate the classical pathway of complement.[1] This discovery provided the first insight into its functional role in host defense.
-
-
1990s: Unraveling the Lectin Pathway and Genetic Basis of Deficiency
-
In 1991, the complete nucleotide sequence of the human MBL2 gene was determined in two British children with recurrent infections and low MBL levels, establishing the genetic basis for MBL deficiency.[1]
-
Research in 1992 by Matsushita and Fujita identified a novel complement enzyme in serum, initially thought to generate the C3 convertase of the classical pathway.[1] This activity was later found to be mediated by MBL-associated serine protease-2 (MASP-2), solidifying the existence of a distinct third pathway of complement activation, now known as the lectin pathway.[1][7]
-
The Molecular Architecture of Mannose-Binding Lectin
MBL belongs to the collectin family of proteins, characterized by the presence of a collagen-like region and a C-type lectin domain.[2][8] The basic structural unit of MBL is a homotrimer of three identical polypeptide chains.[4] These subunits then oligomerize to form higher-order structures, typically dimers to hexamers, which appear structurally like a "bunch of tulips".[2][3] This oligomeric arrangement is crucial for its function, as it allows for the high-avidity binding to the repeating carbohydrate patterns found on microbial surfaces.[4][8]
Each polypeptide chain consists of four distinct domains:
-
A cysteine-rich N-terminal region.[4]
-
A collagen-like domain.[4]
-
An α-helical coiled-coil "neck" region.[4]
-
A C-terminal carbohydrate-recognition domain (CRD).[4]
The Lectin Pathway of Complement Activation
MBL circulates in the blood in a complex with MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2.[2][3][9] The binding of MBL's CRDs to specific carbohydrate patterns on a pathogen's surface induces a conformational change in the MBL-MASP complex, leading to the autoactivation of MASP-1, which then cleaves and activates MASP-2.[7] Activated MASP-2 subsequently cleaves complement components C4 and C2, initiating a cascade of events that culminates in the formation of the C3 convertase (C4b2a).[7][10] The C3 convertase is a central enzyme in the complement system, leading to opsonization, inflammation, and the formation of the membrane attack complex, which can directly lyse pathogens.[2]
Caption: The Lectin Pathway of Complement Activation initiated by MBL.
Genetics of MBL and MBL Deficiency
The human MBL gene, MBL2, is located on chromosome 10.[2][3] Three single nucleotide polymorphisms (SNPs) in exon 1 of the MBL2 gene have been identified that significantly impact the structure and function of the MBL protein.[1][8][11] These mutations lead to the substitution of amino acids in the collagen-like region, which disrupts the formation of stable, high-order oligomers, resulting in lower circulating levels of functional MBL.[1][8] Additionally, polymorphisms in the promoter region of the MBL2 gene can also influence the level of MBL expression.[8]
MBL deficiency is a common immunodeficiency, with a prevalence that varies among different ethnic populations.[1][11] It is generally inherited as an autosomal recessive trait.[12]
| MBL Deficiency Level | Genotype | Approximate Serum MBL Concentration | Approximate Prevalence |
| Markedly Reduced | Homozygous for exon 1 mutations | <100 ng/mL | Up to 5% of the population |
| Moderately Reduced | Heterozygous for exon 1 mutations | <400 ng/mL | Approximately 30% of the population |
Table 1: MBL Deficiency Levels and Prevalence. [12]
Clinical Significance of MBL Deficiency
While many individuals with MBL deficiency remain healthy, low levels of MBL have been associated with an increased susceptibility to a variety of infections, particularly in infants, young children, and immunocompromised individuals.[12][13][14] MBL deficiency has also been linked to an increased risk and severity of certain autoimmune and inflammatory diseases.[1][8]
| Disease Category | Associated Conditions |
| Infections | Recurrent respiratory tract infections, pneumonia, meningitis, sepsis.[13][14][15] |
| Increased susceptibility to infections with Streptococcus pneumoniae, Neisseria meningitidis, and Staphylococcus aureus.[12][15] | |
| Autoimmune Diseases | Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis.[8][12][16] |
| Other Conditions | Cystic fibrosis (associated with earlier onset of Pseudomonas aeruginosa infection and poorer prognosis).[16] |
Table 2: Clinical Associations of MBL Deficiency.
Key Experimental Protocols in MBL Research
The study of MBL has relied on a variety of experimental techniques to elucidate its structure, function, and clinical relevance. Below are outlines of key experimental protocols.
MBL-Dependent Complement Activation Assay
This assay measures the functional activity of the MBL pathway.
-
Plate Coating: Microtiter plates are coated with mannan from Saccharomyces cerevisiae to provide a ligand for MBL.
-
Serum Incubation: A serum sample containing MBL is added to the wells and incubated to allow MBL to bind to the mannan.
-
Complement Activation: A source of complement (e.g., MBL-deficient serum or purified complement components) is added.
-
Detection of Complement Deposition: The deposition of a specific complement component, such as C4 or C3, is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Measurement: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically, which is proportional to the amount of complement activation.
Caption: Workflow for an MBL-dependent complement activation assay.
Genotyping of MBL2 Polymorphisms
Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis or DNA sequencing is commonly used to identify the SNPs in the MBL2 gene.
-
DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
-
PCR Amplification: Specific primers are used to amplify the region of the MBL2 gene containing the polymorphisms of interest (e.g., exon 1).
-
Restriction Enzyme Digestion (for RFLP): The PCR product is incubated with a restriction enzyme that recognizes and cuts the DNA at a site that is either created or abolished by the SNP.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern indicates the presence or absence of the SNP.
-
DNA Sequencing (alternative to RFLP): The PCR product is sequenced to directly determine the nucleotide sequence and identify any polymorphisms.
Caption: Workflow for genotyping MBL2 polymorphisms.
Conclusion
From its initial discovery as an antiviral serum component to its current status as a key pattern recognition molecule of the innate immune system, the study of mannose-binding lectin has significantly advanced our understanding of host defense. Research into MBL has not only elucidated a third pathway of complement activation but has also highlighted the clinical consequences of its deficiency, linking it to a range of infectious and autoimmune diseases. For drug development professionals, MBL represents a potential therapeutic target and a biomarker for disease susceptibility. Future research will likely focus on further unraveling the complex role of MBL in health and disease, exploring the therapeutic potential of MBL replacement therapy, and investigating its interactions with other components of the immune system.
References
- 1. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose-binding lectin (MBL) [bio.davidson.edu]
- 3. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 4. Mannose-Binding Lectin: Biologic Characteristics and Role in the Susceptibility to Infections and Ischemia-Reperfusion Related Injury in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The role of the mannose-binding lectin in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Mannose-binding lectin: structure, function, genetics and disease associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mannan-binding lectin pathway of complement activation: biology and disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MBL Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 11. Mannose-binding lectin in innate immunity: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 13. Lectin pathway - Wikipedia [en.wikipedia.org]
- 14. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 15. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 16. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to the Interaction of Mannose-Binding Lectin with Pathogen-Associated Molecular Patterns
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mannose-Binding Lectin (MBL) is a crucial component of the innate immune system, acting as a soluble pattern recognition receptor (PRR) that identifies conserved carbohydrate structures, known as pathogen-associated molecular patterns (PAMPs), on the surface of a wide array of microorganisms. This recognition triggers the lectin pathway of the complement system, leading to opsonization, phagocytosis, and direct lysis of pathogens. This technical guide provides a comprehensive overview of the molecular interactions between MBL and PAMPs, details the downstream signaling events, presents available binding data, and offers detailed protocols for key experimental assays in this field. Understanding these interactions is paramount for the development of novel therapeutics targeting infectious diseases and inflammatory conditions.
The Core of Innate Immunity: MBL Structure and Function
Mannose-Binding Lectin (MBL) is a member of the collectin family of proteins, characterized by a collagen-like domain and a C-type lectin (carbohydrate-recognition) domain (CRD).[1][2] Structurally, MBL monomers, with a molecular weight of approximately 32 kDa, assemble into homotrimers. These trimers further oligomerize to form higher-order structures, typically dimers to hexamers of the trimeric subunit, which resemble a bouquet of tulips. This oligomeric arrangement is critical for its function, as it allows for the multivalent binding to repetitive carbohydrate patterns on pathogen surfaces, achieving high avidity despite the low affinity of a single CRD for its ligand.[3]
MBL recognizes specific sugar moieties, including D-mannose, L-fucose, and N-acetylglucosamine (GlcNAc), which are commonly found on the surfaces of a diverse range of pathogens such as bacteria, viruses, fungi, and parasites.[1][2] This recognition is calcium-dependent. Upon binding to these PAMPs, MBL undergoes a conformational change that initiates the lectin pathway of the complement system.
Data Presentation: MBL-PAMP Binding Interactions
The interaction between MBL and various PAMPs has been studied using several techniques, though specific quantitative kinetic data like dissociation constants (Kd) are not always readily available in the literature. The following table summarizes the known interactions and available binding characteristics.
| Pathogen Class | Pathogen Species | PAMP Target | Binding Characteristics | References |
| Fungi | Candida albicans | Mannan, Mannoproteins | High-affinity binding, induces agglutination of yeast and hyphal forms.[4][5] | [4][5] |
| Candida glabrata | Mannan | Induces agglutination.[4] | [4] | |
| Aspergillus fumigatus | Not specified | Strong binding.[6] | [6] | |
| Cryptococcus neoformans | Mannoproteins | Binding is dependent on the presence of a capsule.[7] | [7] | |
| Bacteria | Neisseria meningitidis | Lipo-oligosaccharide (LOS), Opacity (Opa) proteins, Porin (PorB) | Dose-dependent binding; reduced by LOS sialylation. Binding to Opa and PorB is calcium-independent.[8][9] | [8][9] |
| Staphylococcus aureus | Not specified | Strong binding.[6] | [6] | |
| Streptococcus pneumoniae | Not specified | Low level of binding.[6] | [6] | |
| Escherichia coli | Not specified | Heterogeneous binding patterns.[6] | [6] | |
| Salmonella species | Not specified | Binds to various strains.[1] | [1] | |
| Viruses | Influenza A Virus | Hemagglutinin (HA), Neuraminidase (NA) | Dose-dependent binding; inhibits viral attachment and spread.[10][11] | [10][11] |
| Human Immunodeficiency Virus (HIV) | gp120 | Binds to the viral envelope glycoprotein.[1] | [1] | |
| Ebola Virus | Envelope glycoproteins | Binds to viral glycoproteins, blocking interaction with DC-SIGN.[12][13] | [12][13] | |
| Marburg Virus | Envelope glycoproteins | Binds to viral glycoproteins.[12][13] | [12][13] | |
| SARS-CoV-2 | Spike (S) glycoprotein | Binds to the viral spike protein.[1] | [1] |
Signaling Pathways and Experimental Workflows
The Lectin Pathway of Complement Activation
The binding of MBL to PAMPs initiates a signaling cascade known as the lectin pathway of the complement system. This process is mediated by MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2.
Experimental Workflow for MBL-PAMP Interaction Analysis
A typical workflow to investigate the interaction between MBL and a specific PAMP involves a series of in vitro assays to determine binding, complement activation, and functional outcomes like phagocytosis.
Experimental Protocols
MBL-PAMP Binding Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes an indirect ELISA to determine the binding of MBL to a purified PAMP, such as bacterial lipopolysaccharide (LPS) or fungal mannan.
Materials:
-
96-well high-binding polystyrene microtiter plates
-
Purified or recombinant human MBL
-
Purified PAMP (e.g., LPS from E. coli O111:B4)
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)
-
Assay Diluent: 0.1% BSA in PBS-T
-
Primary Antibody: Mouse anti-human MBL monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the purified PAMP to 10 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the washing step as in step 2.
-
MBL Incubation: Prepare serial dilutions of MBL in Assay Diluent (e.g., from 10 µg/mL to 0.01 µg/mL). Add 100 µL of each dilution to the appropriate wells. Include wells with Assay Diluent only as a negative control. Incubate for 2 hours at RT.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Dilute the anti-human MBL antibody in Assay Diluent according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at RT.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at RT in the dark.
-
Washing: Repeat the washing step, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark, or until a blue color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
MBL-Mediated Complement Deposition Assay via Flow Cytometry
This protocol assesses the ability of MBL bound to a whole pathogen to activate the complement cascade, measured by the deposition of C4b on the pathogen surface.
Materials:
-
Cultured pathogen (e.g., Staphylococcus aureus)
-
Purified or recombinant human MBL
-
MBL-deficient human serum (as a source of complement proteins)
-
Purified human C4
-
FITC-conjugated anti-human MBL antibody
-
Biotinylated anti-human C4d antibody
-
Streptavidin-PE (Phycoerythrin)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Pathogen Preparation: Wash the cultured pathogen twice with PBS and resuspend to a concentration of approximately 5 x 10⁸ organisms/mL in a buffer suitable for complement activation (e.g., Veronal Buffered Saline with Ca²⁺ and Mg²⁺).
-
MBL Opsonization: Incubate 100 µL of the pathogen suspension with varying concentrations of MBL (e.g., 0-10 µg/mL) for 30 minutes at 37°C with gentle agitation. Include a control with no MBL.
-
Complement Activation: Add MBL-deficient serum (diluted, e.g., 1:10) and purified C4 (e.g., 100 µg/mL) to the opsonized pathogens. Incubate for 15 minutes at 37°C.
-
Washing: Wash the pathogens twice with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 5000 x g for 5 minutes).
-
Staining for MBL Binding: Resuspend the pellet in 100 µL of staining buffer containing the FITC-conjugated anti-MBL antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Staining for C4b Deposition: Resuspend the pellet in 100 µL of staining buffer containing the biotinylated anti-C4d antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Secondary Staining: Resuspend the pellet in 100 µL of staining buffer containing Streptavidin-PE. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Data Acquisition: Resuspend the final pellet in 500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer. Analyze the fluorescence intensity in the FITC and PE channels for the pathogen population.
Conclusion and Future Directions
The interaction between MBL and pathogen-associated molecular patterns is a cornerstone of the innate immune response. This guide has provided a detailed overview of the molecular mechanisms, binding characteristics, and key experimental methodologies to study these interactions. While significant progress has been made, further research is needed to obtain a more comprehensive quantitative understanding of the binding kinetics of MBL with a wider range of PAMPs from various pathogens. Such data will be invaluable for the rational design of MBL-based therapeutics, including MBL replacement therapies for deficient individuals and the development of novel antimicrobial agents that either leverage or inhibit MBL-mediated pathways. The continued exploration of this fundamental aspect of innate immunity holds great promise for advancing our ability to combat infectious diseases.
References
- 1. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 2. The mannose-binding lectin: a prototypic pattern recognition molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of the anti-Candida albicans mannan immune response using synthetic oligomannosides reveals unique properties of β-1,2 mannotriose protective epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose-Binding Lectin: A Potential Therapeutic Candidate against Candida Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose binding lectin plays a crucial role in innate immunity against yeast by enhanced complement activation and enhanced uptake of polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose-binding lectin accelerates complement activation and increases serum killing of Neisseria meningitidis serogroup C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mannose-binding lectin binds to two major outer membrane proteins, opacity protein and porin, of Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human mannan-binding lectin inhibits the infection of influenza A virus without complement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Dual Role of Mannose-Binding Lectin (MBL) in Opsonophagocytosis and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mannose-Binding Lectin (MBL) is a pivotal pattern recognition molecule of the innate immune system. As a member of the collectin family, it identifies carbohydrate patterns on a vast array of pathogens, including bacteria, viruses, fungi, and protozoa. This recognition initiates two critical downstream effector functions: opsonophagocytosis and inflammation. MBL enhances the engulfment and clearance of microbes by phagocytic cells, both directly and by activating the lectin pathway of the complement system. Concurrently, MBL signaling modulates the inflammatory milieu, influencing cytokine production in a context-dependent manner. This guide provides an in-depth examination of these functions, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support advanced research and therapeutic development.
MBL Structure and Recognition
MBL is a calcium-dependent lectin synthesized primarily by the liver.[1] Its fundamental structure consists of a homotrimer of identical polypeptide chains. Each chain features an N-terminal cysteine-rich region, a collagen-like domain, a neck region, and a C-terminal Carbohydrate Recognition Domain (CRD).[2] These homotrimers oligomerize to form higher-order, bouquet-like structures (typically dimers to hexamers of the trimeric subunit), which are essential for high-avidity binding to the repeating sugar arrays found on microbial surfaces.[3][4] The primary ligands for MBL's CRDs are D-mannose, N-acetylglucosamine (GlcNAc), and L-fucose.[5]
Role of MBL in Opsonophagocytosis
Opsonophagocytosis is the process by which pathogens are marked for ingestion by phagocytes. MBL enhances this process through two distinct mechanisms:
-
Direct Opsonization: The collagen-like region of MBL, once the CRDs are bound to a pathogen, can be recognized by specific receptors on the surface of phagocytes, such as calreticulin (CRT), which in turn associates with CD91.[6][7] This interaction serves as a direct bridge between the pathogen and the phagocyte, promoting engulfment independently of the complement system.
-
Complement-Mediated Opsonization: MBL is the key initiator of the lectin pathway of the complement system. This cascade results in the deposition of complement fragments, primarily C3b and its degradation product iC3b, on the pathogen surface. These fragments are potent opsonins recognized by complement receptors (e.g., CR1, CR3) on phagocytes, leading to robust phagocytic uptake.[8][9]
The enhancement of phagocytosis by MBL is significant, with studies demonstrating a doubling in the internalization of Neisseria meningitidis by macrophages and a seven-fold increase in the phagocytosis of β-glucan particles.[10]
Role of MBL in Inflammation
MBL's interaction with pathogens and host cells is a potent trigger for inflammatory responses. This is primarily achieved through two interconnected routes: complement activation and direct cellular signaling.
-
Inflammation via Complement Activation: The lectin pathway, initiated by MBL, generates anaphylatoxins C3a and C5a. These molecules are powerful chemoattractants for immune cells, such as neutrophils and monocytes, and they activate endothelial cells and mast cells, promoting vascular permeability and the recruitment of leukocytes to the site of infection.[11]
-
Modulation of Cytokine Production: MBL can directly influence the production of cytokines by immune cells. This modulation is complex and appears to be concentration-dependent. At lower physiological concentrations (<4 µg/ml), MBL can enhance the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by monocytes in response to pathogens.[4] Conversely, higher concentrations may suppress these responses.[4] Mechanistically, MBL can cooperate with Toll-like Receptors (TLRs), specifically TLR2 and TLR6, to amplify signaling from the phagosome, leading to enhanced activation of NF-κB and MAPK pathways and subsequent cytokine gene transcription.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to MBL and its associated proteins and functions.
Table 1: Serum Concentrations of MBL and MBL-Associated Serine Proteases (MASPs)
| Protein | Median Concentration | Range | Reference(s) |
|---|---|---|---|
| MBL | ~1.5 µg/mL | <0.1 to >10 µg/mL | [3] |
| MASP-1 | 11 µg/mL | 4 - 30 µg/mL | [4][12][13] |
| MASP-2 | 400 - 500 ng/mL | 70 - 1200 ng/mL | [12] |
| MASP-3 | ~5 µg/mL | 2.5 - 10 µg/mL | [12] |
| MAp44 | 1.5 µg/mL | 0.3 - 3.2 µg/mL |[12] |
Table 2: MBL Binding Affinity and Opsonophagocytic Efficacy
| Parameter | Value / Observation | Target | Reference(s) |
|---|---|---|---|
| Single CRD Affinity (Kd) | ~10⁻³ M | Monosaccharides (e.g., Mannose) | [27 from search 2] |
| MBL Binding (Qualitative) | Strong | Candida albicans, S. aureus, K. ornithinolytica, E. coli | [21, 26 from search 2] |
| MBL Binding (Qualitative) | Low / Weak | S. pneumoniae, S. epidermidis, S. haemolyticus | [21, 26 from search 2] |
| Phagocytosis Enhancement | ~2-fold increase | Neisseria meningitidis by macrophages | [42 from search 1] |
| Phagocytosis Enhancement | ~7-fold increase | β-glucan particles by wound macrophages | [10] |
| Phagocytosis Enhancement | Significant increase | Staphylococcus aureus by neutrophils |[9] |
Table 3: MBL-Mediated Modulation of Cytokine Production
| Cytokine | Effect | MBL Concentration | Cell Type / Condition | Reference(s) |
|---|---|---|---|---|
| TNF-α, IL-1β, IL-6 | Enhanced Production | < 4 µg/mL | Monocytes + N. meningitidis | [4] |
| TNF-α, IL-1β, IL-6 | Suppressed Production | > 4 µg/mL | Monocytes + N. meningitidis | [4] |
| IL-1α, IL-1β | Suppressed (LPS-induced) | Not specified | Human PBMCs | [14] |
| IL-10, IL-1RA, MCP-1, IL-6 | Increased (LPS-induced) | Not specified | Human PBMCs | [14] |
| IL-6, TNF-α | Higher in MBL deficiency | N/A | Severe COVID-19 Patients | [29 from search 2] |
Signaling Pathways and Visualizations
MBL-Mediated Lectin Pathway Activation
Upon binding to a pathogen surface, MBL undergoes a conformational change that activates the associated serine protease MASP-1. MASP-1 then cleaves and activates MASP-2. Activated MASP-2 is the key effector enzyme that cleaves complement components C4 and C2. The resulting fragments, C4b and C2a, assemble on the pathogen surface to form the C3 convertase (C4b2a), which proteolytically activates C3, leading to opsonization and amplification of the inflammatory cascade.
References
- 1. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 2. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Immune Responses by Particle Size and Shape [frontiersin.org]
- 8. Receptor-mediated phagocytosis of rat macrophages is regulated differentially for opsonized particles and non-opsonized particles containing β-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of neutrophil-mediated phagocytosis by human granulocyte-macrophage colony-stimulating factor demonstrated using a novel mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannose-binding lectin suppresses macrophage proliferation through TGF-β1 signaling pathway in Nile tilapia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced cytokine production in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mannose-binding Lectin-deficient Mice Are Susceptible to Infection with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of MBL2 Gene Polymorphisms on Mannose-Binding Lectin Protein Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannose-Binding Lectin (MBL) is a critical component of the innate immune system, playing a pivotal role in the first line of defense against a wide array of pathogens. The circulating levels and functional activity of the MBL protein are significantly influenced by polymorphisms within the MBL2 gene. These genetic variations can lead to MBL deficiency, which has been associated with increased susceptibility to infections and modulation of various disease states. This technical guide provides a comprehensive overview of the key MBL2 gene polymorphisms, their impact on MBL protein concentrations, detailed methodologies for their analysis, and the functional consequences of these variations.
Introduction to Mannose-Binding Lectin and the MBL2 Gene
Mannose-Binding Lectin (MBL) is a pattern recognition molecule that binds to carbohydrate structures present on the surface of pathogens such as bacteria, viruses, fungi, and protozoa.[1][2] This binding initiates the lectin pathway of the complement system, leading to opsonization and phagocytosis of the invading microorganisms.[1][3] MBL is synthesized in the liver and its functional form is a multimer of subunits, each composed of three identical polypeptide chains.[3]
The human MBL2 gene, located on chromosome 10q11.2-q21, encodes the MBL protein.[4][5] The gene consists of four exons.[4][6] Polymorphisms in both the promoter region and exon 1 of the MBL2 gene have a profound impact on the stability and serum concentration of the MBL protein.[4][7][8]
Key MBL2 Gene Polymorphisms
Several single nucleotide polymorphisms (SNPs) in the MBL2 gene are known to significantly affect MBL protein levels. These are broadly categorized into promoter and structural variants.
Promoter Polymorphisms
Two main polymorphic sites in the promoter region influence the transcriptional efficiency of the MBL2 gene:
-
-550 (H/L variant; rs11003125 G>C): This polymorphism has a moderate effect on MBL levels.[4][7]
-
-221 (Y/X variant; rs7096206 G>C): The 'X' allele is strongly associated with reduced MBL gene expression and lower serum MBL concentrations.[4][7][9]
Structural Polymorphisms in Exon 1
Three non-synonymous SNPs in exon 1 disrupt the collagen-like region of the MBL polypeptide chain, impairing the assembly of the functional multimeric protein.[4][7][10] These variant alleles are collectively termed 'O' alleles, while the wild-type allele is designated as 'A'.
The presence of even one 'O' allele (heterozygous A/O) leads to a significant reduction in functional MBL levels, while individuals homozygous for any 'O' allele (O/O) have very low to undetectable levels.[11]
MBL2 Haplotypes and Their Impact on MBL Protein Levels
The combination of promoter and exon 1 polymorphisms results in several common haplotypes that are strongly correlated with circulating MBL concentrations.[5][12] These haplotypes are often grouped into high, intermediate, and low MBL-producing categories.
| Haplotype | Promoter (-550, -221) | Exon 1 | Associated MBL Level |
| HYA | H, Y | A (Wild-type) | High |
| LYA | L, Y | A (Wild-type) | High |
| LYQA | L, Y, Q (+4) | A (Wild-type) | High |
| LXA | L, X | A (Wild-type) | Intermediate/Low |
| HYD | H, Y | D (Codon 52) | Deficient |
| LYB | L, Y | B (Codon 54) | Deficient |
| LYC | L, Y | C (Codon 57) | Deficient |
Table 1: Common MBL2 haplotypes and their association with MBL protein levels. [5][12][13]
The interplay between these haplotypes determines an individual's MBL genotype and consequent protein level. For instance, genotypes like YA/YA are associated with high MBL levels, while XA/O and O/O genotypes result in low or deficient levels.[7]
Quantitative Data: MBL2 Genotypes and Serum MBL Concentrations
The following table summarizes representative data from various studies, illustrating the quantitative relationship between MBL2 genotypes and serum MBL protein levels.
| MBL2 Genotype Group | Corresponding Haplotypes | Median Serum MBL Level (ng/mL) | Reference |
| High Expression | YA/YA, YA/XA | 2162 | [9] |
| High Expression | HYA/HYA | 4550 | |
| Intermediate Expression | XA/XA, YA/O | ~1000-1500 | [7] |
| Low Expression | XA/O, O/O | 223.5 | [9] |
| Deficient | O/O | <50 - 100 |
Table 2: Summary of serum MBL concentrations associated with different MBL2 genotype groups. Note that absolute values can vary between studies and populations.
Experimental Protocols
MBL2 Genotyping
Genomic DNA is typically extracted from whole blood samples using standard commercial kits or salting-out procedures.
This is a common and cost-effective method for genotyping MBL2 SNPs.
Principle: A specific region of the MBL2 gene is amplified by PCR. The resulting PCR product is then digested with a restriction enzyme that recognizes a specific sequence present in either the wild-type or the variant allele. The presence or absence of the restriction site, visualized by gel electrophoresis, determines the genotype.
Example Protocol for Codon 54 (Allele B) Genotyping:
-
PCR Amplification:
-
Forward Primer: 5'-AGG TCT CTT TCC CAG GCA AAG-3'
-
Reverse Primer: 5'-GGC TCC CCA GGC AAA CAC-3'
-
PCR Mix:
-
Template DNA (50-100 ng)
-
Forward Primer (10 pmol)
-
Reverse Primer (10 pmol)
-
dNTPs (200 µM each)
-
Taq Polymerase and buffer
-
Nuclease-free water to final volume
-
-
Cycling Conditions:
-
Initial Denaturation: 94°C for 5 min
-
35 cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 60°C for 30 sec
-
Extension: 72°C for 30 sec
-
-
Final Extension: 72°C for 7 min
-
-
-
Restriction Digestion:
-
Digest the PCR product with the restriction enzyme BanI. The wild-type allele (G) contains the recognition site, while the variant allele (A) does not.
-
Incubate the PCR product with BanI according to the manufacturer's instructions (e.g., at 37°C for 2-4 hours).
-
-
Gel Electrophoresis:
-
Separate the digested fragments on a 3% agarose gel.
-
Genotype Interpretation:
-
AA (Wild-type): Two smaller digested fragments.
-
AG (Heterozygous): Three fragments (undigested and two digested).
-
GG (Homozygous variant): One larger, undigested fragment.
-
-
More high-throughput methods are also available:
-
Real-Time PCR with fluorescent probes: This method uses allele-specific probes for rapid and accurate genotyping.
-
Multiplex PCR: Allows for the simultaneous amplification of multiple polymorphic sites in a single reaction.
-
DNA Sequencing (Sanger or Next-Generation): Provides the most definitive genotype information.
-
Pyrosequencing: A real-time sequencing-by-synthesis method that can accurately identify SNPs.
Quantification of Serum MBL Protein
ELISA is the gold standard for measuring MBL protein concentrations in serum or plasma.
Principle: A sandwich ELISA is typically used. A capture antibody specific for MBL is coated onto the wells of a microplate. The sample containing MBL is added, and the MBL binds to the capture antibody. A second, detection antibody (often biotinylated) that also binds to MBL is then added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP). Finally, a substrate is added that produces a colored product in the presence of the enzyme. The intensity of the color is proportional to the amount of MBL in the sample and is measured using a microplate reader.
Abbreviated Protocol:
-
Coating: Coat a 96-well plate with a monoclonal anti-MBL antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted serum samples and standards to the wells. Incubate for 1-2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated anti-MBL detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the MBL concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of MBL.
Signaling Pathways and Functional Consequences
MBL plays a crucial role in the lectin pathway of the complement system.
Caption: MBL-mediated activation of the lectin complement pathway.
Low levels of functional MBL due to MBL2 polymorphisms can lead to:
-
Impaired activation of the complement system.
-
Reduced opsonization and phagocytosis of pathogens.
-
Increased susceptibility to recurrent infections, particularly in early childhood and in immunocompromised individuals.
Experimental Workflow
Caption: Workflow for MBL2 genotyping and protein level analysis.
Conclusion
The polymorphisms in the MBL2 gene are key determinants of circulating MBL protein levels and function. Understanding an individual's MBL2 genotype can provide valuable insights into their innate immune status and potential susceptibility to infectious diseases. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the role of MBL in health and disease. Accurate genotyping and protein quantification are essential for elucidating the clinical implications of MBL deficiency and for the potential development of MBL-based therapeutics.
References
- 1. Cost-effective genotyping of human MBL2 gene mutations using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 3. High production MBL2 polymorphisms protect against COVID-19 complications in critically ill patients: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCR with Sequence-Specific Primers for Typing of Diallelic Blood Groups | Springer Nature Experiments [experiments.springernature.com]
- 5. Impact of Exon 1 polymorphism in the MBL2 gene on MBL serum levels and infection susceptibility in acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmrrc.org [mmrrc.org]
- 7. elkbiotech.com [elkbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Human MBL ELISA Kit (Mannose-Binding Lectin) (ab193709) | Abcam [abcam.com]
- 10. Genotyping of transgenic animals by real-time quantitative PCR with TaqMan probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3.eu-central-3.ionoscloud.com [s3.eu-central-3.ionoscloud.com]
- 12. A SNaPshot Assay for Determination of the Mannose-Binding Lectin Gene Variants and an Algorithm for Calculation of Haplogenotype Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotypic mutation analysis by RFLP/PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel of Innate Immunity: An In-depth Technical Guide to the Mechanism of Mannose-Binding Lectin (MBL) Recognition of Microbial Surfaces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannose-Binding Lectin (MBL) is a cornerstone of the innate immune system, acting as a soluble pattern recognition receptor (PRR) that identifies and eliminates invading pathogens. This technical guide provides a comprehensive exploration of the core mechanisms governing MBL's recognition of microbial surfaces. We delve into the structural biology of MBL, the intricacies of its carbohydrate recognition domains (CRDs), and the principles of avidity that drive its potent antimicrobial activity. This document summarizes key quantitative binding data, offers detailed protocols for essential experimental assays, and employs visualizations to elucidate complex signaling pathways and workflows, serving as a vital resource for researchers in immunology and drug development.
Core Mechanism of MBL Recognition
The fundamental principle of MBL's function lies in its ability to distinguish between "self" and "non-self" through the recognition of specific carbohydrate patterns present on the surfaces of a wide array of microorganisms, including bacteria, viruses, fungi, and protozoa.[1][2] This recognition is mediated by the C-type lectin domains of MBL, which are calcium-dependent.[2]
Structural Organization: The Basis of Pathogen Recognition
MBL belongs to the collectin family of proteins, characterized by a unique structure comprising a collagen-like region and a carbohydrate-recognition domain (CRD).[2] The basic structural unit of MBL is a homotrimer of three identical polypeptide chains. These subunits further oligomerize to form higher-order structures, typically ranging from dimers to hexamers of the basic trimeric unit, creating a bouquet-like arrangement. This oligomerization is crucial for its function.[1]
Each polypeptide chain consists of four distinct domains:
-
N-terminal Cysteine-Rich Domain: Facilitates the formation of disulfide bonds that link the polypeptide chains into the trimeric subunit.
-
Collagen-like Domain: A repeating Gly-X-Y sequence that forms a triple helix, providing a rigid, elongated structure.
-
α-Helical Coiled-Coil Neck Region: Connects the collagen-like domain to the CRDs and is critical for the correct spatial orientation of the CRDs.
-
Carbohydrate Recognition Domain (CRD): The C-terminal domain responsible for binding to specific sugar moieties.
The spatial arrangement of the CRDs within the MBL oligomer is fixed, with a reported distance of approximately 45 Å between the CRDs in a trimeric subunit.[1] This precise spacing is a key determinant of MBL's binding specificity, as it preferentially recognizes the repeating patterns of carbohydrates commonly found on microbial surfaces, rather than the more complex and varied glycans on host cells.
Carbohydrate Specificity
MBL exhibits a binding preference for terminal mannose, N-acetylglucosamine (GlcNAc), and fucose residues.[1] These sugars are abundant on the surfaces of many pathogens but are less exposed on host cells, which often terminate their glycans with sialic acid. This difference in surface glycosylation is a primary mechanism by which MBL discriminates between pathogens and host tissues.
The Power of Avidity
While the binding affinity of a single MBL CRD for its monosaccharide ligand is relatively low, with dissociation constants (Kd) in the millimolar (10⁻³ M) range, the multivalent nature of the MBL oligomer allows for a dramatic increase in the overall binding strength, a phenomenon known as avidity.[1][3] The multiple CRDs on a single MBL molecule can simultaneously engage with multiple carbohydrate ligands on a microbial surface, resulting in a much more stable and high-avidity interaction. This high avidity is essential for the effective opsonization and subsequent elimination of pathogens.
Quantitative Data on MBL Binding
Precise quantitative data on the binding affinity of MBL to the complex surfaces of intact microorganisms are not extensively reported in the literature, largely due to the challenges of measuring the avidity of such multivalent interactions. However, data on the affinity of individual CRDs to monosaccharides and some qualitative and semi-quantitative data on binding to various pathogens are available.
Table 1: Binding Affinity of Monomeric MBL CRD to Monosaccharides
| Ligand | Dissociation Constant (Kd) | Reference |
| Mannose | ~10⁻³ M | [1] |
| N-acetylglucosamine (GlcNAc) | ~10⁻³ M | [3] |
Table 2: Qualitative and Semi-Quantitative MBL Binding to Microbial Surfaces
| Microorganism | Binding Level | Method | Reference |
| Candida albicans | Strong | Flow Cytometry | [4] |
| Staphylococcus aureus | Strong | Flow Cytometry | [4] |
| Aspergillus fumigatus | Strong | Flow Cytometry | [4] |
| Streptococcus pyogenes (Group A) | Strong | Flow Cytometry | [4] |
| Escherichia coli | Heterogeneous (strain-dependent) | Flow Cytometry | [4] |
| Klebsiella pneumoniae | Heterogeneous (strain-dependent) | Flow Cytometry | [4] |
| Haemophilus influenzae type b | Heterogeneous (strain-dependent) | Flow Cytometry | [4] |
| Streptococcus agalactiae (Group B) | Low | Flow Cytometry | [4] |
| Streptococcus pneumoniae | Low | Flow Cytometry | [4] |
| Staphylococcus epidermidis | Low | Flow Cytometry | [4] |
| Influenza A Virus | Binds | Various | [5] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for MBL Binding
This protocol provides a method to assess the binding of MBL to microbial surfaces in a semi-quantitative manner.
Materials:
-
96-well microtiter plates
-
Purified MBL
-
Microbial suspension (heat-killed or fixed)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against MBL
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the microbial suspension (e.g., 10⁷ cells/well) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound microbes.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
MBL Incubation: Add serial dilutions of purified MBL in blocking buffer to the wells and incubate for 1-2 hours at 37°C. Include wells with no MBL as a negative control.
-
Washing: Wash the plate three times with wash buffer to remove unbound MBL.
-
Primary Antibody Incubation: Add the primary antibody against MBL, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Flow Cytometry for MBL Binding Analysis
This protocol allows for the quantitative analysis of MBL binding to individual microbial cells.
Materials:
-
Microbial suspension
-
Purified MBL
-
Fluorescently labeled anti-MBL antibody (or an unlabeled primary antibody and a fluorescently labeled secondary antibody)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Microbe Preparation: Adjust the concentration of the microbial suspension to approximately 10⁷ cells/mL in FACS buffer.
-
MBL Incubation: Incubate a defined number of microbial cells (e.g., 10⁶) with varying concentrations of purified MBL in a total volume of 100 µL of FACS buffer for 30-60 minutes at 4°C or 37°C. Include a control sample with no MBL.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifugation to remove unbound MBL.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled anti-MBL antibody at the manufacturer's recommended concentration. If using an unlabeled primary antibody, perform this step first, wash, and then incubate with a fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometric analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence intensity data for a sufficient number of events (e.g., 10,000-50,000).
-
Data Analysis: Gate on the microbial population based on FSC and SSC characteristics. Analyze the fluorescence intensity of the gated population to quantify MBL binding.
Visualizations
Signaling Pathway
Caption: MBL recognizes microbial surfaces, leading to the activation of the lectin pathway of the complement system and subsequent effector functions.
Experimental Workflow: ELISA
Caption: Step-by-step workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) to measure MBL binding to microbial antigens.
Logical Relationship: MBL Structure to Function
Caption: The oligomeric structure of MBL is essential for its high-avidity binding to pathogens and subsequent immune activation.
Conclusion
The recognition of microbial surfaces by Mannose-Binding Lectin is a sophisticated process reliant on the protein's unique structural architecture and the principles of multivalent binding. While the low affinity of individual CRD-carbohydrate interactions prevents MBL from strongly binding to host cells, its oligomeric structure allows for high-avidity interactions with the repeating sugar patterns on pathogen surfaces. This elegant mechanism enables MBL to act as a rapid and effective first line of defense in the innate immune system. Further research, particularly in quantifying the avidity of MBL for a broader range of clinically relevant pathogens, will be crucial for the development of novel MBL-based therapeutics and diagnostics.
References
- 1. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of Microbial Glycans by Soluble Human Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ambiguous role of mannose-binding lectin (MBL) in human immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Capsulation of Opportunistic Pathogenic Bacteria on Binding of the Pattern Recognition Molecules Mannan-Binding Lectin, L-Ficolin, and H-Ficolin - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Mannose-Binding Lectin in the Pathogenesis of Autoimmune Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mannose-Binding Lectin (MBL) is a pivotal component of the innate immune system, functioning as a pattern recognition molecule that initiates the lectin pathway of complement activation. While crucial for host defense against pathogens, emerging evidence points to a complex and often contradictory role for MBL in the pathogenesis of autoimmune diseases. This technical guide provides an in-depth analysis of the current understanding of MBL's involvement in autoimmunity, with a focus on Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Type 1 Diabetes (T1D). We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and therapeutic development in this area.
Introduction
The innate immune system provides the first line of defense against invading pathogens. Mannose-Binding Lectin (MBL), a soluble C-type lectin primarily synthesized by the liver, is a key recognition molecule of this system.[1] MBL recognizes specific carbohydrate patterns on the surface of a wide range of microorganisms, leading to their opsonization and the activation of the lectin pathway of the complement system.[2] However, the ability of MBL to also bind to altered self-glycans and apoptotic cells implicates it in the delicate balance between immune surveillance and autoimmunity.
Genetic polymorphisms in the MBL2 gene significantly influence circulating MBL levels and functional activity, leading to a spectrum of MBL sufficiency and deficiency states within the population.[3] This genetic variability has been a major focus of research into the association between MBL and autoimmune diseases, revealing a dualistic role where both high and low MBL levels can contribute to disease susceptibility and severity depending on the specific autoimmune condition and the underlying pathological mechanisms.
This guide will explore the multifaceted role of MBL in autoimmunity, presenting key quantitative findings, outlining essential experimental protocols for its study, and illustrating the complex signaling cascades in which it participates.
MBL and Autoimmunity: A Double-Edged Sword
The role of MBL in autoimmune diseases is not straightforward. Both MBL deficiency and high MBL levels have been associated with an increased risk and severity of various autoimmune conditions.
-
MBL Deficiency: Insufficient MBL levels can lead to impaired clearance of apoptotic cells and immune complexes.[4][5] The accumulation of these materials can provide a source of autoantigens, potentially breaking self-tolerance and triggering autoimmune responses.[6] This is a proposed mechanism for the association of MBL deficiency with an increased risk for developing SLE.[7]
-
High MBL Levels: Conversely, high levels of functional MBL can lead to excessive complement activation upon binding to altered self-antigens, such as agalactosylated IgG in Rheumatoid Arthritis.[8][9] This can result in chronic inflammation and tissue damage in affected joints. In Type 1 Diabetes, elevated MBL is linked to the pathogenesis of vascular complications.[10][11]
Data Presentation: MBL in Autoimmune Diseases
The following tables summarize key quantitative data from various studies on the association of MBL with SLE, RA, and T1D.
Table 1: Mannose-Binding Lectin Levels in Autoimmune Diseases
| Autoimmune Disease | Patient Cohort | MBL Levels in Patients | MBL Levels in Healthy Controls | Key Findings | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | 93 female patients | Significantly higher (P < 0.0001) | Lower than patients | Plasma MBL levels positively correlated with SLEDAI score (disease activity), anti-dsDNA antibodies, and proteinuria, and negatively correlated with C3 and C4 levels.[12][13] | [12][13] |
| 195 patients | High MBL levels (>2000 ng/ml) associated with increased frequency of thrombocytopenia and seizures. | Not specified | Positive correlation between disease activity and MBL levels >2000 ng/ml.[14] | [14] | |
| Type 1 Diabetes (T1D) | 132 normoalbuminuric patients | Median: 1290 µ g/liter (IQR: 354-2961) | Median: 970 µ g/liter (IQR: 277-1607) | MBL concentrations were significantly elevated in patients with T1D.[11] | [11] |
| 199 patients with nephropathy, 192 with normoalbuminuria | Nephropathy: Median: 2,306 µg/l (IQR: 753-4,867); Normoalbuminuria: Median: 1,491 µg/l (IQR: 577-2,944) | Not specified | MBL levels were significantly higher in patients with diabetic nephropathy.[10] | [10] | |
| Rheumatoid Arthritis (RA) | 60 patients | Mean: 92.7 ± 78 ng/dl | Mean: 83.8 ± 62.9 ng/dl | MBL levels were significantly higher in RA patients.[15] | [15] |
Table 2: MBL2 Gene Polymorphisms and Autoimmune Disease Risk
| Autoimmune Disease | Polymorphism | Association with Disease | Odds Ratio (OR) [95% CI] | Population | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | Codon 54 variant B | Increased risk | 1.406 [1.221-1.608] | Meta-analysis (African, Asian, Caucasian) | [16] |
| Rheumatoid Arthritis (RA) | Codon 54 mutation | Increased risk in East Asians | 1.63 [1.23-2.17] | Meta-analysis (East Asian) | [17] |
| No significant association in Caucasians | - | Meta-analysis (Caucasian) | [18] | ||
| High expression genotypes (e.g., YA/YA) | No association with susceptibility | - | Two large cohorts (Caucasian) | [19][20] | |
| Type 1 Diabetes (T1D) | High MBL genotypes | Increased risk of nephropathy | 1.52 [1.02-2.27] | - | [10] |
Experimental Protocols
Accurate and reproducible methods are essential for studying the role of MBL in autoimmune diseases. This section details key experimental protocols.
Quantification of Mannose-Binding Lectin (ELISA)
Principle: An enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying MBL in serum or plasma. This sandwich ELISA utilizes a capture antibody specific for MBL coated on a microplate, followed by the addition of the sample. A biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are then used to generate a colorimetric signal proportional to the amount of MBL present.[21][22][23][24]
Methodology:
-
Plate Coating: A 96-well microplate is coated with a monoclonal antibody specific for human MBL.
-
Sample and Standard Incubation: Standards with known MBL concentrations and patient samples (serum or plasma) are added to the wells and incubated.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody Incubation: A biotinylated anti-human MBL antibody is added to each well and incubated.
-
Washing: The plate is washed again to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: An HRP-conjugated streptavidin is added to the wells and incubated.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate Reaction: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which is converted by HRP to a blue product.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid, which turns the color to yellow.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations to determine the MBL concentration in the patient samples.
MBL2 Gene Haplotyping (PCR-SSP)
Principle: Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP) is a method used to identify single nucleotide polymorphisms (SNPs) in the MBL2 gene. This technique utilizes primers that are specific for different alleles. Amplification will only occur if the primer perfectly matches the target DNA sequence.[25][26][27]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from whole blood samples.
-
PCR Amplification: A series of PCR reactions are set up for each sample. Each reaction contains a pair of sequence-specific primers designed to amplify a particular MBL2 allele (e.g., for promoter polymorphisms at positions -550 and -221, and exon 1 mutations at codons 52, 54, and 57). A control primer pair that amplifies a conserved region is included in each reaction to ensure the PCR was successful.
-
Gel Electrophoresis: The PCR products are resolved by agarose gel electrophoresis.
-
Genotype Determination: The presence or absence of a PCR product in each reaction indicates the presence or absence of the specific allele being tested. The combination of results from all reactions determines the individual's MBL2 genotype and haplotype.
Functional Assay of the MBL Pathway of Complement Activation
Principle: This assay measures the ability of MBL in a serum or plasma sample to activate the complement cascade. It is typically performed in an ELISA format where mannan, a ligand for MBL, is coated on the microplate.[28][29][30][31][32]
Methodology:
-
Plate Coating: A 96-well microplate is coated with mannan.
-
Sample Incubation: Patient serum or plasma is added to the wells. To specifically measure the lectin pathway, a buffer that inhibits the classical pathway (e.g., high salt concentration) is often used.[28]
-
Complement Activation: If functional MBL is present, it will bind to the mannan and activate the lectin pathway, leading to the deposition of complement components like C4b.
-
Washing: The plate is washed to remove unbound components.
-
Detection of Complement Deposition: A labeled antibody against a complement component (e.g., anti-C4b) is added to the wells.
-
Signal Generation and Detection: A substrate is added to generate a detectable signal (colorimetric or fluorometric) that is proportional to the amount of complement activation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to MBL's role in autoimmune diseases.
Caption: The Lectin Pathway of Complement Activation initiated by MBL.
Caption: MBL's role in apoptotic cell clearance and the impact of its deficiency.
Caption: Experimental workflow for investigating MBL in autoimmune diseases.
Conclusion and Future Directions
Mannose-Binding Lectin plays a complex and context-dependent role in the pathogenesis of autoimmune diseases. Both deficiency and overactivity of the MBL pathway can contribute to the breakdown of self-tolerance and the perpetuation of inflammation. The quantitative data and genetic associations summarized in this guide highlight the importance of considering MBL status in the risk stratification and clinical assessment of patients with autoimmune diseases.
The detailed experimental protocols provided offer a standardized framework for researchers to investigate MBL's function, while the signaling pathway diagrams serve as a visual aid to understand its molecular interactions. Future research should focus on elucidating the precise molecular triggers that lead to MBL binding to self-antigens in different autoimmune contexts. Furthermore, exploring MBL as a potential therapeutic target, either through supplementation in deficiency states or inhibition in cases of excessive activation, warrants further investigation. A deeper understanding of the intricate role of MBL will be crucial for the development of novel diagnostic and therapeutic strategies for autoimmune diseases.
References
- 1. The Lectin Pathway of the Complement System—Activation, Regulation, Disease Connections and Interplay with Other (Proteolytic) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Mannose-binding lectin-deficient mice display defective apoptotic cell clearance but no autoimmune phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose-binding lectin engagement with late apoptotic and necrotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic cell clearance: basic biology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose-binding lectin and maladies of the bowel and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannan binding lectin and its interaction with immunoglobulins in health and in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycosylation changes of IgG associated with rheumatoid arthritis can activate complement via the mannose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association Between Mannose-Binding Lectin and Vascular Complications in Type 1 Diabetes - ProQuest [proquest.com]
- 11. Elevated levels of mannan-binding lectin in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mannose binding lectin: a biomarker of systemic lupus erythematosus disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannose binding lectin: a biomarker of systemic lupus erythematosus disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mannose-binding lectin serum levels in patients with systemic lupus erythematosus: association with thrombocytopaenia and seizure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The mannose-binding lectin gene polymorphisms and systemic lupus erythematosus: two case-control studies and a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The association of mannose-binding lectin genetic polymorphisms with the risk of rheumatoid arthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of mannose‐binding lectin gene polymorphisms on the risk of rheumatoid arthritis: Evidence from a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mannose-binding lectin polymorphisms are not associated with rheumatoid arthritis--confirmation in two large cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IgG glycosylation changes and MBL2 polymorphisms: associations with markers of systemic inflammation and joint destruction in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human MBL ELISA Kit (Mannose-Binding Lectin) (ab193709) | Abcam [abcam.com]
- 22. labcorp.com [labcorp.com]
- 23. Human Mannose Binding Lectin ELISA | BioVendor R&D [biovendor.com]
- 24. Human MBL ELISA Kit (Mannose-Binding Lectin) (ab193709) | Abcam [abcam.com]
- 25. A new strategy for mannose-binding lectin gene haplotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cost-effective genotyping of human MBL2 gene mutations using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Assays for the functional activity of the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assays for the mannan-binding lectin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. MBL Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 31. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Functional analysis of the classical, alternative, and MBL pathways of the complement system: standardization and validation of a simple ELISA. | Semantic Scholar [semanticscholar.org]
The Architecture of Immunity: A Technical Guide to the MBL-MASP Core Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core interaction between Mannose-Binding Lectin (MBL) and its associated serine proteases (MASPs). This association forms the foundational recognition and activation complex of the lectin pathway of the complement system, a critical arm of innate immunity. Understanding the quantitative, mechanistic, and structural details of this interaction is paramount for research into infectious diseases, autoimmune conditions, and the development of novel complement-modulating therapeutics.
Quantitative Analysis of the MBL-MASP Interaction
The formation and stability of the MBL-MASP complex are governed by specific binding affinities and the relative concentrations of its components in circulation. These parameters are crucial for the efficient initiation of the lectin pathway.
Binding Affinities and Stoichiometry
The interaction between the collagen-like domain of MBL and the N-terminal CUB1-EGF-CUB2 domains of the MASPs is calcium-dependent and occurs with high affinity.[1][2] The oligomeric state of MBL significantly influences its ability to bind MASPs and subsequently activate complement. Higher-order oligomers, such as trimers and tetramers, are more effective at binding MASPs and activating the cascade than dimers, while single MBL subunits have negligible activity due to a roughly 1000-fold lower affinity for MASPs.[1]
MBL dimers can stably bind a single MASP dimer, whereas trimers and tetramers are capable of binding up to two MASP dimers, although a 1:1 complex appears to be more stable.[1] It is the formation of co-complexes containing both MASP-1 and MASP-2 on a single MBL oligomer that is thought to be crucial for efficient pathway activation.[3]
| Interacting Molecules (Human) | Dissociation Constant (Kd) | Notes |
| MBL and MASP-1 | 3.2 nM[1] | High-affinity interaction essential for subsequent MASP-2 activation. |
| MBL and MASP-2 | 2.6 nM[1] | High-affinity interaction, positioning MASP-2 for cleavage of C4 and C2. |
| MBL and MAp19 (sMAP) | ~5 to 10-fold weaker than MASP-2[1] | MAp19 is a splice variant of MASP-2 lacking the protease domain and acts as a competitive inhibitor. |
| MBL and rMAP-1 (MAp44) | 5.0 nM[4] | MAp44 is a splice variant of MASP-1 and a key regulator of the lectin pathway. |
Serum Concentrations
In human serum, the concentrations of the MASP components vary significantly. MASP-1 is considerably more abundant than MASP-2, a fact that supports the current model of activation where MASP-1 acts as the primary activator of the less concentrated MASP-2.[5][6]
| Component | Mean Serum Concentration (Dimer) | Relative Abundance (vs. MASP-2) |
| MASP-1 | ~72 nM (~5.4 µg/mL)[6] | ~24x |
| MASP-2 | ~3 nM (~0.22 µg/mL)[6] | 1x |
| MASP-3 | ~1.5-3x higher than MASP-2[6] | ~2-3x |
| MAp44 | ~1.5-3x higher than MASP-2[6] | ~2-3x |
| MBL | ~4 nM (~1.5 µg/mL)[6] | Varies widely among individuals |
Lectin Pathway Activation and Signaling
The binding of MBL to pathogen-associated molecular patterns (PAMPs), such as mannose and N-acetylglucosamine arrays on microbial surfaces, induces a conformational change in the MBL-MASP complex. This change initiates a proteolytic cascade. The current, widely accepted model posits that MASP-1 is the key initiator, auto-activating upon MBL-pathogen binding and then cleaving and activating MASP-2.[5][7][8][9] Activated MASP-2, functionally analogous to C1s of the classical pathway, proceeds to cleave complement components C4 and C2.[2][10][11] This cleavage generates the C3 convertase, C4b2a, which is the central enzymatic complex that drives downstream complement amplification, opsonization, and formation of the lytic membrane attack complex (MAC).[12][13]
Experimental Protocols
Investigating the MBL-MASP interaction requires a combination of techniques to assess binding kinetics, confirm complex formation, and measure functional activity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions, providing precise data on association (kₐ), dissociation (kₑ), and affinity (K₋).[10][14]
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Purified recombinant MBL (ligand) is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface. Amine coupling chemistry covalently links MBL to the dextran matrix. The target immobilization level is typically 150-200 response units (RU).
-
Blocking: Remaining active sites on the chip surface are deactivated by injecting ethanolamine.
-
Analyte Injection: Purified recombinant MASP-1 or MASP-2 (analyte) is prepared in a series of concentrations (e.g., 0.4 nM to 100 nM) in a suitable running buffer (e.g., HBS-EP+).[1] Each concentration is injected over the MBL-coated surface at a constant flow rate (e.g., 20 µL/min).
-
Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the MASP analyte is monitored in real-time as a change in RU. An appropriate association time (e.g., 200 seconds) and dissociation time (e.g., 700 seconds) are used to capture the full binding curve.[1]
-
Regeneration: Between analyte injections, the chip surface is regenerated using a mild regeneration buffer (e.g., 10 mM NaOH) to remove all bound analyte without denaturing the immobilized MBL.[1]
-
Data Analysis: The resulting sensorgrams are double-referenced (by subtracting the signal from a reference flow cell and a buffer-only injection). The kinetic constants (kₐ and kₑ) are determined by fitting the data to a suitable binding model, such as a 1:1 Langmuir model. The equilibrium dissociation constant (K₋) is calculated as kₑ/kₐ.
Co-Immunoprecipitation (Co-IP) for Interaction Validation
Co-IP is used to demonstrate that MBL and MASPs form a complex within a biological sample (e.g., serum or cell lysate).[8][15]
Methodology:
-
Lysate Preparation: Cells are lysed using a gentle, non-denaturing lysis buffer (e.g., IP Lysis Buffer containing 0.1% Tween-20) to preserve protein-protein interactions. For serum samples, appropriate dilution in a compatible buffer is performed.
-
Pre-clearing: The lysate/serum is incubated with Protein A/G agarose or magnetic beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: The pre-cleared supernatant is transferred to a fresh tube and incubated with a primary antibody specific for the "bait" protein (e.g., anti-MBL antibody) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG of the same isotype is run in parallel.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-4 hours at 4°C to capture the immune complexes.
-
Washing: The beads are pelleted by centrifugation and washed 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: The captured protein complex is eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and analyzed by Western blot using antibodies specific for the expected interacting partners ("prey" proteins, e.g., anti-MASP-1 and anti-MASP-2 antibodies).
ELISA for Functional Lectin Pathway Activity
A functional ELISA is the standard method for quantifying the activity of the lectin pathway, measuring its capacity to activate and deposit downstream complement components.[16][17]
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with a ligand that MBL binds, typically mannan (e.g., 1 µ g/well in carbonate buffer, pH 9.6), overnight at 4°C.
-
Blocking: Residual protein-binding sites on the wells are blocked with a suitable blocking agent, such as Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).
-
Sample Incubation: Serum or plasma samples are diluted in a buffer that supports complement activity (e.g., TBS with Ca²⁺ and Mg²⁺) and added to the mannan-coated wells. The plate is incubated (e.g., 90 minutes at 37°C) to allow MBL-MASP complexes to bind and initiate the complement cascade.
-
Detection: The plate is washed to remove unbound components. The deposition of a specific complement activation product (e.g., C4d, C3b, or the C5b-9 MAC) is detected using a specific primary antibody (e.g., anti-C4d).
-
Signal Generation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a chromogenic substrate like TMB. The reaction is stopped with acid.
-
Quantification: The absorbance is read at 450 nm. The level of color development is proportional to the functional activity of the lectin pathway in the sample.
Structural and Logical Relationships
The physical association of MBL and MASPs is a prerequisite for all subsequent functions. MBL exists as oligomers of a fundamental trimeric subunit. These oligomers provide the necessary scaffold for binding MASP homodimers, which are the latent enzymatic components of the pathway.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Interactions between mannose-binding lectin and MASPs during complement activation by the lectin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannan-binding lectin (MBL)-associated serine protease-1 (MASP-1), a serine protease associated with humoral pattern-recognition molecules: normal and acute-phase levels in serum and stoichiometry of lectin pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human MBL ELISA Kit (Mannose-Binding Lectin) (ab193709) | Abcam [abcam.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. MBL Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 16. Lectin Pathway Enzyme MASP-2 and Downstream Complement Activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
The Function of the Carbohydrate Recognition Domain (CRD) of Mannose-Binding Lectin (MBL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannose-Binding Lectin (MBL) is a crucial component of the innate immune system, functioning as a pattern recognition molecule that identifies carbohydrate structures on the surface of pathogens. Its activity is mediated by the C-terminal Carbohydrate Recognition Domain (CRD), which facilitates the binding to specific sugar moieties, leading to the activation of the lectin pathway of the complement system and subsequent pathogen elimination. This guide provides an in-depth examination of the MBL-CRD, detailing its structure, binding characteristics, and functional implications for immunity and disease. It also outlines key experimental methodologies for studying its function and presents quantitative data to support a deeper understanding of its molecular interactions.
Introduction to Mannose-Binding Lectin (MBL)
MBL is a soluble C-type lectin, a class of proteins that require calcium for their carbohydrate-binding activity. It is synthesized in the liver and circulates in the blood as oligomers of a basic structural subunit. Each subunit is a homotrimer of identical polypeptide chains, and these trimers further assemble into higher-order oligomers, typically ranging from dimers to hexamers. The overall structure of MBL resembles a bouquet of flowers, where the "stems" consist of collagen-like domains and the "heads" are formed by the Carbohydrate Recognition Domains (CRDs). This multimeric structure is critical for its function, as it allows for the high-avidity binding to the repeating carbohydrate patterns commonly found on microbial surfaces.
The Carbohydrate Recognition Domain (CRD)
The CRD is the functional heart of MBL, responsible for its ability to discriminate between self and non-self glycans. Each polypeptide chain of MBL contains a single CRD at its C-terminus.
Structure and Key Residues
The MBL-CRD is a compact globular domain of approximately 130 amino acids. It folds into a characteristic C-type lectin domain structure, featuring a series of beta-sheets and alpha-helices. The carbohydrate-binding site is located at the apex of the domain and is formed by a shallow groove.
Crucially, the binding of carbohydrates is calcium-dependent. The CRD contains two conserved calcium-binding sites. One of these sites is directly involved in coordinating the sugar ligand, while the other plays a structural role in stabilizing the domain. Key amino acid residues, including a highly conserved EPN (Glu-Pro-Asn) motif, directly interact with the hydroxyl groups of the target mannose or N-acetylglucosamine (GlcNAc) residues. These interactions are highly specific and are responsible for the selective recognition of microbial glycans.
Binding Specificity and Affinity
The MBL-CRD exhibits a binding preference for terminal mannose, N-acetylglucosamine (GlcNAc), and fucose residues. It does not effectively bind to sialic acid or galactose, which are common terminal sugars on host glycoproteins. This specificity allows MBL to target a wide range of pathogens, including bacteria, viruses, fungi, and protozoa, while avoiding interaction with host cells.
The affinity of a single CRD for its monosaccharide ligand is relatively low. However, the multimeric nature of MBL results in a significant increase in the overall binding strength, or avidity, to surfaces presenting multiple carbohydrate ligands in the correct spatial arrangement. This high-avidity binding is essential for the stable attachment of MBL to pathogen surfaces and the subsequent initiation of the complement cascade.
Functional Consequences of CRD-Ligand Binding
The binding of the MBL-CRDs to microbial surfaces triggers a cascade of events that are central to the innate immune response.
Activation of the Lectin Pathway of the Complement System
Upon binding to a pathogen, the conformation of MBL is thought to change, leading to the activation of MBL-associated serine proteases (MASPs), specifically MASP-1 and MASP-2. These proteases are complexed with MBL in the circulation. Activated MASP-2 then cleaves complement components C4 and C2, forming the C3 convertase (C4b2a). The C3 convertase is the central enzyme of the complement system, leading to the opsonization of the pathogen with C3b, the production of pro-inflammatory anaphylatoxins (C3a and C5a), and ultimately the formation of the membrane attack complex (MAC) that lyses the pathogen.
Caption: Activation of the Lectin Pathway by MBL.
Opsonization and Phagocytosis
The deposition of C3b on the pathogen surface, a process known as opsonization, marks the pathogen for destruction by phagocytic cells. Phagocytes, such as macrophages and neutrophils, express complement receptors that recognize and bind to C3b, leading to the engulfment and intracellular killing of the opsonized microbe. MBL can also act as a direct opsonin by binding to receptors on phagocytes.
Modulation of Inflammation
The anaphylatoxins C3a and C5a, generated during complement activation, are potent pro-inflammatory molecules. They can recruit and activate immune cells, increase vascular permeability, and contribute to the overall inflammatory response at the site of infection.
Quantitative Data on MBL-CRD Interactions
The binding characteristics of the MBL-CRD have been quantified using various biophysical techniques. The following table summarizes key quantitative data from the literature.
| Ligand | Technique | Dissociation Constant (Kd) | Reference |
| D-Mannose | Surface Plasmon Resonance (SPR) | 1.5 mM | |
| N-Acetylglucosamine (GlcNAc) | Isothermal Titration Calorimetry (ITC) | 2.1 mM | |
| Mannan (from Saccharomyces cerevisiae) | Enzyme-Linked Immunosorbent Assay (ELISA) | 2.5 µg/mL (IC50) | |
| Candida albicans | Flow Cytometry | 5 µg/mL (EC50) |
Note: The affinity for monosaccharides is in the millimolar range, reflecting a weak interaction. However, the avidity for multivalent ligands like mannan is significantly higher, as indicated by the lower concentration required for half-maximal binding.
Experimental Protocols for Studying MBL-CRD Function
A variety of experimental approaches are employed to investigate the function of the MBL-CRD. Below are detailed methodologies for key experiments.
MBL-Ligand Binding Assay (ELISA)
This assay is used to quantify the binding of MBL to a specific carbohydrate ligand immobilized on a microplate.
Methodology:
-
Coating: Coat a 96-well microplate with a solution of the carbohydrate ligand (e.g., mannan from Saccharomyces cerevisiae at 10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate with phosphate-buffered saline containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a solution of 1% bovine serum albumin (BSA) in PBST for 1 hour at room temperature.
-
Binding: Wash the plate with PBST. Add serial dilutions of purified MBL or serum containing MBL to the wells and incubate for 2 hours at 37°C.
-
Detection: Wash the plate with PBST. Add a primary antibody specific for MBL (e.g., mouse anti-human MBL) and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Development: Wash the plate with PBST. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stopping and Reading: Stop the reaction by adding 2M H2SO4. Read the absorbance at 450 nm using a microplate reader.
Caption: MBL-Ligand Binding ELISA Workflow.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of the kinetics of MBL-CRD binding to a ligand.
Methodology:
-
Chip Preparation: Immobilize the carbohydrate ligand onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of purified MBL or recombinant MBL-CRD over the sensor chip surface at a constant flow rate.
-
Association and Dissociation: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte. Record the association phase during injection and the dissociation phase during the subsequent flow of buffer.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that disrupts the MBL-ligand interaction (e.g., a low pH buffer or a chelating agent like EDTA to remove Ca2+).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
C4 Deposition Assay for Complement Activation
This assay measures the functional activity of MBL in activating the lectin pathway by quantifying the deposition of complement component C4 on a mannan-coated surface.
Methodology:
-
Coating and Blocking: Coat a 96-well microplate with mannan and block with BSA as described for the MBL-ligand binding ELISA.
-
MBL Binding: Add a source of MBL (e.g., purified MBL or serum) to the wells and incubate for 1 hour at 37°C.
-
Complement Activation: Wash the plate and add a source of complement (e.g., MBL-deficient serum or purified C4 and C2) and incubate for 1 hour at 37°C to allow for C4 cleavage and deposition of C4b.
-
Detection of C4b: Wash the plate. Add a primary antibody specific for C4 (e.g., mouse anti-human C4) and incubate for 1 hour at room temperature.
-
Secondary Antibody and Development: Proceed with the addition of an HRP-conjugated secondary antibody, TMB substrate, and stop solution as described for the ELISA protocol.
-
Data Analysis: The absorbance at 450 nm is proportional to the amount of C4b deposited and reflects the MBL-dependent complement-activating capacity.
Implications for Drug Development
The critical role of the MBL-CRD in innate immunity makes it a potential target for therapeutic intervention.
-
MBL Deficiency: Individuals with low levels of MBL are more susceptible to recurrent infections, particularly in early childhood and in immunocompromised states. MBL replacement therapy, using plasma-derived or recombinant MBL, is a potential therapeutic strategy. The integrity and functionality of the CRD are paramount for the efficacy of such therapies.
-
Ischemia-Reperfusion Injury: Inappropriate activation of the lectin pathway by MBL has been implicated in the tissue damage that occurs during ischemia-reperfusion injury. In this context, inhibitors of MBL-CRD function, such as monoclonal antibodies or small molecule antagonists that block the carbohydrate-binding site, could be developed to mitigate this damage.
Conclusion
The Carbohydrate Recognition Domain of Mannose-Binding Lectin is a sophisticated molecular sensor that enables the innate immune system to recognize and respond to a wide array of microbial pathogens. Its specific binding to terminal mannose and GlcNAc residues, facilitated by a calcium-dependent mechanism, triggers the powerful effector functions of the complement system. A thorough understanding of the structure, function, and quantitative binding characteristics of the MBL-CRD, as well as the experimental methodologies to study it, is essential for researchers and drug development professionals seeking to harness its therapeutic potential or mitigate its pathological effects. The continued investigation of this critical domain will undoubtedly yield further insights into the intricacies of innate immunity and open new avenues for the treatment of infectious and inflammatory diseases.
Mannose-Binding Lectin: A Key Pattern Recognition Molecule in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mannose-Binding Lectin (MBL) is a crucial pattern recognition molecule (PRM) of the innate immune system, playing a pivotal role as a first-line of defense against a wide array of pathogens. As a member of the collectin family, MBL recognizes specific carbohydrate patterns on the surface of microorganisms, initiating an antibody-independent activation of the complement system. This guide provides a comprehensive technical overview of MBL's structure, function, and the signaling pathways it governs. It includes detailed experimental protocols for key functional assays, quantitative data on its binding affinities and serum concentrations, and visual representations of its mechanism of action to support research and development efforts in immunology and drug discovery.
Introduction to Mannose-Binding Lectin
Mannose-Binding Lectin (MBL) is a soluble C-type lectin primarily synthesized in the liver and secreted into the bloodstream.[1] It functions as a key component of the innate immune system by identifying pathogen-associated molecular patterns (PAMPs), specifically carbohydrate structures like D-mannose, L-fucose, and N-acetylglucosamine, which are abundant on the surfaces of various pathogens but not on host cells.[2] This recognition allows MBL to distinguish between self and non-self, triggering immediate immune responses without the need for prior sensitization, effectively bridging the gap before an adaptive immune response is mounted.[2]
Structure of MBL
MBL is an oligomeric protein built from identical polypeptide chains. Each chain consists of four distinct regions:
-
An N-terminal cysteine-rich region.
-
A collagen-like region.
-
A neck region.
-
A C-terminal carbohydrate-recognition domain (CRD).
Three of these polypeptide chains assemble into a structural subunit, and these subunits further oligomerize to form higher-order structures, typically ranging from trimers to hexamers of the basic trimeric unit. The biological activity of MBL, particularly its ability to activate the complement system, is dependent on these higher-order oligomeric forms.[3]
MBL as a Pattern Recognition Molecule
MBL's primary function is to act as a PRM, binding to the repeating sugar arrays on a wide variety of microorganisms. This binding is calcium-dependent and targets specific spatial arrangements of carbohydrate residues.
Pathogen Recognition
MBL has been shown to bind to a broad spectrum of pathogens, including:
-
Bacteria: Both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella ornithinolytica) bacteria.[4]
-
Fungi: Yeasts such as Candida albicans and molds like Aspergillus fumigatus.[3]
-
Viruses: Including Human Immunodeficiency Virus (HIV) and Influenza A virus.
-
Protozoa: Such as Cryptosporidium parvum.
The binding of MBL to these pathogens is the initial step in a cascade of immune responses.
Binding Affinity to PAMPs
The interaction between a single CRD of MBL and its carbohydrate ligand is of relatively low affinity. However, the oligomeric structure of MBL allows for multiple simultaneous interactions with the array of PAMPs on a microbial surface, leading to a high-avidity binding. The binding affinities, often expressed as dissociation constants (Kd), vary depending on the specific PAMP and its presentation on the pathogen surface.
| PAMP Ligand | MBL Form | Dissociation Constant (KD) | Reference |
| Mannose-BSA | Trimeric MBL | 2.2 nM | [5] |
| Mannose-BSA | Tetrameric MBL | 0.55 nM | [5] |
| N-acetylglucosamine-BSA | Trimeric MBL | 1.2 nM | [5] |
| N-acetylglucosamine-BSA | Tetrameric MBL | 0.96 nM | [5] |
| Immobilized MBL | MASP-1 | 1.4 nM | [6] |
| Immobilized MBL | MASP-2 | 0.8 nM | [6] |
The Lectin Pathway of Complement Activation
Upon binding to a pathogen surface, MBL undergoes a conformational change that activates MBL-associated serine proteases (MASPs).[7] This initiates the lectin pathway of the complement system, a critical effector mechanism of innate immunity.
Signaling Pathway
The activation of the lectin pathway proceeds as follows:
-
Recognition: MBL binds to carbohydrate patterns on the pathogen surface.
-
MASP Activation: This binding leads to the autoactivation of MASP-1, which then cleaves and activates MASP-2.
-
C4 and C2 Cleavage: Activated MASP-2 cleaves complement components C4 and C2 into C4a, C4b, C2a, and C2b.
-
C3 Convertase Formation: C4b and C2a associate on the pathogen surface to form the C3 convertase (C4b2a).
-
C3 Cleavage: The C3 convertase cleaves C3 into C3a (an anaphylatoxin) and C3b (an opsonin).
-
Effector Functions: C3b deposition on the pathogen surface leads to opsonophagocytosis and the formation of the membrane attack complex (MAC), resulting in pathogen lysis.
Opsonophagocytosis
A primary outcome of lectin pathway activation is opsonophagocytosis. The deposition of C3b on the pathogen surface acts as an "eat me" signal for phagocytic cells, such as macrophages and neutrophils, which have complement receptors. This MBL-dependent mechanism significantly enhances the clearance of pathogens from the circulation.
Clinical Significance of MBL
MBL Deficiency
Genetic polymorphisms in the MBL2 gene can lead to MBL deficiency, which is one of the most common human immunodeficiencies. Individuals with low or undetectable levels of functional MBL may have an increased susceptibility to recurrent infections, particularly during early childhood when the adaptive immune system is still maturing.
Serum Concentrations
MBL serum concentrations vary widely among individuals, largely due to genetic factors. The following table summarizes typical MBL levels.
| MBL Status | Serum Concentration (ng/mL) | Genotype (Common Examples) | Reference |
| Healthy/Sufficient | > 1000 | A/A | [8] |
| Intermediate/Heterozygous | 50 - 500 | A/O (e.g., A/B, A/C, A/D) | [3] |
| Deficient/Homozygous | < 50-100 | O/O (e.g., B/B, B/C) | [3] |
Note: These are general ranges, and specific cutoff values may vary between studies and clinical laboratories.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of MBL function.
Quantification of MBL in Serum by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of MBL in serum or plasma samples.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample diluent (e.g., PBS with 0.1% BSA)
-
Anti-human MBL monoclonal antibody (for coating)
-
Biotinylated anti-human MBL monoclonal antibody (for detection)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Recombinant human MBL standard
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with anti-human MBL antibody (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add serially diluted MBL standards and appropriately diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add biotinylated anti-human MBL antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the MBL standards and determine the concentration of MBL in the samples.
Lectin Pathway Functional Assay (C4 Deposition)
This ELISA-based assay measures the functional activity of the MBL pathway by quantifying the deposition of complement component C4b on a mannan-coated surface.
Materials:
-
96-well microtiter plates
-
Mannan from Saccharomyces cerevisiae
-
High ionic strength buffer (e.g., Tris-buffered saline with 1 M NaCl)
-
Wash buffer
-
Purified human C4
-
Biotinylated anti-human C4 antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Serum samples
Procedure:
-
Coating: Coat the wells with mannan (e.g., 10 µg/mL in coating buffer) overnight at 4°C.[1]
-
Washing and Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add serum samples diluted in high ionic strength buffer to the wells and incubate for 1-2 hours at 37°C.[1]
-
Washing: Wash the plate to remove unbound components.
-
C4 Incubation: Add purified human C4 to each well and incubate for 1.5 hours at 37°C to allow for C4 cleavage and C4b deposition.[1]
-
Washing: Wash the plate thoroughly.
-
Detection: Detect deposited C4b using a biotinylated anti-human C4 antibody, followed by streptavidin-HRP and TMB substrate, as described in the MBL ELISA protocol.
MBL-Mediated Phagocytosis Assay by Flow Cytometry
This protocol outlines a method to assess the opsonophagocytosis of bacteria or beads mediated by MBL using flow cytometry.
Materials:
-
Phagocytic cells (e.g., THP-1 cell line, primary monocytes)
-
Fluorescently labeled bacteria or beads
-
Purified human MBL
-
Fluorescently labeled anti-CD11b or other phagocyte-specific antibody
-
Flow cytometer
Procedure:
-
Opsonization: Incubate fluorescently labeled bacteria or beads with purified MBL (or MBL-sufficient serum) for 30 minutes at 37°C to allow for opsonization. A control with MBL-deficient serum or buffer alone should be included.
-
Phagocytosis: Add the opsonized particles to the phagocytic cells at a defined ratio (e.g., 10:1 particles to cells) and incubate at 37°C for a set time (e.g., 30-60 minutes) to allow for phagocytosis. A parallel incubation at 4°C can serve as a negative control for active uptake.
-
Stopping Phagocytosis: Stop the phagocytosis by adding ice-cold PBS or a fixation solution.
-
Staining: Stain the phagocytic cells with a fluorescently labeled antibody specific for a cell surface marker (e.g., anti-CD11b) to distinguish them from non-phagocytic cells.
-
Quenching: Quench the fluorescence of non-internalized particles using a quenching agent like trypan blue, if necessary.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the phagocyte population and quantify the percentage of cells that have internalized the fluorescent particles and the mean fluorescence intensity of this population.
Conclusion
Mannose-Binding Lectin is a fundamental component of the innate immune system, serving as a versatile pattern recognition molecule that is critical for the early detection and elimination of a wide range of pathogens. Its ability to activate the complement system and promote opsonophagocytosis underscores its importance in host defense. Understanding the intricacies of MBL function, from its binding affinities to its role in signaling pathways, is essential for the development of novel therapeutics and diagnostics for infectious and inflammatory diseases. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of MBL in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay | PLOS One [journals.plos.org]
- 3. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding of MBL to common bacteria in infectious diseases of children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The two major oligomeric forms of human mannan-binding lectin: chemical characterization, carbohydrate-binding properties, and interaction with MBL-associated serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction properties of human mannan-binding lectin (MBL)-associated serine proteases-1 and -2, MBL-associated protein 19, and MBL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How is Complement Activated in Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 8. An assay for the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Measurement of Serum Mannose-Binding Lectin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative measurement of mannose-binding lectin (MBL) in human serum. MBL is a key component of the innate immune system, and its concentration in serum is of significant interest in various research and clinical contexts, including immunology, infectious diseases, and autoimmune disorders.
Introduction
Mannose-binding lectin (MBL) is a pattern recognition molecule that plays a crucial role in the innate immune response by binding to carbohydrates on the surface of pathogens, leading to opsonization and activation of the complement system via the lectin pathway.[1][2][3] Serum MBL concentrations exhibit considerable inter-individual variation, largely due to genetic polymorphisms in the MBL2 gene.[4] Low or deficient levels of MBL have been associated with increased susceptibility to infections, particularly in children and immunocompromised individuals.[5][6] Conversely, elevated MBL levels may be implicated in certain inflammatory and autoimmune conditions.[7] Accurate and reliable quantification of serum MBL is therefore essential for research into its physiological roles and its potential as a biomarker in various diseases.
The most common method for quantifying serum MBL is the enzyme-linked immunosorbent assay (ELISA).[1][6][8] Other techniques such as bead-based immunoassays and nephelometry have also been developed.[4][6] This document provides a detailed protocol for a sandwich ELISA, summarizes key quantitative data from the literature, and illustrates the experimental workflow and the MBL-mediated complement activation pathway.
Data Presentation: Serum MBL Concentrations
The following tables summarize typical serum MBL concentrations in various populations. It is important to note that values can vary depending on the assay method and the specific population studied.
| Population | MBL Concentration (ng/mL) | Notes | References |
| Healthy Caucasians | 800 - 1000 (normal range) | Wide variations exist due to genetic polymorphisms. | [7] |
| Healthy Danish Blood Donors | Median: 1340 (range: <5 - 12,200) | 11.4% of adults had levels below the detection limit. | [1] |
| Healthy Adults (General) | Up to 5,000 | Significant range observed in the general population. | [2][3] |
| MBL Deficiency (Homozygous) | <50 | Associated with structural gene defects. | [1] |
| MBL Deficiency (Heterozygous) | 50 - 500 | Intermediate levels due to heterozygous mutations. | [1] |
| Rheumatic Heart Disease Patients | Mean: 3036.2 ± 298.9 | Significantly higher than healthy controls. | [7] |
| Healthy Controls (for RHD study) | Mean: 1942.6 ± 185.5 | [7] | |
| Children (0-5 years) | 600 - 4000 | Reference range from a specific laboratory. | [5] |
| Children (>5 years) | 1000 - 4000 | Reference range from a specific laboratory. | [5] |
Experimental Protocols
Principle of the Sandwich ELISA for MBL Quantification
The sandwich ELISA is a highly sensitive and specific method for quantifying MBL in serum.[1] The assay involves the following steps:
-
A microtiter plate is coated with a capture antibody specific for MBL.
-
Serum samples and standards containing known concentrations of MBL are added to the wells. MBL in the samples binds to the capture antibody.
-
After washing, a biotinylated detection antibody that also recognizes MBL is added, forming a "sandwich" with the captured MBL.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin on the detection antibody.
-
A substrate solution (TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of MBL in the samples is determined by comparing their absorbance to a standard curve.[9]
Detailed Protocol for MBL Sandwich ELISA
This protocol is a generalized procedure based on commercially available ELISA kits.[9] It is recommended to follow the specific instructions provided with your chosen kit.
Materials:
-
MBL-specific capture antibody-coated 96-well microplate
-
Human MBL standard (lyophilized)
-
Biotinylated anti-human MBL detection antibody
-
HRP-conjugated streptavidin
-
Assay diluent
-
Wash buffer concentrate (20X)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Serum samples
-
Plate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
Procedure:
-
Reagent Preparation:
-
Prepare 1X Wash Buffer by diluting the 20X Wash Buffer Concentrate with deionized water.
-
Reconstitute the lyophilized Human MBL Standard with Assay Diluent to a known stock concentration as per the kit instructions.
-
Prepare a serial dilution of the MBL standard to generate a standard curve (e.g., ranging from 0 to 50 ng/mL).[9]
-
Dilute the biotinylated detection antibody and HRP-conjugated streptavidin to their working concentrations in Assay Diluent.
-
-
Sample Preparation:
-
Collect blood samples and separate the serum.
-
Serum samples typically require dilution in Assay Diluent. The dilution factor will depend on the expected MBL concentration and the assay range. A starting dilution of 1:100 to 1:400 is common.[10]
-
-
Assay Procedure:
-
Add 100 µL of standards and diluted samples to the appropriate wells of the MBL-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.[9]
-
Aspirate and wash the wells as described in step 3.
-
Add 100 µL of the diluted HRP-conjugated streptavidin to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash the wells as described in step 3.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.[9]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[9]
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards and samples.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding MBL concentration on the x-axis to generate a standard curve.
-
Use the standard curve to determine the MBL concentration in the unknown samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final MBL concentration in the original serum sample.
-
Visualizations
MBL Quantification Workflow (ELISA)
References
- 1. labcorp.com [labcorp.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Human Mannose Binding Lectin ELISA | BioVendor R&D [biovendor.com]
- 4. Rapid bead-based immunoassay for measurement of mannose-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose-binding lectin (MBL) - North West London Pathology [nwlpathology.nhs.uk]
- 6. Mannose-binding lectin: comparison of two assays for the quantification of MBL in the serum of pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significantly increased levels of mannose-binding lectin (MBL) in rheumatic heart disease: a beneficial role for MBL deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human MBL ELISA Kit (Mannose-Binding Lectin) (ab193709) | Abcam [abcam.com]
- 10. documentserver.uhasselt.be [documentserver.uhasselt.be]
Application Notes: Quantitative Determination of Human Mannose-Binding Lectin (MBL) using Enzyme-Linked Immunosorbent Assay (ELISA)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mannose-Binding Lectin (MBL), also known as Mannose-Binding Protein C (MBP-C), is a crucial component of the innate immune system.[1][2][3] As a member of the collectin family, this calcium-dependent lectin is synthesized in the liver and secreted into the bloodstream.[1][2] MBL functions as a pattern recognition molecule by binding to specific carbohydrate patterns (mannose, fucose, and N-acetylglucosamine) present on the surface of a wide array of pathogens, including bacteria, viruses, and fungi.[2][4] Upon binding, MBL activates the lectin pathway of the complement system, leading to opsonization and phagocytosis of the invading microorganisms.[1][2][5] Deficiencies or low levels of functional MBL have been associated with increased susceptibility to infections, particularly in children and immunocompromised individuals.[2][6] Therefore, the quantitative measurement of MBL in biological samples is a valuable tool for researchers in immunology and drug development.
This document provides a detailed protocol for the quantitative determination of human MBL in serum, plasma, and cell culture supernatants using a sandwich ELISA method.
Assay Principle
The human MBL ELISA is a sandwich enzyme-linked immunosorbent assay.[2] The microplate wells are pre-coated with a monoclonal antibody specific for human MBL.[1][7] When standards and samples are added to the wells, the MBL present is captured by the immobilized antibody.[1] Following an incubation period, the wells are washed to remove any unbound substances.[1] A biotinylated detection antibody specific for human MBL is then added, which binds to the captured MBL.[7][8] After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody.[9] A final wash removes unbound conjugate. A TMB substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction, resulting in a blue product that turns yellow upon the addition of a stop solution.[7][8][10] The intensity of the color is directly proportional to the amount of MBL captured in the wells.[7][8][10] The absorbance is measured at 450 nm, and the concentration of MBL in the samples is determined by interpolating from a standard curve.[1][7][10]
Quantitative Data Summary
The following tables summarize typical quantitative data for commercially available human MBL ELISA kits. Note that these values are for guidance only, and users should refer to the specific kit manual for precise details.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, Plasma (Heparin, Citrate recommended), Cell Culture Supernatants[1] |
| Detection Range | 0.156 - 10 ng/mL, 0.2 - 10 ng/mL, 0.03 - 25 ng/mL[4][7] |
| Sensitivity | Approximately 0.029 ng/mL to 0.094 ng/mL[4][7] |
| Assay Duration | 4 - 4.5 hours[4][7] |
| Wavelength | 450 nm[1][8] |
Table 2: Sample Handling and Dilution
| Sample Type | Collection and Handling | Recommended Dilution |
| Serum | Collect blood aseptically. Allow to clot at room temperature for up to 1 hour, then centrifuge at 1500 x g for 15 minutes at 4°C.[11] Transfer serum to a clean polypropylene tube. | Initial screening at 1:50 to 1:100.[1][11] A higher dilution of around 1:800 may be necessary.[9] |
| Plasma | Collect blood using heparin or citrate as an anticoagulant. Centrifuge at 1500 x g for 15 minutes at 4°C within 20 minutes of collection.[11] EDTA plasma is not recommended.[11] | Initial screening at 1:50 to 1:100.[1][11] A higher dilution of around 1:800 may be necessary.[9] |
| Storage | Store samples at -20°C or preferably at -70°C in polypropylene tubes.[11] Avoid repeated freeze-thaw cycles.[1][11] |
Experimental Protocol
This protocol is a generalized procedure based on common MBL ELISA kits. Always refer to the manufacturer's instructions for the specific kit being used.
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use. [1][11]
-
Wash Buffer (1x): If a concentrate (e.g., 20x) is provided, dilute it with deionized or distilled water to the final working concentration.[1] For example, dilute 50 mL of 20x Wash Buffer Concentrate into 950 mL of water to make 1000 mL of 1x Wash Buffer.[1]
-
Assay Buffer (1x): If a concentrate is provided, dilute it according to the kit instructions.[1]
-
Human MBL Standard: Reconstitute the lyophilized standard with the volume of Assay Buffer or distilled water specified on the vial label to achieve a known stock concentration (e.g., 80 ng/mL).[1] Allow it to dissolve for 10-30 minutes with gentle mixing.[1] Do not store the reconstituted standard for repeated use unless specified by the manufacturer.[11]
-
Standard Curve Preparation: Prepare serial dilutions of the reconstituted MBL standard in Assay Buffer. For example, to create a 7-point standard curve:
-
Label tubes S1 through S7.
-
Pipette a specified volume of Assay Buffer into each tube (e.g., 250 µL into S2-S7).[1]
-
Create the highest standard (S1, e.g., 40 ng/mL) by mixing a specific volume of the reconstituted standard with Assay Buffer.[1]
-
Perform serial dilutions by transferring a defined volume (e.g., 125 µL) from S1 to S2, mix, then from S2 to S3, and so on, to create the remaining standards.[1]
-
Assay Buffer serves as the zero standard (0 ng/mL).[1]
-
-
Biotinylated Detection Antibody: Prepare the working solution by diluting the concentrated antibody in the appropriate buffer as per the kit instructions.
-
HRP-Streptavidin Conjugate: Prepare the working solution by diluting the concentrated conjugate in the appropriate buffer. For instance, a 100x concentrate should be diluted 1:100.[11]
Assay Procedure
-
Prepare Samples: Dilute serum or plasma samples in Assay Buffer. A starting dilution of 1:100 is often recommended.[1]
-
Add Standards and Samples: Add 100 µL of each standard, sample, and blank (Assay Buffer) to the appropriate wells of the pre-coated microplate.[8][9][12]
-
Incubate: Cover the plate with an adhesive sealer and incubate for 90 minutes to 2.5 hours at 37°C or room temperature, as specified by the kit.[4][8][9] Some protocols may suggest incubation on a microplate shaker.[1]
-
Wash: Aspirate the liquid from each well and wash the plate 3-4 times with 1x Wash Buffer (e.g., 300 µL per well).[1][8][12] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.[13] Do not allow the wells to dry out.[1]
-
Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well.[7][8]
-
Incubate: Cover the plate and incubate for 1 hour at 37°C or room temperature.[8][9][12]
-
Wash: Repeat the wash step as described in step 4.
-
Add HRP-Streptavidin Conjugate: Add 100 µL of the diluted HRP-Streptavidin Conjugate to each well.[7][8]
-
Incubate: Cover the plate and incubate for 30-45 minutes at 37°C or room temperature.[8][9]
-
Wash: Repeat the wash step, often with an increased number of washes (e.g., 5 times).[7][8][12]
-
Develop Color: Add 90-100 µL of TMB Substrate Solution to each well.[4][7][8] Incubate for 15-30 minutes at room temperature in the dark.[1][4]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well.[4][7][8] The color will change from blue to yellow.
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[1][8]
Data Analysis
-
Calculate Average Absorbance: Average the duplicate or triplicate readings for each standard, control, and sample.
-
Subtract Background: Subtract the average OD of the zero standard (blank) from all other average OD values.
-
Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[14][15]
-
Calculate Sample Concentrations: Determine the concentration of MBL in each sample by interpolating its mean absorbance value from the standard curve.
-
Apply Dilution Factor: Multiply the calculated concentration by the sample dilution factor to obtain the actual concentration of MBL in the original sample.
Visualizations
MBL Sandwich ELISA Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. labcorp.com [labcorp.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Assay for estimation of the functional activity of the mannan-binding lectin pathway of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose Binding Lectin | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. Human MBP/MBL(Mannose Binding Protein/Mannose Binding Lectin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. msesupplies.com [msesupplies.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Human MBP-C/MBL2(Mannose Binding Protein C/Mannose Binding Lectin) ELISA Kit - Elabscience® [elabscience.com]
- 11. eaglebio.com [eaglebio.com]
- 12. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 15. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Genotyping MBL2 Allelic Variants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mannose-binding lectin (MBL), encoded by the MBL2 gene, is a key component of the innate immune system. It acts as a pattern recognition molecule, binding to carbohydrates on the surface of pathogens and initiating the lectin pathway of the complement system, leading to opsonization and phagocytosis.[1][2] Genetic variations in the MBL2 gene can lead to MBL deficiency, which has been associated with increased susceptibility to various infections and autoimmune diseases.[3][4] Accurate genotyping of MBL2 allelic variants is therefore crucial for both research and clinical applications.
Several single nucleotide polymorphisms (SNPs) in the promoter region and exon 1 of the MBL2 gene significantly impact MBL serum levels and function.[5][6] The most clinically relevant variants include three structural mutations in exon 1 at codons 52 (D allele, rs5030737), 54 (B allele, rs1800450), and 57 (C allele, rs1800451), which impair the assembly of functional MBL oligomers.[4][7] Additionally, polymorphisms in the promoter region, such as at positions -550 (H/L variants, rs11003125) and -221 (X/Y variants, rs7096206), affect the level of MBL2 gene expression.[6][8]
This document provides detailed application notes and protocols for the genotyping of these key MBL2 allelic variants using various molecular techniques.
Data Presentation: Comparison of MBL2 Genotyping Assays
The choice of a suitable genotyping method depends on factors such as throughput, cost, and the specific variants of interest. Below is a summary of commonly used assays with their respective characteristics.
| Assay | Throughput | Cost-Effectiveness | Key Features |
| PCR-RFLP | Low to Medium | High | Simple, relies on restriction enzyme digestion of PCR products.[9][10] |
| Real-Time PCR | Medium to High | Medium | Rapid, can be multiplexed, uses fluorescent probes for detection.[8][11] |
| SNaPshot Assay | High | Medium | Multiplex single-base extension assay, suitable for analyzing multiple SNPs.[12] |
| Pyrosequencing | Medium | Low | Real-time sequencing-by-synthesis, good for short- to medium-read sequencing.[13] |
| Sanger Sequencing | Low | Low | Gold standard for accuracy, provides the complete sequence of the amplified region.[5] |
Mandatory Visualization
MBL2 Genotyping Experimental Workflow
Caption: A generalized workflow for genotyping MBL2 allelic variants.
MBL2 Signaling Pathway
Caption: The MBL-mediated lectin pathway of complement activation.
Experimental Protocols
Protocol 1: PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) for MBL2 Exon 1 Variants
This protocol describes the genotyping of the three common structural variants in exon 1 of the MBL2 gene.
1. DNA Extraction:
-
Extract genomic DNA from whole blood using a standard commercial kit (e.g., QIAamp DNA Blood Mini Kit).[14]
-
Determine the concentration and purity of the extracted DNA using a spectrophotometer.
2. PCR Amplification:
-
Prepare a PCR master mix with the following components per reaction:
-
10x PCR Buffer: 2.5 µL
-
dNTPs (10 mM): 0.5 µL
-
Forward Primer (10 µM): 1.0 µL
-
Reverse Primer (10 µM): 1.0 µL
-
Taq DNA Polymerase (5 U/µL): 0.2 µL
-
Genomic DNA (20-50 ng): 1.0 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Primer Sequences:
-
A common set of primers can be used to amplify the region containing all three SNPs.
-
-
PCR Cycling Conditions: [10]
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 62°C for 20 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 7 minutes
-
3. Restriction Enzyme Digestion:
-
For each PCR product, set up three separate restriction digests to identify the B, C, and D alleles.
-
Codon 54 (B allele): Digest with BanI. The wild-type (A) allele is cleaved, while the mutant (B) allele remains uncut.[10]
-
Codon 57 (C allele): Digest with MboII.
-
Codon 52 (D allele): Digest with HhaI. The wild-type (A) allele is cleaved, while the mutant (D) allele is not.[10]
-
Incubate the digestion reactions according to the manufacturer's instructions.
4. Gel Electrophoresis:
-
Analyze the digested products on a 2-3% agarose gel stained with a DNA-binding dye.[15]
-
Visualize the DNA fragments under UV light to determine the genotype based on the banding pattern.
Protocol 2: Real-Time PCR for MBL2 Genotyping using TaqMan Assays
This protocol provides a high-throughput method for genotyping MBL2 variants.
1. DNA Preparation:
-
Isolate genomic DNA as described in Protocol 1.
-
Dilute DNA to a working concentration of approximately 10 ng/µL.
2. Real-Time PCR Reaction Setup:
-
Use commercially available TaqMan SNP Genotyping Assays for the specific MBL2 variants of interest (e.g., for rs1800450, rs1800451, and rs5030737).[16][17]
-
Prepare the reaction mix in a 96- or 384-well plate:
-
TaqMan Genotyping Master Mix (2x): 5.0 µL
-
TaqMan SNP Genotyping Assay (20x): 0.5 µL
-
Diluted Genomic DNA: 2.0 µL
-
Nuclease-free water: 2.5 µL
-
Total Volume: 10.0 µL
-
3. Real-Time PCR Cycling:
-
Perform the real-time PCR using a compatible instrument with the following typical cycling conditions:[11]
-
Enzyme Activation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
4. Data Analysis:
-
Analyze the amplification plots to determine the genotype for each sample. The software will automatically call the genotypes based on the fluorescence signals from the allele-specific probes.
Protocol 3: SNaPshot Assay for Multiplex MBL2 Genotyping
The SNaPshot assay allows for the simultaneous genotyping of multiple SNPs.
1. DNA Preparation and PCR Amplification:
-
Isolate and quantify genomic DNA.
-
Amplify the MBL2 gene region containing the SNPs of interest using a single primer pair.[12]
2. PCR Product Cleanup:
-
Treat the PCR product with Exonuclease I and Shrimp Alkaline Phosphatase (SAP) to remove unincorporated primers and dNTPs.
3. SNaPshot Reaction:
-
Perform the single-base extension reaction using the SNaPshot Multiplex Kit and a cocktail of internal primers that anneal adjacent to the SNP sites.
-
The reaction mix will contain fluorescently labeled ddNTPs.
4. Post-Extension Treatment:
-
Treat the SNaPshot reaction products with SAP to remove unincorporated fluorescent ddNTPs.
5. Capillary Electrophoresis:
-
Analyze the purified SNaPshot products on a capillary electrophoresis instrument (e.g., ABI Prism 3130xl Genetic Analyzer).
6. Data Analysis:
-
Analyze the resulting electropherograms to determine the genotype at each SNP position based on the color and size of the peaks.[12]
Conclusion
The genotyping of MBL2 allelic variants is an important tool for understanding individual susceptibility to a range of diseases. The protocols provided here offer a variety of methods, from the cost-effective and straightforward PCR-RFLP to the high-throughput real-time PCR and SNaPshot assays. The choice of method will depend on the specific needs of the research or clinical setting. Careful execution of these protocols will yield reliable and accurate genotyping results, contributing to a better understanding of the role of MBL2 in health and disease.
References
- 1. MBL2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 3. Cost-effective genotyping of human MBL2 gene mutations using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Variants in MBL2 Are Associated With Type 2 Diabetes and Pre-Diabetes Traits in Pima Indians and the Old Order Amish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of mannose-binding lectin (MBL) variants by allele-specific sequencing of MBL2 and determination of serum MBL protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Rapid genotyping of MBL2 gene mutations using real-time PCR with fluorescent hybridisation probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCR-RFLP genotyping for exon 1 and promoter region mutations of the human mannose binding lectin (MBL-2) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of Mannose-Binding Lectin 2 (MBL2) gene heterogeneity and its serum concentration with osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A SNaPshot Assay for Determination of the Mannose-Binding Lectin Gene Variants and an Algorithm for Calculation of Haplogenotype Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotyping Protocol of MBL2 Polymorphisms Using Pyrosequencing - Creative Biolabs [creative-biolabs.com]
- 14. MBL2 Genotypes and Their Associations with MBL Levels and NICU Morbidity in a Cohort of Greek Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of MBL2 Polymorphisms in Sepsis and Survival: A Pilot Study and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymorphisms in the MBL2 gene are associated with the plasma levels of MBL and the cytokines IL-6 and TNF-α in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mannose-Binding Lectin (MBL) Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-Binding Lectin (MBL) is a crucial component of the innate immune system, recognizing carbohydrate patterns on the surface of pathogens and initiating an immune response.[1][2] As a pattern recognition molecule, MBL plays a significant role in host defense against a variety of bacteria, viruses, fungi, and protozoa.[3][4][5] Functional MBL circulates in complex with MBL-associated serine proteases (MASPs), and upon binding to a pathogen, this complex activates the lectin pathway of the complement system.[1][6][7] This activation leads to opsonization, phagocytosis, and lysis of the invading microorganism.[2][8]
Given its critical role in immunity, the assessment of MBL functional activity is paramount in various research and clinical settings, including the investigation of immune deficiencies and the development of novel therapeutics.[4][9] These application notes provide detailed protocols for key methods to assess MBL functional activity, present quantitative data in a structured format, and include diagrams to illustrate complex pathways and workflows.
Methods for Assessing MBL Functional Activity
Several assays have been developed to determine the functional activity of the MBL pathway.[1][6] The primary methods focus on MBL's ability to bind pathogens and activate the complement cascade.
MBL-Mediated Complement Activation Assays
These assays are the most common methods for assessing the functional integrity of the MBL pathway. They typically measure the deposition of complement components, such as C4b, onto a surface coated with an MBL ligand like mannan.[7] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used format for this purpose.[10][11][12] A critical aspect of these assays is the inhibition of the classical complement pathway to ensure that the measured activity is specific to the MBL pathway. This is often achieved by using a high ionic strength buffer, which disrupts the C1 complex of the classical pathway while leaving the MBL complex intact.[1][6][7]
MBL-Pathogen Binding Assays
These assays directly measure the initial step of MBL's function: its ability to bind to the surface of pathogens. This can be assessed using various techniques, including flow cytometry and enzyme-linked lectin assays (ELLA).[3][5] These methods provide valuable information about the recognition capabilities of MBL for specific microorganisms.
MBL-Dependent Phagocytosis Assays
Following opsonization by MBL and complement components, pathogens are cleared by phagocytic cells. MBL-dependent phagocytosis assays measure the uptake of MBL-opsonized particles or microorganisms by phagocytes, such as macrophages.[13][14] These assays provide a comprehensive assessment of the entire MBL-mediated clearance process.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with MBL functional assays.
| Parameter | MBL-Mediated Complement Activation (C4b Deposition ELISA) | MBL Quantification (Oligomer-Specific ELISA) | Reference |
| Assay Principle | Measures the amount of C4b deposited on a mannan-coated surface following incubation with serum. | Quantifies the concentration of functional, oligomerized MBL in serum. | [4][7] |
| Typical Cut-off for Deficiency | Varies between laboratories; often defined relative to a reference plasma pool. | <500 ng/mL is often considered a threshold for MBL deficiency. | [4] |
| Inter-assay Coefficient of Variation | ~7.3% | <10% | [6][7] |
| Intra-assay Coefficient of Variation | <10% | <10% | [6] |
| Normal Serum Concentration Range | Not applicable (functional readout) | Median ~1340 ng/mL (range: <5 - 12,200 ng/mL) | [4] |
| Prevalence of Low Activity/Deficiency | MBL activity <10% can be found in 20-30% of the normal population. | Low values (<50 ng/mL) found in ~12% of healthy individuals. | [4][9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: MBL-Mediated Complement C4b Deposition ELISA
Objective: To quantify the functional activity of the MBL complement pathway in serum or plasma.
Principle: This assay measures the capacity of MBL in a sample to bind to mannan-coated microtiter wells and subsequently activate the complement cascade, leading to the deposition of C4b. The amount of deposited C4b is proportional to the functional activity of the MBL pathway.[7]
Materials:
-
96-well microtiter plates
-
Mannan from Saccharomyces cerevisiae
-
Coating buffer (e.g., bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking buffer (e.g., TBS with 1% BSA)
-
Dilution buffer with high ionic strength (e.g., TBS with 1 M NaCl, 0.1% BSA, 5 mM CaCl₂, 1 mM MgCl₂)
-
Purified human C4 protein
-
HRP-conjugated anti-human C4b antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dissolve mannan in coating buffer to a final concentration of 10 µg/mL.
-
Add 100 µL of the mannan solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute serum samples (e.g., 1:50) in the high ionic strength dilution buffer.
-
Add 100 µL of diluted samples, positive control, and negative control (MBL-deficient serum) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
C4 Addition and Deposition:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of purified human C4 (at a pre-determined optimal concentration) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-human C4b antibody diluted in wash buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 10-15 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The functional activity is proportional to the absorbance reading. Results can be expressed as a percentage of the activity of a normal reference serum pool.
Protocol 2: MBL-Pathogen Binding Assay by Flow Cytometry
Objective: To assess the binding capacity of MBL to specific microbial surfaces.
Principle: This protocol uses flow cytometry to quantify the amount of MBL that binds to a suspension of microorganisms. The binding is detected using a fluorescently labeled antibody against MBL.
Materials:
-
Microorganism of interest (e.g., Candida albicans, Staphylococcus aureus)
-
Purified human MBL or serum containing MBL
-
Wash buffer (e.g., PBS with 0.5% BSA)
-
FITC-conjugated anti-human MBL antibody
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Pathogen Preparation:
-
Culture the microorganism to the desired growth phase.
-
Wash the cells twice with wash buffer and resuspend to a concentration of approximately 1 x 10⁷ cells/mL.
-
-
MBL Incubation:
-
In separate tubes, add 100 µL of the pathogen suspension.
-
Add varying concentrations of purified MBL or a fixed dilution of serum to the tubes. Include a negative control with no MBL.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Washing:
-
Wash the cells twice with cold wash buffer to remove unbound MBL. Centrifuge at an appropriate speed and duration for the specific microorganism.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of wash buffer containing the FITC-conjugated anti-human MBL antibody at its optimal dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash and Fixation:
-
Wash the cells twice with cold wash buffer.
-
Resuspend the final cell pellet in 300 µL of fixation buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the gated pathogen population.
-
Analyze the data to determine the Mean Fluorescence Intensity (MFI) of the pathogen population in each sample.
-
Data Analysis: The MFI is directly proportional to the amount of MBL bound to the pathogen surface. A dose-response curve can be generated by plotting MFI against the concentration of MBL.
Protocol 3: MBL-Dependent Phagocytosis Assay
Objective: To measure the ability of MBL to opsonize target cells or particles and promote their uptake by phagocytes.
Principle: This assay is adapted from antibody-dependent cellular phagocytosis (ADCP) protocols.[13][15][16] Target particles (e.g., zymosan, a yeast cell wall preparation rich in mannan) are fluorescently labeled and opsonized with MBL. These particles are then co-cultured with phagocytic cells (e.g., macrophages), and the extent of phagocytosis is quantified by flow cytometry or fluorescence microscopy.
Materials:
-
Phagocytic cells (e.g., primary macrophages or a macrophage cell line)
-
Fluorescently labeled target particles (e.g., pHrodo-labeled zymosan)
-
Purified human MBL
-
Cell culture medium
-
96-well culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Phagocyte Preparation:
-
Culture phagocytic cells and seed them into a 96-well plate at an optimized density.
-
Allow the cells to adhere and rest overnight.
-
-
Opsonization of Target Particles:
-
Incubate the fluorescently labeled target particles with varying concentrations of purified MBL in a suitable buffer for 1 hour at 37°C. Include a control with no MBL.
-
Wash the particles to remove unbound MBL.
-
-
Phagocytosis:
-
Add the opsonized target particles to the wells containing the phagocytic cells.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C to allow for phagocytosis.
-
-
Analysis by Flow Cytometry:
-
Gently detach the phagocytic cells from the plate.
-
Quench the fluorescence of any non-internalized particles using a quenching agent (e.g., trypan blue).
-
Analyze the cells on a flow cytometer. The percentage of fluorescent cells and the MFI of the fluorescent population indicate the extent of phagocytosis.
-
-
Analysis by Fluorescence Microscopy:
-
Gently wash the wells to remove non-internalized particles.
-
Fix the cells and visualize them using a fluorescence microscope.
-
Quantify the number of internalized particles per cell or the percentage of cells that have phagocytosed particles.
-
Data Analysis: The phagocytic score or the percentage of positive cells reflects the MBL-dependent phagocytic activity. A higher phagocytic activity is expected with increasing concentrations of MBL used for opsonization.
References
- 1. Assays for the functional activity of the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for estimation of the functional activity of the mannan-binding lectin pathway of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding of MBL to common bacteria in infectious diseases of children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An assay for the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mannan Binding Lectin Complement Pathway, Functional, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 10. MBL Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 11. Functional analysis of the classical, alternative, and MBL pathways of the complement system: standardization and validation of a simple ELISA. | Semantic Scholar [semanticscholar.org]
- 12. Functional analysis of the classical, alternative, and MBL pathways of the complement system: standardization and validation of a simple ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sartorius.com [sartorius.com]
Application Notes and Protocols for the Production of Recombinant Human Mannose-Binding Lectin (MBL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-Binding Lectin (MBL) is a crucial component of the innate immune system. As a pattern recognition molecule, it binds to carbohydrate structures on the surface of a wide range of pathogens, including bacteria, viruses, and fungi. This binding initiates the lectin pathway of the complement system, leading to opsonization and pathogen clearance.[1][2] MBL deficiency is a common immunodeficiency, linked to increased susceptibility to infections, making recombinant human MBL (rhMBL) a protein of significant therapeutic interest.[3]
These application notes provide a comprehensive overview of the methodologies for the production, purification, and characterization of biologically active rhMBL.
Expression Systems for Recombinant Human MBL
The production of functionally active MBL, which is a complex oligomeric protein, necessitates a post-translationally competent expression system. Mammalian cells are the preferred choice due to their ability to perform correct protein folding, disulfide bond formation, and glycosylation, which are critical for MBL's structure and function. While several mammalian cell lines have been utilized, Human Embryonic Kidney (HEK) 293 cells are often favored for producing rhMBL that is structurally and functionally similar to the native human protein.[3]
Data Presentation: Comparison of Expression Systems and Product Characteristics
| Expression System | Product Name/Type | Purity | Endotoxin Level | Molecular Mass (Monomer) | Activity | Reference |
| HEK293 Cells | Recombinant Human MBL | >95% | <0.10 EU/µg | 31-36 kDa (reducing SDS-PAGE) | ED₅₀: 25-150 ng/mL (Mannan binding ELISA) | [4] |
| HEK293 Cells | Recombinant Human MBL | >95% | <1.0 EU/µg | ~31 kDa (reducing SDS-PAGE) | Not specified | [5] |
| Mouse Myeloma (NS0) Cells | Recombinant Human MBL | >95% | <0.10 EU/µg | 29-33 kDa (reducing SDS-PAGE) | Measured by ability to bind Mannan in ELISA | R&D Systems (discontinued product) |
| E. coli | Recombinant Human MBL2 | >90% | Not specified | 18 kDa (plus 23 aa His-tag) | Not specified | RayBiotech |
Note: Production in E. coli results in a non-glycosylated protein, which may not exhibit the full biological activity of native MBL.
Experimental Protocols
Protocol 1: Expression of rhMBL in HEK293 Cells
This protocol outlines the transient transfection of HEK293 cells for the secretion of rhMBL into the cell culture medium.
1. Gene Synthesis and Vector Construction:
- Synthesize the cDNA sequence for human MBL2 (Accession: P11226), optimizing codons for expression in human cells.
- Clone the MBL2 cDNA into a mammalian expression vector suitable for secreted proteins (e.g., containing a strong promoter like CMV and a signal peptide).
2. Cell Culture and Transfection:
- Culture HEK293 cells in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- For transfection, seed the cells to be approximately 80% confluent on the day of transfection.
- Prepare the transfection complex using a suitable transfection reagent (e.g., Polyethylenimine - PEI) and the MBL expression vector.
- Incubate the cells with the transfection complex.
- After 24 hours, replace the medium with a serum-free or low-serum medium to simplify downstream purification.
3. Expression and Harvest:
- Incubate the transfected cells for 3-6 days.
- Harvest the cell culture supernatant, which contains the secreted rhMBL.
- Clarify the supernatant by centrifugation (e.g., 6,000 x g for 15 minutes) to remove cells and debris.
- Filter the clarified supernatant through a 0.22 µm filter.
Protocol 2: Affinity Purification of rhMBL
This protocol utilizes the carbohydrate-binding property of MBL for its purification.[1]
1. Materials:
- Mannan-agarose or mannose-sepharose affinity chromatography column.
- Binding/Wash Buffer: Tris-buffered saline (TBS) with 10 mM CaCl₂.
- Elution Buffer: TBS with 10 mM EDTA.
2. Procedure:
- Equilibrate the mannan-agarose column with 5-10 column volumes of Binding/Wash Buffer.
- Load the clarified cell culture supernatant containing rhMBL onto the column.
- Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
- Elute the bound rhMBL with Elution Buffer. EDTA chelates the Ca²⁺ ions, which are essential for MBL's carbohydrate binding, thus releasing the protein from the resin.
- Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
- Pool the fractions containing rhMBL.
- Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS with CaCl₂) to remove EDTA and for buffer exchange.
- Concentrate the purified protein if necessary.
Protocol 3: Characterization and Functional Assays
1. SDS-PAGE and Western Blot:
- Analyze the purity and molecular weight of the rhMBL using SDS-PAGE under reducing conditions. A band should appear between 30-36 kDa.
- Confirm the identity of the protein by Western blot using an anti-human MBL antibody.
2. Mannan-Binding ELISA (Activity Assay):
- Coat a 96-well microplate with mannan (e.g., 0.1 µg/mL).
- Block the plate to prevent non-specific binding.
- Add serial dilutions of the purified rhMBL to the wells and incubate.
- Wash the wells to remove unbound protein.
- Add a primary antibody against human MBL.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add the substrate and measure the absorbance to determine the binding activity. The concentration of rhMBL that produces 50% of the maximum binding response (ED₅₀) can be calculated.[4]
3. C4 Deposition Assay (Complement Activation):
- This assay measures the ability of rhMBL to activate the lectin pathway.[6]
- Coat a 96-well plate with mannan.
- Add the purified rhMBL to the wells.
- Add a source of complement components, specifically purified C4. To ensure specificity for the lectin pathway, the assay can be performed in a high ionic strength buffer (e.g., containing 1 M NaCl) to inhibit the classical pathway.[6]
- After incubation, wash the wells.
- Detect the deposited C4b using a specific anti-C4b antibody.
- The amount of deposited C4b is proportional to the functional activity of the rhMBL.
Visualizations
MBL Signaling Pathway (Lectin Pathway of Complement)
Caption: The MBL-initiated lectin pathway of complement activation.
Experimental Workflow for rhMBL Production
Caption: Workflow for recombinant human MBL production and characterization.
References
- 1. MBL Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 3. Recombinant expression of human mannan-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. Recombinant Human MBL2/MBL/COLEC1 Protein (His Tag) - Elabscience® [elabscience.com]
- 6. An assay for the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mannose-Binding Lectin (MBL) in Studying Host-Pathogen Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Mannose-Binding Lectin (MBL)
Mannose-Binding Lectin (MBL) is a crucial pattern recognition molecule of the innate immune system.[1][2] As a member of the collectin family, MBL identifies carbohydrate patterns commonly found on the surfaces of a vast array of pathogens, including bacteria, viruses, fungi, and protozoa.[1][3][4] This recognition is a first line of defense, initiating an immune response without the need for prior sensitization. Upon binding to a pathogen, MBL can trigger the lectin pathway of the complement system, leading to opsonization and subsequent phagocytosis of the invading microbe.[1][3] MBL deficiency is a common immunodeficiency in humans, which can increase susceptibility to infections, particularly in infants, young children, and immunocompromised individuals.[1][5][6]
Key Applications in Host-Pathogen Interaction Studies
The study of MBL provides a powerful lens through which to understand the initial stages of the host's response to infection. Key applications include:
-
Pathogen Recognition and Specificity: Determining the binding affinity of MBL to different pathogens helps in understanding the breadth and specificity of this innate immune sensor.
-
Complement Activation: Quantifying the activation of the lectin pathway provides insights into the downstream effector functions of MBL-pathogen recognition.
-
Opsonophagocytosis: Measuring the enhancement of pathogen uptake by phagocytes in the presence of MBL is critical for evaluating its role in pathogen clearance.
-
Therapeutic Potential: Investigating MBL as a potential therapeutic agent to bolster the immune response in deficient individuals or as an adjunct to antimicrobial therapies.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on MBL's interaction with pathogens.
Table 1: MBL Binding to Various Bacterial Species
| Bacterial Species | MBL Binding Inhibition Rate (%) | Gram Staining | Reference |
| Klebsiella ornithinolytica | 96.4 | Negative | [8] |
| Escherichia coli | 85.5 | Negative | [8] |
| Staphylococcus haemolyticus | 32.2 | Positive | [8] |
| Enterobacter cloacae | 29.5 | Negative | [8] |
| Staphylococcus epidermidis | 22.2 | Positive | [8] |
Data from a study using an enzyme-linked lectin assay (ELLA) to determine the ability of bacteria to inhibit horseradish peroxidase (HRP) binding to MBL. Higher inhibition indicates stronger MBL binding.[8]
Table 2: Serum Concentrations of MBL in Healthy Individuals
| Population | Median MBL Concentration (µg/mL) | Range of MBL Concentration (µg/mL) | Reference |
| Human Adults | 0.8 | Not Specified | [9] |
| Laboratory Mice (C57Bl/6) | MBL-A: 7.5, MBL-C: 45 | MBL-A: 4-12, MBL-C: 16-118 | [10] |
Note: MBL levels can vary significantly among individuals due to genetic polymorphisms.[11]
Signaling Pathways and Experimental Workflows
MBL-Mediated Lectin Pathway of Complement Activation
MBL circulates in a complex with MBL-associated serine proteases (MASPs).[12] Upon MBL binding to pathogen-associated molecular patterns (PAMPs), MASP-2 is activated and cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a).[1][13] This enzyme then cleaves C3, initiating a cascade that results in opsonization, inflammation, and the formation of the membrane attack complex (MAC), which can lyse pathogens.[3][14]
Caption: MBL pathway of complement activation.
Experimental Workflow: MBL Binding Assay (ELISA-based)
This workflow outlines the key steps in an enzyme-linked immunosorbent assay (ELISA) to quantify the binding of MBL to a specific pathogen.
Caption: Workflow for an MBL-pathogen binding ELISA.
Experimental Protocols
Protocol 1: Quantification of MBL Binding to Bacteria via ELISA
This protocol is adapted from standard ELISA procedures for measuring protein-ligand interactions.[15]
Principle: This assay quantifies the amount of MBL in a sample that binds to a specific bacterium immobilized on a microtiter plate. The amount of bound MBL is detected using a specific antibody and a colorimetric substrate.
Materials and Reagents:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Purified human MBL or serum/plasma sample
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking Buffer (e.g., PBST with 1% BSA)
-
Biotinylated anti-human MBL monoclonal antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Bacterial Coating:
-
Grow the bacterial strain of interest to the desired phase and wash with PBS.
-
Resuspend the bacteria in Coating Buffer to a concentration of 10⁷-10⁸ CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
MBL Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the MBL standard or serum/plasma samples in Blocking Buffer.
-
Add 100 µL of the diluted samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of biotinylated anti-MBL antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the purified MBL.
-
Determine the concentration of MBL in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: MBL-Mediated Complement C4 Deposition Assay
This protocol measures the functional activity of the MBL pathway by quantifying the deposition of complement component C4b on a mannan-coated surface.[16][17]
Principle: MBL in a sample binds to mannan coated on a microtiter plate. This binding activates the MBL-MASP complex, which then cleaves C4, leading to the deposition of C4b. The amount of deposited C4b is proportional to the MBL pathway activity and is detected using an anti-C4 antibody.
Materials and Reagents:
-
96-well microtiter plates
-
Mannan from Saccharomyces cerevisiae
-
Serum or plasma sample
-
High-salt buffer (e.g., TBS with 1 M NaCl, 0.05% Tween 20, 5 mM CaCl₂) to inhibit the classical pathway[17]
-
Purified human C4
-
Biotinylated anti-human C4 antibody
-
Streptavidin-HRP conjugate
-
TMB substrate and Stop Solution
-
Microplate reader
Procedure:
-
Mannan Coating:
-
Dissolve mannan in Coating Buffer (e.g., 10 µg/mL).
-
Add 100 µL to each well and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times.
-
Dilute serum/plasma samples in the high-salt buffer.
-
Add 100 µL of diluted samples to the wells and incubate for 1 hour at 37°C.
-
-
C4 Addition:
-
Wash the plate three times.
-
Add 100 µL of purified C4 (e.g., 1 µg/mL in a buffer compatible with complement activity) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection of C4b:
-
Wash the plate three times.
-
Add 100 µL of biotinylated anti-C4 antibody.
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Follow steps 5 and 6 from Protocol 1.
-
Data Analysis:
-
The resulting absorbance is a measure of the MBL pathway's functional capacity to activate C4.
-
Results can be compared between different patient groups or experimental conditions.
Protocol 3: Opsonophagocytosis Assay
This protocol assesses the ability of MBL to enhance the uptake of bacteria by phagocytic cells.[18][19]
Principle: Bacteria are opsonized with a source of MBL and complement. These opsonized bacteria are then incubated with phagocytic cells. The number of surviving bacteria is quantified to determine the extent of phagocytic killing.
Materials and Reagents:
-
Bacterial strain of interest
-
Phagocytic cells (e.g., differentiated HL-60 cells or neutrophils)[18]
-
Serum with known MBL concentration (or purified MBL)
-
Complement source (e.g., baby rabbit complement)
-
Appropriate cell culture and bacterial growth media
-
Plates for bacterial colony counting
Procedure:
-
Preparation of Reagents:
-
Culture and differentiate HL-60 cells to a neutrophil-like state.
-
Grow bacteria to mid-log phase and wash.
-
-
Opsonization:
-
In a 96-well plate, combine the bacterial suspension, the serum/MBL source, and the complement source.
-
Include controls with heat-inactivated complement or no MBL source.
-
Incubate for 30-60 minutes at 37°C with shaking.
-
-
Phagocytosis:
-
Add the phagocytic cells to the wells containing the opsonized bacteria.
-
Incubate for 45-90 minutes at 37°C with shaking to allow for phagocytosis.[18]
-
-
Quantification of Killing:
-
Stop the phagocytosis by placing the plate on ice.
-
Take an aliquot from each well, perform serial dilutions, and plate on appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
Data Analysis:
-
Calculate the percentage of bacterial killing compared to the control wells (e.g., no phagocytes or no MBL).
-
The opsonization index can be calculated as the reciprocal of the serum dilution that results in a 50% reduction in CFUs.
References
- 1. The role of mannose-binding lectin in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 4. MBL Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 5. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. Mannose-binding lectin deficiency and respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The binding of MBL to common bacteria in infectious diseases of children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Capsulation of Opportunistic Pathogenic Bacteria on Binding of the Pattern Recognition Molecules Mannan-Binding Lectin, L-Ficolin, and H-Ficolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MBL Deficiency as Risk of Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How is Complement Activated in Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 14. The ambiguous role of mannose-binding lectin (MBL) in human immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 16. Assays for the functional activity of the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An assay for the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Multiplex opsonophagocytosis assay (MOPA): a useful tool for the monitoring of the 7-valent pneumococcal conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
MBL2 Genotyping Using Polymerase Chain Reaction (PCR): Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Mannose-binding lectin (MBL), encoded by the MBL2 gene, is a key component of the innate immune system. It acts as a pattern recognition receptor, binding to carbohydrates on the surface of pathogens and activating the lectin pathway of the complement system.[1][2] Genetic polymorphisms in the MBL2 gene can lead to MBL deficiency, which has been associated with increased susceptibility to infections and a variety of other diseases, including autoimmune disorders.[3] Therefore, accurate genotyping of MBL2 is crucial for both clinical research and drug development, aiding in patient stratification and understanding disease predisposition.
This document provides detailed application notes and experimental protocols for the genotyping of common functional MBL2 polymorphisms using polymerase chain reaction (PCR)-based methods.
Key MBL2 Polymorphisms
Several single nucleotide polymorphisms (SNPs) in the MBL2 gene significantly impact the concentration and function of the MBL protein. The most clinically relevant polymorphisms are located in the promoter region and exon 1.
Promoter Polymorphisms:
-
-550 (H/L; rs11003125): This G>C substitution influences MBL expression levels.
-
-221 (X/Y; rs7096206): This G>C substitution also affects MBL expression, with the X variant significantly reducing MBL serum levels.[2]
Exon 1 Polymorphisms: Three structural variants in exon 1 disrupt the formation of functional MBL oligomers, leading to lower serum levels of the active protein.[2][4] The wild-type allele is denoted as 'A', while the variant alleles are collectively referred to as 'O'.
-
Codon 52 (Arg52Cys; D allele; rs5030737)
-
Codon 54 (Gly54Asp; B allele; rs1800450)
-
Codon 57 (Gly57Glu; C allele; rs1800451)
These polymorphisms are inherited as haplotypes, with common combinations being HYA, LYA, LXA, HYD, LYB, and LYC.[2]
Data Presentation: MBL2 Allele and Genotype Frequencies
The frequencies of MBL2 alleles and genotypes vary significantly across different populations. The following tables summarize representative data from various studies.
Table 1: Representative Frequencies of MBL2 Exon 1 Alleles in Different Populations
| Population | A Allele Frequency | O Allele (B, C, D) Frequency | Reference |
| Czech | Not specified | Not specified | [3] |
| Greek (Healthy Neonates) | Not specified | Not specified | [2] |
| Danish | Not specified | Not specified | [5] |
| Postmenopausal (Osteoporosis and Control) | 0.773 | 0.227 | [6] |
| Pediatric ALL Patients | 0.37 | 0.63 (B or D) | [7] |
| Turkish (OCD and PANDAS) | Not specified | Any variant: 27.9% (OCD), 38.1% (PANDAS) | [8] |
Table 2: Genotype Frequencies and Association with MBL Serum Levels
| Genotype | MBL Serum Level | Representative Frequency (Postmenopausal Women) | Reference |
| A/A | High | 0.576 (Osteoporosis), 0.562 (Control) | [6] |
| A/O | Intermediate/Low | 0.405 (Osteoporosis), 0.412 (Control) | [6] |
| O/O | Very Low/Deficient | 0.018 (Osteoporosis), 0.026 (Control) | [6] |
Note: 'O' represents any of the variant alleles (B, C, or D). Serum levels can vary based on the specific 'O' allele and promoter haplotypes.
Experimental Protocols
Several PCR-based methods can be employed for MBL2 genotyping. The choice of method depends on the required throughput, cost, and available equipment.
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
This method involves PCR amplification of the target region followed by digestion with a restriction enzyme that recognizes a sequence created or abolished by the polymorphism.
a. DNA Extraction: Genomic DNA can be extracted from whole blood using commercially available kits (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.[2]
b. PCR Amplification of Codon 54 (B allele):
-
Primers:
-
Forward: 5'-AGG TGT TTT CTC TCC AGG T-3'
-
Reverse: 5'-CAG GCA GTT TCC TCT GGA AGG-3'
-
-
PCR Reaction Mix (25 µL):
Component Volume/Concentration 10x PCR Buffer 2.5 µL 25 mM MgCl₂ 1.5 µL 10 mM dNTPs 0.5 µL 20 µM Forward Primer 0.5 µL 20 µM Reverse Primer 0.5 µL 5 U/µL Taq Polymerase 0.2 µL Genomic DNA (50 ng/µL) 1.0 µL | Nuclease-free water | to 25 µL |
-
PCR Cycling Conditions:
Step Temperature Duration Cycles Initial Denaturation 94°C 5 min 1 Denaturation 94°C 15 sec 40 Annealing 65°C -> 55°C (-1°C/cycle for first 10) then 55°C 30 sec Extension 72°C 40 sec Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | |
c. Restriction Digestion:
-
Digest the 349 bp PCR product with the BanI restriction enzyme.
-
Incubate according to the manufacturer's protocol.
d. Gel Electrophoresis:
-
Visualize the digested products on a 2% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide).
-
Interpretation:
Note: Protocols for other polymorphisms can be designed similarly by selecting appropriate primers and restriction enzymes.
PCR with Sequence-Specific Primers (PCR-SSP)
This technique uses allele-specific primers where the 3' end of the primer is complementary to the polymorphic nucleotide. Amplification only occurs if the primer perfectly matches the template DNA.[11]
a. Principle: Separate PCR reactions are performed for each allele (wild-type and mutant). The presence or absence of a PCR product in each reaction determines the genotype. A control primer pair amplifying a conserved region is included in each reaction to verify PCR efficacy.[11]
b. Primer Design: Specific primers are designed for each of the promoter and exon 1 polymorphisms. For example, for the Codon 54 B allele, one forward primer would be designed to end with the 'G' of the GGC codon (wild-type) and another to end with the 'A' of the GAC codon (mutant).
c. Reaction and Interpretation: The presence of a band in the wild-type specific reaction and its absence in the mutant-specific reaction indicates a homozygous wild-type genotype. The presence of bands in both indicates a heterozygous genotype, and a band only in the mutant-specific reaction indicates a homozygous mutant genotype.
Real-Time PCR with Fluorescent Probes
This high-throughput method uses fluorescently labeled probes (e.g., TaqMan® or hybridization probes) to detect the different alleles in real-time.[5]
a. Principle: Allele-specific probes, each labeled with a different fluorophore, are used. The probe that perfectly matches the template DNA will bind and generate a fluorescent signal during PCR.
b. Methodology:
-
Design and synthesize allele-specific fluorescent probes for each SNP.
-
Perform real-time PCR using a suitable instrument.
-
The genotype is determined by the specific fluorescent signal(s) detected. Multiplexing is possible by using probes with different colored dyes.[5]
This method is rapid, reliable, and reduces the risk of contamination as it is a closed-tube system.[5]
Mandatory Visualizations
Signaling Pathway
Caption: Lectin pathway of complement activation initiated by MBL.
Experimental Workflow: PCR-RFLP
References
- 1. Evolutionary insights into the high worldwide prevalence of MBL2 deficiency alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MBL2 Genotypes and Their Associations with MBL Levels and NICU Morbidity in a Cohort of Greek Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-effective genotyping of human MBL2 gene mutations using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of MBL2 and NOS3 functional gene variants in suspected COVID-19 PCR (–) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid genotyping of MBL2 gene mutations using real-time PCR with fluorescent hybridisation probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of Mannose-Binding Lectin 2 (MBL2) gene heterogeneity and its serum concentration with osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mannose-Binding Lectin 2 Gene Polymorphism in PANDAS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of inflammation related gene polymorphism of the mannose-binding lectin 2 in schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of inflammation related gene polymorphism of the mannose-binding lectin 2 in schizophrenia and bipolar disorder | Neurosciences Journal [nsj.org.sa]
- 11. Human platelet antigen-2 and -3 genotyping by PCR-SSP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Mannose-Binding Lectin (MBL) Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-Binding Lectin (MBL) is a crucial pattern recognition molecule of the innate immune system.[1][2] It recognizes carbohydrate patterns on the surface of a wide array of pathogens, including bacteria, viruses, fungi, and protozoa, initiating an immune response through the lectin pathway of the complement system.[1][2] MBL deficiency is a common immunodeficiency, affecting approximately 10-30% of the population, and has been associated with increased susceptibility to infections, particularly in children and immunocompromised individuals.[3][4] Therefore, the accurate determination of MBL functional activity is of significant interest in clinical diagnostics and drug development.
These application notes provide detailed protocols for two key functional assays for MBL determination: the MBL-mediated Complement C4 Deposition Assay and the MBL-dependent Opsonophagocytosis Assay.
MBL-Mediated Complement Activation Pathway
MBL circulates in a complex with MBL-associated serine proteases (MASPs).[1][5] Upon binding to a pathogen surface, a conformational change in MBL activates MASP-2, which then cleaves complement components C4 and C2.[1][6] This leads to the formation of the C3 convertase (C4b2a), a central step in the complement cascade, resulting in opsonization, inflammation, and lysis of the pathogen.[1][7]
Caption: MBL-mediated lectin pathway of complement activation.
Experimental Protocols
MBL-mediated Complement C4 Deposition Assay
This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the functional activity of the MBL pathway by measuring the deposition of complement component C4b on a mannan-coated surface.[1][8] To ensure specificity for the lectin pathway, the classical pathway is inhibited using a high ionic strength buffer.[1]
Materials:
-
96-well microtiter plates
-
Mannan from Saccharomyces cerevisiae
-
Bovine Serum Albumin (BSA)
-
Human serum samples (test, positive control, MBL-deficient control)
-
Purified human C4
-
Biotinylated anti-human C4 antibody
-
Streptavidin-horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., 0.1 M Carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Assay Buffer (High salt buffer: 1 M NaCl, 20 mM Tris-HCl, 5 mM CaCl₂, 0.05% Tween-20, pH 7.4)
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of mannan solution (10 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Dilute serum samples in Assay Buffer (e.g., 1:50). Add 100 µL of diluted samples to the wells and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
C4 Incubation: Add 100 µL of purified human C4 (e.g., 1 µg/mL in Assay Buffer) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of biotinylated anti-human C4 antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 100 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
The functional MBL activity is proportional to the amount of C4b deposited, which is reflected in the absorbance values. A standard curve can be generated using a serial dilution of a calibrated normal human serum pool to quantify the MBL activity in unknown samples.
| Parameter | Healthy Control Serum | MBL Deficient Serum | Test Sample |
| Absorbance (450 nm) | High | Low | Variable |
| Functional MBL Activity (Units/mL) | High | Low / Undetectable | Quantified from standard curve |
Table 1: Representative data structure for C4 Deposition Assay.
MBL-dependent Opsonophagocytosis Assay
This assay measures the ability of MBL to enhance the uptake of pathogens or pathogen-derived particles by phagocytic cells.[2] This protocol is adapted from general opsonophagocytosis assays and utilizes a flow cytometry-based readout.
Materials:
-
Phagocytic cell line (e.g., HL-60, differentiated into neutrophil-like cells)
-
Fluorescently labeled yeast particles (e.g., zymosan) or bacteria
-
Human serum samples (test, positive control, MBL-deficient control)
-
Recombinant human MBL (for reconstitution experiments)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phagocytosis Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Trypan Blue
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and differentiate HL-60 cells according to standard protocols. On the day of the assay, harvest the cells, wash with Phagocytosis Buffer, and adjust the cell density to 1 x 10⁶ cells/mL.
-
Opsonization: a. In a 96-well plate, combine 25 µL of serum sample (or MBL-deficient serum reconstituted with a known concentration of MBL) with 25 µL of fluorescently labeled yeast particles (e.g., 1 x 10⁷ particles/mL). b. Include controls with MBL-deficient serum alone and a no-serum control. c. Incubate for 30 minutes at 37°C to allow opsonization.
-
Phagocytosis: a. Add 50 µL of the differentiated HL-60 cell suspension to each well containing the opsonized particles. b. Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Stopping Phagocytosis: Stop the phagocytosis by placing the plate on ice.
-
Quenching Extracellular Fluorescence: Add 100 µL of Trypan Blue solution to each well to quench the fluorescence of non-internalized particles.
-
Washing: Wash the cells twice with cold Phagocytosis Buffer.
-
Flow Cytometry Analysis: Resuspend the cells in Phagocytosis Buffer and analyze using a flow cytometer. Gate on the phagocytic cells and measure the percentage of fluorescent cells (phagocytic cells that have engulfed particles) and the mean fluorescence intensity (MFI).
Data Analysis:
The phagocytic activity is determined by the percentage of fluorescent cells and the MFI. An increase in these parameters in the presence of MBL-containing serum compared to MBL-deficient serum indicates MBL-dependent opsonophagocytosis.
| Serum Condition | % Fluorescent Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| No Serum | Low | Low |
| MBL-Deficient Serum | Low-Moderate | Low-Moderate |
| Healthy Control Serum | High | High |
| Test Sample | Variable | Variable |
| MBL-Deficient Serum + rhMBL | High | High |
Table 2: Representative data structure for Opsonophagocytosis Assay.
Experimental Workflow
Caption: General workflow for MBL functional C4 deposition assay.
Summary
The protocols described provide robust methods for the functional assessment of MBL. The C4 deposition assay is a direct measure of the MBL pathway's complement-activating capacity, while the opsonophagocytosis assay provides insight into the downstream cellular consequences of MBL-pathogen interaction. The choice of assay will depend on the specific research or clinical question being addressed. Accurate and reproducible measurement of MBL function is essential for understanding its role in health and disease and for the development of potential therapeutic interventions.
References
- 1. Assays for the functional activity of the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose-binding lectin (MBL) facilitates opsonophagocytosis of yeasts but not of bacteria despite MBL binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Multiplex Flow Cytometric Opsonophagocytic Assays for Determination of Functional Anticapsular Antibodies to Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. MBL Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 7. On the site of C4 deposition upon complement activation via the mannan-binding lectin pathway or the classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional analysis of the classical, alternative, and MBL pathways of the complement system: standardization and validation of a simple ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBL Serum Level Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-Binding Lectin (MBL) is a crucial component of the innate immune system, playing a pivotal role in the first line of defense against a wide array of pathogens. As a pattern recognition molecule, MBL identifies carbohydrate patterns on the surface of microorganisms, initiating the lectin pathway of the complement system, which leads to opsonization and phagocytosis of pathogens.[1][2][3] Serum levels of MBL are largely determined by genetic polymorphisms in the MBL2 gene.[3][4][5] Deficiencies or variations in MBL levels have been associated with increased susceptibility to infections and have been implicated in various autoimmune and inflammatory diseases.[6] Accurate and reproducible quantification of MBL serum levels is therefore essential for research, clinical diagnostics, and the development of novel therapeutic strategies.
These application notes provide detailed protocols for the preparation of serum samples and the analysis of MBL levels using a sandwich enzyme-linked immunosorbent assay (ELISA), a commonly employed method for this purpose.
Data Presentation
MBL Serum Levels in Healthy Individuals and Disease States
The concentration of MBL in serum can vary significantly among individuals, primarily due to genetic factors. Below is a summary of typical MBL levels observed in healthy populations and in patients with certain conditions.
| Population/Condition | Mean/Median MBL Serum Level (ng/mL) | Key Observations | Reference |
| Healthy Adults | |||
| Caucasians | 1200 - 1942.6 | Wide inter-individual variation. | [1] |
| Koreans | Median: 1340 (range <5 - 12,200) | 11.4% of adults had levels below the detection limit. | |
| Disease States | |||
| Neonatal Sepsis | Significantly lower than in non-septic neonates. | Low MBL levels may be a risk factor for neonatal sepsis. | [7] |
| Rheumatic Heart Disease | 3036.2 ± 298.9 | Significantly higher compared to healthy controls (1942.6 ± 185.5 ng/mL). | [1] |
| Systemic Lupus Erythematosus (SLE) | Significantly higher than in healthy controls. | MBL levels may serve as a biomarker for disease activity. | [6] |
| Type 1 Diabetes (new-onset) | Significantly higher than in healthy siblings. | Suggests a role for MBL in the immunopathogenesis of Type 1 Diabetes. | [8] |
| Patients with Infections | 9880 | Significantly higher than in healthy controls (4480 ng/mL). | [9] |
Influence of MBL2 Gene Polymorphisms on Serum MBL Levels
Genetic variations in the MBL2 gene are the primary determinants of circulating MBL concentrations. The following table illustrates the relationship between common MBL2 genotypes and resulting serum MBL levels.
| MBL2 Genotype | Associated MBL Serum Level | Description | Reference |
| YA/YA (Wild-type) | High | Considered the high-producing genotype. | [4] |
| XA/YA | Intermediate | Promoter polymorphism leading to reduced expression. | [4] |
| XA/O or O/O | Low/Deficient | Presence of structural variants in exon 1 (alleles B, C, D, collectively known as 'O') leads to significantly lower MBL levels. | [4][10] |
Experimental Protocols
I. Serum Sample Collection and Preparation
Proper sample handling is critical for accurate MBL level determination. The following protocol outlines the best practices for serum collection, processing, and storage.[11][12][13]
Materials:
-
Serum separator tubes (SST)
-
Centrifuge
-
Polypropylene cryovials
-
Pipettes and sterile tips
Procedure:
-
Blood Collection:
-
Collect whole blood into a serum separator tube (SST).
-
Gently invert the tube 5-10 times to mix the clot activator with the blood.
-
Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 60 minutes.[12]
-
-
Serum Separation:
-
Centrifuge the SSTs at 1,000-2,000 x g for 10-15 minutes at room temperature.[13]
-
Carefully aspirate the serum (the clear, yellowish supernatant) without disturbing the gel barrier or the red blood cell pellet.
-
-
Aliquoting and Storage:
-
Aliquot the serum into pre-labeled polypropylene cryovials. Aliquoting prevents repeated freeze-thaw cycles which can degrade proteins.
-
For immediate analysis, store the serum at 2-8°C for up to 48 hours.
-
For short-term storage (up to one month), store at -20°C.
-
Pre-analytical Variables to Consider:
-
Hemolysis: Avoid hemolysis (rupturing of red blood cells) as it can interfere with the assay.[11] This can be caused by vigorous shaking of the tube or using a needle with a small gauge.
-
Lipemia: Highly lipemic (high fat content) samples may require additional processing, such as high-speed centrifugation, to remove lipids before analysis.
-
Sample Type Consistency: For a given study, consistently use the same sample type (i.e., do not mix serum and plasma samples) as analyte concentrations can differ.
II. MBL Quantification by Sandwich ELISA
The following is a generalized protocol for a sandwich ELISA to determine MBL concentration in serum samples. It is crucial to refer to the specific instructions provided with the commercial ELISA kit being used, as reagent concentrations and incubation times may vary.
Materials:
-
ELISA plate pre-coated with anti-human MBL capture antibody
-
Human MBL standard
-
Biotinylated anti-human MBL detection antibody
-
Streptavidin-HRP conjugate
-
Assay diluent/blocking buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the MBL standard and prepare a serial dilution according to the kit instructions to generate a standard curve.
-
Dilute the serum samples in assay diluent. The optimal dilution factor should be determined empirically but a starting dilution of 1:100 is often appropriate.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature.[14]
-
Aspirate the contents of the wells and wash each well 3-4 times with wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.[14]
-
Repeat the wash step as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 20-60 minutes at room temperature in the dark.
-
Repeat the wash step as described above.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Add 50-100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from the absorbance of all other wells.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding MBL concentration on the x-axis.
-
Use the standard curve to determine the MBL concentration in the unknown samples by interpolating their mean absorbance values.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final MBL concentration in the original serum sample.
-
Visualizations
Caption: MBL-mediated lectin pathway of the complement system.
Caption: Experimental workflow for MBL serum level analysis.
References
- 1. Lectin pathway - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Association of Mannose-Binding Lectin 2 (MBL2) gene heterogeneity and its serum concentration with osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MBL2 Genotypes and Their Associations with MBL Levels and NICU Morbidity in a Cohort of Greek Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of mannose-binding lectin-2 genotype and serum levels with prognosis of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose binding lectin: a biomarker of systemic lupus erythematosus disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Mannose-Binding Lectin Gene Polymorphisms and the Serum MBL Level for the Early Detection of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Serum mannan-binding lectin (MBL) in patients with infection: clinical and laboratory correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined genotypes of the MBL2 gene related to low mannose-binding lectin levels are associated with vaso-occlusive events in children with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protavio.com [protavio.com]
- 12. biocompare.com [biocompare.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol: Sandwich ELISA (Colorimetric) – Direct Detection [novusbio.com]
Application Notes and Protocols for MBL Replacement Therapy in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-Binding Lectin (MBL) is a crucial component of the innate immune system, recognizing carbohydrate patterns on the surface of a wide array of pathogens and initiating their clearance.[1][2] Deficiency in MBL is a common immunodeficiency, affecting a significant portion of the population, and has been associated with increased susceptibility to infections, particularly in individuals with compromised immune systems, such as those undergoing chemotherapy or with conditions like cystic fibrosis.[1][3][4][5] MBL replacement therapy, using either plasma-derived or recombinant human MBL (rhMBL), has emerged as a promising therapeutic strategy to restore innate immune function in deficient individuals.[1][4][6] These application notes provide an overview of the clinical research applications of MBL replacement therapy and detailed protocols for key experimental procedures.
Clinical Applications and Research Areas
MBL replacement therapy is being investigated in various clinical contexts where MBL deficiency is considered a contributing factor to disease severity or susceptibility to infections.[1][4][7]
-
Immunodeficiency Syndromes: In patients with primary or secondary immunodeficiencies, MBL replacement may help reduce the frequency and severity of infections.[1][8][9]
-
Cystic Fibrosis (CF): MBL deficiency is associated with a more severe clinical course in CF patients, including earlier acquisition of Pseudomonas aeruginosa and reduced lung function.[5][10][11] Replacement therapy aims to mitigate these effects.[2][7][12]
-
Chemotherapy-Induced Neutropenia: Patients undergoing chemotherapy are highly susceptible to infections. A Phase I clinical trial has investigated the use of rhMBL in pediatric patients with MBL deficiency, fever, and neutropenia.[13][14][15]
-
Sepsis: MBL deficiency may be associated with a higher incidence and worse prognosis in severe sepsis and septic shock.[16]
-
Rheumatoid Arthritis and Systemic Lupus Erythematosus: MBL deficiency has also been linked to non-infectious inflammatory diseases.[1][4][7]
Data from Clinical Trials
Clinical trials of MBL replacement therapy have primarily focused on safety, tolerability, and pharmacokinetics in healthy volunteers and specific patient populations.
Table 1: Summary of Phase I Clinical Trial of Plasma-Derived Human MBL in Healthy MBL-Deficient Adults
| Parameter | Value | Reference |
| Number of Participants | 20 | [17] |
| Product | Purified plasma-derived human MBL | [17] |
| Dosing Regimen | 6 mg intravenously, once weekly for 3 weeks (total of 18 mg) | [17] |
| Peak Serum MBL Levels | 1200-4500 ng/mL | [17] |
| MBL Half-Life | Highly variable, ranging from 18 to 115 hours (mean 69.6 hours) | [17] |
| Adverse Events | No adverse clinical or laboratory changes observed. No infusion-associated complement activation. | [17] |
| Immunogenicity | No antibodies to MBL detected at 24 weeks post-infusion. | [17] |
Table 2: Summary of Phase I Clinical Trial of Recombinant Human MBL (rhMBL) in Healthy MBL-Deficient Adults
| Parameter | Value | Reference |
| Number of Participants | Not specified in abstract | [1] |
| Product | Recombinant human MBL (rhMBL) | [1] |
| Dosing Regimen | Single intravenous infusions (0.01, 0.05, 0.1, and 0.5 mg/kg) and repeated intravenous infusions (0.1 or 0.3 mg/kg at 3-day intervals) | [1] |
| Peak Serum rhMBL Levels | Dose-dependent; geometric mean of 9710 ng/mL (±10.5%) in the 0.5 mg/kg group | [1] |
| rhMBL Half-Life | Approximately 30 hours | [1] |
| Adverse Events | No difference in incidence or type of adverse events between rhMBL and placebo groups. All drug-related adverse events were mild. | [1] |
| Immunogenicity | No anti-MBL antibodies detected. | [1] |
Experimental Protocols
Protocol 1: Quantification of MBL in Serum/Plasma by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.[3][8][13][18]
Principle: A microplate is coated with a monoclonal antibody specific for MBL or with mannan, to which MBL binds.[3] Standards and samples are added, and the captured MBL is detected using a biotinylated detection antibody followed by a streptavidin-enzyme conjugate. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of MBL present.
Materials:
-
MBL ELISA kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, substrate, wash buffer, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Polypropylene tubes for sample dilution
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Sample Preparation: Serum or plasma samples should be centrifuged to remove particulates. Dilute samples as recommended by the kit manufacturer (e.g., 1:50 and 1:100 for initial screening).[3]
-
Assay Procedure: a. Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the microplate. b. Incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).[8][18] c. Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well and incubate as directed (e.g., 1 hour at 37°C).[8] e. Repeat the wash step. f. Add 100 µL of streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).[8] g. Repeat the wash step. h. Add 90-100 µL of substrate solution to each well and incubate in the dark for 10-30 minutes at room temperature or 37°C.[8][18] i. Add 50 µL of stop solution to each well. j. Read the absorbance at 450 nm immediately.
-
Data Analysis: a. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. b. Use the standard curve to determine the MBL concentration in the unknown samples, remembering to account for the dilution factor.
Protocol 2: Assessment of Lectin Pathway Complement Activation
This protocol outlines a method to assess the functional activity of the MBL-dependent lectin pathway of complement activation.
Principle: Microplate wells are coated with mannan. The patient's serum (containing MBL and other complement components) is added to the wells. If functional MBL is present, it will bind to the mannan and activate the lectin pathway, leading to the deposition of complement components like C4b. The deposited C4b is then detected using a specific antibody conjugated to an enzyme, followed by a colorimetric substrate.
Materials:
-
Mannan-coated microplate
-
Patient and control serum samples
-
Buffer containing Ca2+ and Mg2+
-
Anti-C4b antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute patient and control serum samples in a buffer that supports complement activation.
-
Assay Procedure: a. Add diluted serum samples to the mannan-coated wells. b. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for MBL binding and complement activation. c. Wash the wells to remove unbound components. d. Add the HRP-conjugated anti-C4b antibody to each well. e. Incubate for a specified time (e.g., 1 hour) at room temperature. f. Wash the wells thoroughly. g. Add TMB substrate solution and incubate in the dark until a color develops. h. Add stop solution to terminate the reaction. i. Read the absorbance at 450 nm.
-
Data Analysis: The level of lectin pathway activation is proportional to the absorbance reading. Compare the results from patient samples to those of healthy controls with known MBL levels.
Protocol 3: MBL-Mediated Opsonophagocytosis Assay
This protocol is an adaptation of established opsonophagocytosis assays and is designed to measure the ability of MBL to promote the uptake of pathogens by phagocytic cells.[19][20][21][22]
Principle: A target pathogen (e.g., a specific strain of bacteria or yeast) is opsonized with serum containing MBL. Phagocytic cells (e.g., differentiated HL-60 cells) are then added, and the mixture is incubated to allow for phagocytosis. The number of surviving pathogens is quantified, and the opsonophagocytic activity is determined by the reduction in viable pathogens compared to controls.
Materials:
-
Target pathogen (e.g., Saccharomyces cerevisiae or a relevant bacterial strain)
-
Phagocytic cells (e.g., human promyelocytic leukemia cell line HL-60, differentiated into a neutrophil-like state)
-
Patient and control serum samples (heat-inactivated to destroy endogenous complement if desired, and supplemented with a standardized source of complement)
-
Baby rabbit complement (or other suitable complement source)
-
Appropriate culture media and buffers (e.g., RPMI, PBS)
-
Microcentrifuge and tubes
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Agar plates for bacterial enumeration
-
Colony counter or image analysis software
Procedure:
-
Preparation of Reagents: a. Phagocytic Cells: Culture and differentiate HL-60 cells according to standard protocols (e.g., using dimethylformamide). On the day of the assay, wash and resuspend the cells in an appropriate buffer at a defined concentration (e.g., 1 x 10⁷ cells/mL).[23] b. Pathogen: Prepare a standardized suspension of the target pathogen at a known concentration. c. Serum: Thaw patient and control serum samples. If investigating the direct opsonizing effect of MBL, serum may be heat-inactivated.
-
Opsonization: a. In a 96-well plate, serially dilute the test sera. b. Add a standardized amount of the pathogen to each well. c. Incubate to allow opsonization (e.g., 30 minutes at 37°C with shaking).
-
Phagocytosis: a. Add the phagocytic cells and a source of complement to each well. b. Incubate to allow phagocytosis (e.g., 45-90 minutes at 37°C with shaking).[20]
-
Quantification of Surviving Pathogens: a. Stop the phagocytosis by placing the plate on ice. b. Serially dilute the contents of each well and plate onto appropriate agar plates. c. Incubate the plates overnight. d. Count the number of colony-forming units (CFUs).
-
Data Analysis: a. Calculate the percentage of killing for each serum dilution compared to a control without serum or with heat-inactivated serum. b. The opsonization index can be determined as the reciprocal of the serum dilution that results in a 50% reduction in CFUs.
Visualizations
MBL Signaling Pathway
Caption: The MBL-mediated lectin pathway of complement activation.
Experimental Workflow for a Clinical Trial of MBL Replacement Therapy
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of MBL replacement therapy.
Logical Relationship between MBL Deficiency and Clinical Outcomes
Caption: The logical cascade from MBL deficiency to clinical consequences and the therapeutic intervention point.
References
- 1. Phase I safety, tolerability, and pharmacokinetic study of recombinant human mannan-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose-binding lectin (MBL) therapy in an MBL-deficient patient with severe cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of mannose-binding lectin insufficiency on the course of cystic fibrosis: A review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant mannan-binding lectin (MBL) for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Mannose-Binding Lectin Protein Deficiency Among Patients with Primary Immunodeficiency Disease Receiving IVIG Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Association of mannose-binding lectin gene heterogeneity with severity of lung disease and survival in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Recombinant Human Mannose-Binding Lectin (MBL) in Treating Young Patients With MBL Deficiency and Fever and Neutropenia | DecenTrialz [decentrialz.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. Human plasma-derived mannose-binding lectin: a phase I safety and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. Opsonophagocytic Killing Assay to Assess Immunological Responses Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Multiplex opsonophagocytosis assay (MOPA): a useful tool for the monitoring of the 7-valent pneumococcal conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. vaccine.uab.edu [vaccine.uab.edu]
Engineered Fc-Mannose-Binding Lectin (FcMBL): Applications and Protocols for Researchers
Abstract
Engineered Fc-mannose-binding lectin (FcMBL) is a versatile protein demonstrating significant potential across various biomedical applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging FcMBL technology. FcMBL is a chimeric protein constructed by fusing the carbohydrate recognition domain (CRD) and neck region of the human mannose-binding lectin (MBL) to the Fc fragment of human IgG1.[1][2] This design confers the broad-spectrum pathogen and aberrant glycan recognition properties of MBL with the effector functions and stability of an IgG Fc domain. Key applications detailed herein include broad-spectrum pathogen capture for diagnostics and therapeutics, as well as the isolation of circulating tumor cells (CTCs).
Introduction
Mannose-binding lectin (MBL) is a key component of the innate immune system, recognizing carbohydrate patterns on the surface of a wide array of pathogens, including bacteria, fungi, viruses, and parasites.[3] The engineered form, FcMBL, retains this broad binding capability while offering advantages such as improved stability and the ability to be easily conjugated to surfaces, like magnetic beads.[4] This makes FcMBL a powerful tool for the capture and detection of pathogens and cancer cells, which often display aberrant glycosylation patterns.
Application Note 1: Broad-Spectrum Pathogen Capture
Overview
FcMBL exhibits a remarkable ability to bind to a wide range of pathogens, making it an ideal candidate for the development of broad-spectrum diagnostics and therapeutics for infectious diseases.[5] By immobilizing FcMBL on a solid phase, such as magnetic beads, it can be used to capture pathogens from complex biological samples like blood and urine.[1][6] This capability is particularly valuable for the rapid diagnosis of sepsis, where timely identification of the causative agent is critical.[7]
Key Features:
-
Broad-Spectrum Recognition: FcMBL binds to over 100 different microbial species, including bacteria, fungi, viruses, and parasites.[7][8]
-
High Capture Efficiency: Studies have shown that FcMBL can detect 85-90% of pathogen species tested.[6][8]
-
Synergy with Antibiotics: Treatment of bacteria with antibiotics can expose previously concealed MBL binding sites, enhancing the efficiency of FcMBL capture and detection.[1][8]
Quantitative Data: Pathogen Binding Efficiency
The following table summarizes the binding efficiency of FcMBL to various pathogen types as determined by an Enzyme-Linked Lectin Sorbent Assay (ELLecSA).
| Pathogen Type | Number of Species Tested | Number of Species Detected | Detection Sensitivity (%) | Citation |
| Bacteria | 122 | 110 | 90% | [8] |
| Fungi | 22 | 22 | 100% | [8] |
| Viruses | 10 | 8 | 80% | [8] |
| Parasites | 2 | 1 | 50% | [8] |
| Overall | 156 | 141 | ~90% | [8] |
Table 1: Summary of FcMBL binding to a broad range of pathogen species.
Experimental Workflow: Pathogen Capture from Biological Samples
The general workflow for capturing pathogens from a biological sample using FcMBL-coated magnetic beads is depicted below.
Application Note 2: Circulating Tumor Cell (CTC) Capture
Overview
Circulating tumor cells (CTCs) are rare cells shed from a primary tumor into the bloodstream, playing a crucial role in metastasis.[9] The isolation and analysis of CTCs can provide valuable diagnostic and prognostic information.[9] Many cancer cells exhibit altered surface glycosylation, presenting mannose-rich glycans that can be recognized by FcMBL.[10] This makes FcMBL a promising tool for the capture and isolation of a broad range of CTCs.[9]
Key Features:
-
Broad-Spectrum Cancer Cell Recognition: FcMBL binds to various cancer cell types, including those that are not effectively captured by traditional anti-EpCAM antibody-based methods.[9][10]
-
High Capture Efficiency: FcMBL-coated magnetic beads have demonstrated the ability to capture over 90% of various cancer cell types spiked into buffer or blood.[9][10]
-
Potential for Diagnostics and Monitoring: The efficient capture of CTCs by FcMBL opens avenues for non-invasive cancer diagnostics, monitoring treatment efficacy, and studying the biology of metastasis.[10]
Quantitative Data: Cancer Cell Capture Efficiency
The following table summarizes the capture efficiency of FcMBL for different cancer cell lines.
| Cancer Cell Line | Cancer Type | Capture Efficiency (%) | Citation |
| MDA-MB-231 | Breast Cancer | >90% | [10] |
| 4T1 | Mouse Breast Cancer | >90% | [9] |
| A549 | Non-small Cell Lung Cancer | >90% | [10] |
| H1299 | Lung Carcinoma | >90% | [10] |
| U-87 MG | Glioblastoma | >90% | [10] |
Table 2: Capture efficiency of various cancer cell lines using FcMBL-coated magnetic beads.
Experimental Protocols
Protocol 1: Enzyme-Linked Lectin Sorbent Assay (ELLecSA) for Pathogen Detection
This protocol describes a sandwich assay for the detection and quantification of pathogens using FcMBL.[6][8]
-
FcMBL-coated superparamagnetic beads (e.g., 1 µm MyOne Dynabeads).[8]
-
Horseradish peroxidase (HRP)-labeled human MBL.[8]
-
96-well microplate.
-
Magnetic plate separator.
-
Wash buffer (e.g., TBST with 5mM CaCl2).[8]
-
TMB substrate.
-
Stop solution (e.g., 1M H2SO4).
-
Plate reader.
-
Pathogen samples and controls.
-
Sample Incubation: Add the sample containing the pathogen to a well of the 96-well plate.
-
Capture: Add FcMBL-coated magnetic beads to each well and incubate to allow pathogen capture.
-
Magnetic Separation and Washing: Place the plate on a magnetic separator to pellet the beads. Aspirate the supernatant and wash the beads with wash buffer. Repeat this step three times.
-
Detection: Resuspend the beads in a solution containing HRP-labeled MBL and incubate.
-
Final Separation and Washing: Repeat the magnetic separation and washing steps to remove unbound HRP-MBL.
-
Substrate Addition: Resuspend the beads in TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of captured pathogen.
Protocol 2: Opsonophagocytosis Assay
This protocol provides a general framework to assess the ability of FcMBL-opsonized pathogens to be phagocytosed by immune cells (e.g., macrophages).
-
Phagocytic cell line (e.g., RAW 264.7 macrophages).[11]
-
Cell culture medium.
-
Pathogen of interest.
-
FcMBL.
-
Fluorescently labeled secondary antibody or fluorescently labeled pathogen.
-
Microscopy or flow cytometry equipment.
-
Cell Culture: Culture phagocytic cells to an appropriate density in a multi-well plate.
-
Opsonization: Incubate the pathogen with FcMBL to allow opsonization.
-
Phagocytosis: Add the opsonized pathogen to the phagocytic cells and incubate to allow for phagocytosis. Include non-opsonized pathogens as a control.
-
Washing: Gently wash the cells to remove any non-phagocytosed pathogens.
-
Staining (if applicable): If the pathogen is not pre-labeled, fix the cells and stain with a fluorescent antibody to visualize the pathogen.
-
Analysis: Quantify the uptake of the pathogen by the phagocytic cells using fluorescence microscopy or flow cytometry.
Structure of Engineered FcMBL
The engineered FcMBL protein is a homodimer. Each monomer consists of the carbohydrate recognition domain (CRD) and the flexible neck region of human MBL fused to the Fc portion of human IgG1.[2] The Fc region facilitates dimerization and allows for oriented immobilization on surfaces.
Conclusion
Engineered FcMBL is a powerful and versatile tool with broad applications in infectious disease diagnostics, therapeutics, and oncology. Its ability to recognize a wide array of pathogens and cancer cells with high efficiency provides a significant advantage over more targeted approaches. The protocols and data presented in this document are intended to serve as a valuable resource for researchers looking to explore the potential of FcMBL in their own work. The continued development and application of FcMBL technology hold great promise for advancing human health.
References
- 1. Broad-spectrum capture of clinical pathogens using engineered Fc-mannose-binding lectin enhanced by antibiotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Untitled [wyss.harvard.edu]
- 6. Broad-spectrum capture of clinical pathogens using engineered Fc-mannose-binding lectin enhanced by antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Method Enables Rapid Identification of Microbial Pathogens in Blood Samples | Technology Networks [technologynetworks.com]
- 8. biorxiv.org [biorxiv.org]
- 9. An Engineered Human Fc-Mannose-Binding-Lectin Captures Circulating Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay - PMC [pmc.ncbi.nlm.nih.gov]
SNaPshot® Assay for MBL2 Gene Variant Determination: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-binding lectin (MBL) is a crucial component of the innate immune system, playing a significant role in the first line of defense against a wide array of pathogens. Genetic variations within the MBL2 gene, which encodes the MBL protein, can lead to MBL deficiency, a condition associated with increased susceptibility to infections and a potential role in the severity of various autoimmune diseases.[1][2][3] Accurate and efficient genotyping of MBL2 variants is therefore essential for both clinical diagnostics and research into the role of MBL in health and disease.
This application note provides a detailed protocol for the determination of six key single nucleotide polymorphisms (SNPs) in the MBL2 gene using the SNaPshot® multiplex assay. This robust and high-throughput method, based on single-base primer extension, allows for the simultaneous analysis of multiple SNPs in a single reaction, offering a cost-effective and reliable genotyping solution.[1][4] The targeted SNPs include three structural variants in exon 1 and three polymorphisms in the promoter region, which collectively have a major impact on MBL circulation levels.[2][3]
MBL2 Gene Variants and their Functional Significance
The functionality of the MBL protein and its circulating levels are significantly influenced by polymorphisms in the MBL2 gene. This assay focuses on six functionally important SNPs:
-
Promoter Polymorphisms:
-
-550 G/C (H/L; rs11003125): Located in the promoter region, this variant affects the transcriptional activity of the MBL2 gene.[5][6]
-
-221 G/C (Y/X; rs7096206): Also in the promoter, this SNP influences MBL gene expression levels.[5][6]
-
+4 C/T (P/Q; rs7095891): Situated in the 5' untranslated region (UTR), this polymorphism also modulates MBL expression.[1]
-
-
Structural Variants (Exon 1):
-
Codon 52 (Arg52Cys; D variant; rs5030737): This missense mutation in exon 1 leads to an amino acid change that disrupts the structure of the MBL protein.[5][7]
-
Codon 54 (Gly54Asp; B variant; rs1800450): This is another missense mutation in exon 1 that results in an altered MBL protein with reduced stability and functional capacity.[5][7][8]
-
Codon 57 (Gly57Glu; C variant; rs1800451): This structural variant also affects the MBL protein's structure and function.[5][7]
-
The combination of these polymorphisms determines an individual's MBL haplotype and has a direct impact on the concentration and functional activity of MBL in the serum. Low MBL levels are associated with an increased risk and severity of infections.
Experimental Principle
The SNaPshot® assay is a "mini-sequencing" method that utilizes a primer extension-based approach. The workflow involves three main steps:
-
Multiplex PCR: A single multiplex PCR reaction is performed to amplify the regions of the MBL2 gene containing the six target SNPs.
-
Post-PCR Cleanup: Unincorporated dNTPs and primers from the PCR reaction are removed using enzymatic treatment (e.g., Exonuclease I and Shrimp Alkaline Phosphatase).
-
SNaPshot® Single-Base Extension (SBE): A multiplex SBE reaction is carried out using a set of internal primers that anneal to the amplified DNA immediately adjacent to the SNP sites. In the presence of fluorescently labeled dideoxynucleoside triphosphates (ddNTPs), a DNA polymerase extends each primer by a single base. The incorporated ddNTP is complementary to the nucleotide at the SNP site, and its specific fluorescent dye identifies the allele.
-
Capillary Electrophoresis: The fluorescently labeled SBE products are separated by size and color using a capillary electrophoresis-based genetic analyzer. The resulting electropherogram reveals the genotype for each SNP.
Materials and Reagents
| Reagent | Supplier |
| Genomic DNA Extraction Kit | e.g., Qiagen, Promega |
| Taq DNA Polymerase | e.g., Invitrogen, NEB |
| dNTP Mix (10 mM each) | Various |
| MgCl₂ (25 mM) | Various |
| Multiplex PCR Primers (10 µM each) | Custom Synthesis |
| Exonuclease I (Exo I) | e.g., NEB, Thermo Fisher |
| Shrimp Alkaline Phosphatase (SAP) | e.g., NEB, Thermo Fisher |
| SNaPshot® Multiplex Kit | Applied Biosystems |
| SBE Primers (10 µM each) | Custom Synthesis |
| Hi-Di™ Formamide | Applied Biosystems |
| GeneScan™ Size Standard | Applied Biosystems |
Experimental Protocols
Genomic DNA Extraction
Isolate high-quality genomic DNA from whole blood, saliva, or other appropriate sources using a commercial DNA extraction kit according to the manufacturer's instructions. The final DNA concentration should be adjusted to 20-50 ng/µL.
Multiplex PCR
This step amplifies the MBL2 gene regions containing the target SNPs.
Multiplex PCR Reaction Mix:
| Component | Volume (µL) for 1 reaction | Final Concentration |
| 10x PCR Buffer | 2.5 | 1x |
| MgCl₂ (25 mM) | 1.5 - 3.0 | 1.5 - 3.0 mM |
| dNTP Mix (10 mM each) | 0.5 | 0.2 mM each |
| Forward Primer Mix (10 µM) | 1.0 | 0.4 µM each |
| Reverse Primer Mix (10 µM) | 1.0 | 0.4 µM each |
| Taq DNA Polymerase (5 U/µL) | 0.2 | 1.0 U |
| Genomic DNA (20 ng/µL) | 1.0 | 20 ng |
| Nuclease-free Water | to 25.0 | - |
Note: Primer concentrations and MgCl₂ concentration may require optimization.[1]
Multiplex PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 30 seconds | 35 |
| Annealing | 58 - 62 | 45 seconds | |
| Extension | 72 | 1 minute 30 seconds | |
| Final Extension | 72 | 7 minutes | 1 |
| Hold | 4 | ∞ |
Note: The annealing temperature should be optimized for the specific primer set used. A gradient PCR is recommended for initial optimization.[1]
Post-PCR Cleanup
This step removes residual primers and dNTPs that would interfere with the SNaPshot® reaction.
Enzymatic Cleanup Reaction:
| Component | Volume (µL) |
| Multiplex PCR Product | 5.0 |
| Exonuclease I (20 U/µL) | 0.5 |
| SAP (1 U/µL) | 1.0 |
Incubation:
-
Incubate at 37°C for 60 minutes.
-
Inactivate the enzymes by incubating at 85°C for 15 minutes.
SNaPshot® Single-Base Extension (SBE) Reaction
This reaction determines the nucleotide at each SNP site.
SBE Reaction Mix:
| Component | Volume (µL) for 1 reaction |
| SNaPshot® Ready Reaction Mix | 2.0 |
| SBE Primer Mix (1 µM each) | 1.0 |
| Purified PCR Product | 2.0 |
| Nuclease-free Water | 5.0 |
| Total Volume | 10.0 |
SBE Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Denaturation | 96 | 10 seconds | 25-30 |
| Annealing | 50 | 5 seconds | |
| Extension | 60 | 30 seconds | |
| Hold | 4 | ∞ |
Post-SBE Cleanup
This step removes unincorporated fluorescently labeled ddNTPs.
SAP Treatment:
-
To the 10 µL SBE reaction, add 1 µL of SAP (1 U/µL).
-
Incubate at 37°C for 60 minutes.
-
Inactivate the enzyme by incubating at 85°C for 15 minutes.
Capillary Electrophoresis
Prepare the samples for analysis on a genetic analyzer.
Sample Preparation:
| Component | Volume (µL) |
| Purified SBE Product | 1.0 |
| Hi-Di™ Formamide | 8.5 |
| GeneScan™ Size Standard | 0.5 |
| Total Volume | 10.0 |
Procedure:
-
Denature the samples at 95°C for 5 minutes.
-
Immediately place on ice for 2 minutes.
-
Load the samples onto the genetic analyzer (e.g., Applied Biosystems 3130xl or 3730xl).
-
Run the electrophoresis according to the manufacturer's instructions.
Data Analysis
Analyze the generated .fsa files using genotyping software such as GeneMapper® or Peak Scanner™. The software will identify the fluorescent dye and the size of each SBE product, thereby determining the genotype for each of the six MBL2 SNPs.
Visualizations
SNaPshot® Assay Workflow for MBL2 Genotyping
Caption: Workflow of the SNaPshot® assay for MBL2 gene variant determination.
Functional Impact of MBL2 Gene Variants
Caption: Logical relationship of MBL2 variants and their functional impact.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No PCR product | Poor DNA quality, PCR inhibitors, incorrect annealing temperature | Re-extract DNA, use a PCR inhibitor removal kit, optimize annealing temperature using gradient PCR. |
| Non-specific PCR products | Annealing temperature too low, primer-dimer formation | Increase annealing temperature, redesign primers. |
| No SNaPshot® signal | Incomplete PCR cleanup, SBE reaction failure | Ensure complete removal of dNTPs and primers, check SBE primer design and concentration. |
| Weak SNaPshot® signal | Low PCR product yield, inefficient SBE reaction | Optimize multiplex PCR, increase cycles for SBE reaction. |
| Extra peaks in electropherogram | Non-specific SBE primer binding, incomplete ddNTP removal | Optimize SBE annealing temperature, ensure efficient post-SBE cleanup. |
Conclusion
The SNaPshot® multiplex assay provides a powerful and efficient tool for the simultaneous genotyping of six critical MBL2 gene variants. This detailed protocol offers a comprehensive guide for researchers, scientists, and drug development professionals to accurately determine MBL2 genotypes, facilitating further investigation into the role of MBL in human health and disease. The high-throughput nature of this assay makes it particularly suitable for large-scale genetic association studies and for screening patient populations to identify individuals with MBL deficiency.
References
- 1. Functional Variants in MBL2 Are Associated With Type 2 Diabetes and Pre-Diabetes Traits in Pima Indians and the Old Order Amish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single PCR Multiplex SNaPshot Reaction for Detection of Eleven Blood Group Nucleotide Polymorphisms: Optimization, Validation, and One Year of Routine Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing a Multiplex PCR for Rapid and Accurate Detection of Metallobetalactamases Resistant Genes from Acinetobacter baumaniiIsolates in Tehran City, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Genetic and Phenotypic Screening of Mannose-Binding Lectin in Relation to Risk of Recurrent Vulvovaginal Infections in Women of North India: A Prospective Cohort Study [frontiersin.org]
- 7. Variants in the Mannose-binding Lectin Gene MBL2 do not Associate With Sepsis Susceptibility or Survival in a Large European Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association Between Variants of the Mannose-Binding Lectin 2 Gene and Susceptibility to Sepsis in the Hainan Island - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Purification of Mannose-Binding Lectin (MBL) from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-Binding Lectin (MBL), also known as mannan-binding protein (MBP), is a crucial pattern recognition molecule in the innate immune system.[1][2] As a member of the collectin family, it identifies carbohydrate patterns on the surfaces of a wide array of pathogens, including bacteria, viruses, and fungi.[2][3] Upon binding, MBL triggers the lectin pathway of the complement system, leading to opsonization and phagocytosis of the invading microorganisms.[2][4] Given its significant role in host defense, the availability of highly purified and functional MBL is essential for research into infectious diseases, immunology, and for the development of potential therapeutics for MBL-deficient individuals.[5][6] This document provides a detailed protocol for the purification of MBL from human plasma using affinity and size-exclusion chromatography.
Principle of Purification
The purification strategy leverages the specific carbohydrate-binding property of MBL. The primary and most critical step is affinity chromatography using a mannan-conjugated matrix.[1][5] MBL binds to the mannan on the column in a calcium-dependent manner, while other plasma proteins are washed away. The bound MBL is then eluted by a buffer containing a chelating agent (EDTA) that removes the Ca2+ ions essential for the lectin's carbohydrate-binding activity. A subsequent gel filtration step can be employed to separate the oligomeric MBL from MBL-associated serine proteases (MASPs) and any remaining protein contaminants, yielding a highly purified and functional MBL preparation.[1][7]
Experimental Workflow
Caption: Workflow for MBL purification from human plasma.
Materials and Reagents
Equipment
-
Refrigerated centrifuge
-
Chromatography system (e.g., FPLC or peristaltic pump)
-
Chromatography columns
-
Spectrophotometer or protein assay reader
-
SDS-PAGE and Western blotting apparatus
-
Dialysis tubing or centrifugal filter devices
Resins and Consumables
-
Mannan-Sepharose 4B or similar mannan-agarose resin
-
Sephacryl S-300 HR or similar size-exclusion resin
-
Sterile centrifuge tubes
-
Sterile filters (0.22 µm or 0.45 µm)
Buffers and Solutions
-
Plasma Collection: Use collection tubes with an appropriate anticoagulant (e.g., EDTA, Heparin).[8][9]
-
Loading Buffer (Affinity Chromatography): 20 mM Tris-HCl, 1 M NaCl, 10 mM CaCl₂, pH 7.4
-
Elution Buffer (Affinity Chromatography): 20 mM Tris-HCl, 1 M NaCl, 10 mM EDTA, pH 7.4
-
Gel Filtration Buffer: 10 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 7.4
-
Protease Inhibitors: Phenylmethylsulfonyl fluoride (PMSF) and 1,10-phenanthroline.[7]
Detailed Experimental Protocols
Part 1: Preparation of Human Plasma
-
Blood Collection: Collect whole human blood into tubes containing an anticoagulant.[10]
-
Plasma Separation: Centrifuge the blood at 2,000-2,500 x g for 15 minutes at 4°C with the brake off.[10][11]
-
Plasma Aspiration: Carefully aspirate the upper pale-yellow plasma layer, avoiding the buffy coat and red blood cells.[10]
-
Additive Inclusion: To the collected plasma, add protease inhibitors to a final concentration of 1 mM PMSF and 5 mM 1,10-phenanthroline to prevent proteolytic degradation.[7] Add CaCl₂ to a final concentration of 10 mM to ensure MBL is in its active, calcium-dependent binding conformation.
-
Clarification: Centrifuge the plasma again at 10,000 x g for 30 minutes at 4°C to pellet any remaining cellular debris or precipitates. Filter the supernatant through a 0.45 µm filter. The plasma is now ready for chromatography.
Part 2: Affinity Chromatography on Mannan-Agarose
This step is the core of the purification process, isolating MBL based on its affinity for mannan.[1][12]
-
Column Packing and Equilibration: Pack a chromatography column with Mannan-Sepharose 4B resin. Equilibrate the column with at least 5 column volumes (CV) of Loading Buffer at a flow rate of approximately 1 mL/min.
-
Sample Loading: Load the prepared plasma onto the equilibrated column. The flow rate should be slow (e.g., 0.5 mL/min) to allow sufficient time for MBL to bind to the mannan ligand.
-
Washing: Wash the column with 10-15 CV of Loading Buffer, or until the absorbance at 280 nm (A280) of the flow-through returns to baseline. This removes unbound proteins.
-
Elution: Elute the bound MBL from the column by applying the Elution Buffer. The EDTA in the buffer will chelate the Ca²⁺ ions, causing a conformational change in MBL and its release from the mannan resin.
-
Fraction Collection: Collect the eluate in fractions. Monitor the protein elution by measuring the A280 of the fractions. Pool the fractions that contain the protein peak.
-
Buffer Exchange: Immediately exchange the buffer of the pooled fractions to the Gel Filtration Buffer (which contains CaCl₂) to restore the native conformation and activity of MBL. This can be done using dialysis or a desalting column.
Part 3: Size-Exclusion Chromatography (Optional)
This step further purifies MBL and separates it from MBL-associated serine proteases (MASPs).[7]
-
Column Equilibration: Equilibrate a Sephacryl S-300 HR column with at least 2 CV of Gel Filtration Buffer.
-
Sample Loading: Concentrate the buffer-exchanged eluate from the affinity step using a centrifugal filter device and load it onto the equilibrated size-exclusion column. The sample volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Chromatography: Run the chromatography with Gel Filtration Buffer at a flow rate appropriate for the column dimensions.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing purified MBL. MBL exists as a multimer and should elute in the higher molecular weight fractions.[7] Pool the purest MBL-containing fractions.
Quality Control of Purified MBL
Rigorous quality control is essential to ensure the identity, purity, and functionality of the purified MBL for downstream applications.[13][14][15]
-
Purity and Molecular Weight Assessment:
-
SDS-PAGE: Analyze the purified fractions under reducing conditions. MBL should appear as a monomer of approximately 32 kDa.[7] Under non-reducing conditions, higher molecular weight oligomers will be visible.
-
Western Blot: Confirm the identity of the protein using an anti-MBL antibody.
-
-
Concentration Determination: Measure the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm, using the appropriate extinction coefficient for MBL.
-
Functional Activity Assays:
-
Mannan-Binding ELISA: Coat a microtiter plate with mannan, add the purified MBL, and detect bound MBL with an anti-MBL antibody. This confirms the carbohydrate-binding activity.
-
Yeast Agglutination Assay: The ability of functional MBL to agglutinate yeast cells (e.g., Saccharomyces cerevisiae) can be tested as a simple, qualitative measure of activity.[7]
-
Complement Activation Assay: Assess the ability of the purified MBL to activate the complement cascade by measuring the cleavage of C4.
-
Expected Yield and Purity
The yield and purity of MBL can vary depending on the starting plasma concentration and the efficiency of the chromatographic steps.
| Parameter | Typical Value | Reference |
| Starting Material | 1 Liter Human Plasma/Serum | [1] |
| Final Yield | ~1 mg | [1] |
| Recovery | ~25-30% | [1][5] |
| Purity | ~65% (after affinity) to >95% (after SEC) | [5] |
| Purification Fold | 15,000 - 20,000-fold | [1] |
MBL Signaling Pathway
Caption: The MBL-mediated lectin pathway of complement activation.
References
- 1. Isolation of mannan-binding protein from human serum (plasma) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The mannose-binding lectin: a prototypic pattern recognition molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lectin pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mannan-binding lectin (MBL) production from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant mannan-binding lectin (MBL) for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Purification and separation of mannan-binding lectin (MBL) and MBL-associated serine proteases complex from human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mnglabs.labcorp.com [mnglabs.labcorp.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. stemcell.com [stemcell.com]
- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. Quality control of purified proteins to improve data quality and reproducibility: results from a large-scale survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MBL Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Mannan-Binding Lectin (MBL) functional assays.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during MBL functional assays.
| Problem / Question | Possible Causes | Recommended Solutions |
| High Background Signal | 1. Insufficient washing.[1][2][3] 2. Blocking incomplete or ineffective.[1] 3. Concentration of detection antibody too high.[3] 4. Cross-reactivity of antibodies. 5. Contamination of reagents or buffers.[1] | 1. Increase the number of wash steps and ensure complete removal of wash buffer after each step.[1][2] 2. Increase blocking incubation time or try a different blocking agent (e.g., BSA, casein). 3. Titrate the detection antibody to determine the optimal concentration. 4. Ensure the use of high-quality, specific antibodies. 5. Use fresh, sterile buffers and reagents.[1] |
| Weak or No Signal | 1. Inactive or degraded MBL in the sample.[4][5] 2. Low concentration of MBL in the sample.[6][7] 3. Incorrect reagent preparation or addition.[2] 4. Sub-optimal incubation times or temperatures.[3][8] 5. Ineffective capture or detection antibody. | 1. Ensure proper sample handling and storage (on ice, then frozen) to preserve complement activity.[9] Complement proteins are heat-labile.[4][5] 2. Concentrate the sample or use a larger sample volume if possible. 3. Double-check all reagent concentrations and the order of addition as per the protocol.[2] 4. Optimize incubation times and temperatures. An overnight incubation at 4°C for the primary antibody may increase signal.[8] 5. Use a different antibody pair or a commercially validated kit. |
| High Coefficient of Variation (CV) / Poor Reproducibility | 1. Pipetting inconsistencies.[2] 2. Inconsistent washing technique.[2] 3. Temperature variations across the plate during incubation. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure consistent technique. Change pipette tips for each sample and reagent.[2] 2. Use an automated plate washer if available, or ensure uniform and thorough manual washing.[1] 3. Ensure the plate is incubated in a temperature-controlled environment and allow all reagents to reach room temperature before use.[1] 4. Avoid using the outer wells of the plate if edge effects are suspected. |
| Positive Control Failure | 1. Improper storage or handling of the positive control serum. 2. Degradation of complement proteins in the control. 3. Incorrect dilution of the positive control. | 1. Store positive controls at the recommended temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[10] 2. Use a fresh aliquot of the positive control. 3. Verify the correct dilution factor for the positive control as specified in the assay protocol. |
| Negative Control Shows a Signal | 1. Contamination of the negative control sample. 2. Non-specific binding of the detection antibody. | 1. Use a new, uncontaminated aliquot of the negative control. 2. Ensure adequate blocking and washing steps. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for MBL functional assays.
Table 1: MBL Concentration and Functional Activity Levels
| Parameter | Deficient | Low/Intermediate | Normal | Source(s) |
| MBL Protein Concentration (ng/mL) | <50 or <100 | 50 - 500 | >500 or >1000 | [6][7][11] |
| MBL Functional Activity (%) | <10 | - | ≥10 | [4][5][12] |
Note: The exact cut-off values for MBL deficiency can vary between different assays and laboratories. It has been noted that MBL activity of less than 10% may be found in 20% to 30% of the normal population.[4][5]
Table 2: Typical Reagent Concentrations for MBL Functional ELISA
| Reagent | Concentration | Source(s) |
| Mannan Coating Solution | 100 µg/mL | [13] |
| Biotinylated Anti-Human MBL Antibody | 0.5 µg/mL | [13] |
| Streptavidin-HRP | Varies by manufacturer | [13] |
| Sample Dilution | 1:100 to 1:800 | [14][15] |
Experimental Protocols
MBL Functional Assay Protocol (ELISA-based)
This protocol outlines a typical ELISA-based method for determining MBL functional activity.
Materials:
-
96-well microtiter plates
-
Mannan from Saccharomyces cerevisiae
-
Human serum samples (test samples, positive control, negative control)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Dilution Buffer (often a high ionic strength buffer to inhibit the classical pathway, e.g., Tris-buffered saline with 1 M NaCl, 10 mM CaCl₂, 0.05% Tween-20)
-
Biotinylated anti-human C4 or C5b-9 antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dissolve mannan in Coating Buffer to a final concentration of 100 µg/mL.
-
Add 100 µL of the mannan solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute serum samples, positive control, and negative control in Dilution Buffer (e.g., 1:100).
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated anti-human C4 (or C5b-9) antibody in Dilution Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Dilution Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
MBL Signaling Pathway
Caption: The Mannan-Binding Lectin (MBL) signaling pathway of the complement system.
MBL Functional Assay Workflow
References
- 1. mabtech.com [mabtech.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. Mannan Binding Lectin Complement Pathway, Functional, Serum - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 5. Mannan Binding Lectin Complement Pathway, Functional, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 6. Clinical manifestations of mannan-binding lectin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 10. svarlifescience.com [svarlifescience.com]
- 11. Significantly increased levels of mannose-binding lectin (MBL) in rheumatic heart disease: a beneficial role for MBL deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dchlab.testcatalog.org [dchlab.testcatalog.org]
- 13. Assay method for the lectin activity of mannan-binding protein - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human MBL ELISA Kit (Mannose-Binding Lectin) (ab193709) | Abcam [abcam.com]
Technical Support Center: MBL2 Genotyping and Data Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mannose-Binding Lectin 2 (MBL2) genotyping.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in MBL2 genotyping?
A1: The primary challenges in MBL2 genotyping stem from the presence of multiple functionally significant single nucleotide polymorphisms (SNPs) within the gene. Key challenges include:
-
Complex Haplotypes: The functional status of MBL2 is determined by a combination of polymorphisms in the promoter region and exon 1. Accurate genotyping requires the determination of these linked variations, known as haplotypes.
-
Assay Design: Designing robust assays that can accurately discriminate between different alleles, especially for multiplex reactions targeting multiple SNPs simultaneously, can be complex.[1][2]
-
Interpretation of Results: Translating genotype data into a predicted MBL protein level and functional activity requires an understanding of the impact of each polymorphism and their combined effects.[3][4]
-
Population Variation: Allele frequencies for MBL2 polymorphisms vary significantly across different ethnic populations, which must be considered when designing studies and interpreting data.[5][6][7][8]
Q2: Which MBL2 polymorphisms are most critical to genotype?
A2: Six key polymorphisms are widely recognized as having the most significant impact on MBL protein concentration and function. These are located in the promoter region and exon 1.[1][4]
-
Promoter Polymorphisms:
-
-550 G/C (H/L; rs11003125)
-
-221 G/C (Y/X; rs7096206)
-
-
Exon 1 Structural Variants (collectively known as 'O' alleles):
-
Codon 52: Arg > Cys (D allele; rs5030737)
-
Codon 54: Gly > Asp (B allele; rs1800450)
-
Codon 57: Gly > Glu (C allele; rs1800451)
-
The wild-type allele at exon 1 is referred to as 'A'. The presence of any of the 'O' alleles leads to structurally impaired proteins.[9][10]
Q3: How do MBL2 genotypes correlate with MBL serum levels?
A3: MBL serum concentrations are strongly correlated with MBL2 genotypes. The combination of promoter and exon 1 polymorphisms determines the expression and functional capacity of the MBL protein.[3][11] Individuals with wild-type haplotypes generally have the highest MBL levels, while those homozygous for structural variants (O/O) have virtually undetectable levels of functional MBL.[4] Heterozygotes (A/O) have intermediate levels.[4] The promoter polymorphisms further modulate the expression levels.
Troubleshooting Guides
Problem 1: No PCR amplification or weak bands in gel electrophoresis.
Possible Causes:
-
Poor DNA Quality or Quantity: Contaminants in the DNA extract can inhibit PCR. Insufficient DNA will lead to weak or no amplification.
-
Incorrect Primer Design or Concentration: Primers may not be specific to the target region or may be used at suboptimal concentrations.
-
Suboptimal PCR Cycling Parameters: Annealing temperature, extension time, or the number of cycles may not be appropriate for the specific assay.
-
Reagent Issues: Degradation of PCR reagents (e.g., Taq polymerase, dNTPs) can lead to amplification failure.
Troubleshooting Steps:
-
Assess DNA Quality and Quantity:
-
Use a spectrophotometer to check the A260/A280 ratio (should be ~1.8-2.0).
-
Run an aliquot of the DNA on an agarose gel to check for integrity.
-
Ensure the final DNA concentration in the PCR reaction is within the recommended range (typically 1-100 ng).[12]
-
-
Verify Primer Integrity:
-
Optimize PCR Conditions:
-
Check Reagents:
-
Use fresh aliquots of PCR reagents.
-
Include a positive control with a known genotype to ensure the assay is working.[13]
-
Problem 2: Ambiguous or incorrect genotype calls.
Possible Causes:
-
Incomplete Restriction Enzyme Digestion (for RFLP assays): This can lead to the appearance of unexpected bands and misinterpretation of the genotype.
-
Non-specific PCR Amplification: Amplification of unintended genomic regions can interfere with genotyping results.
-
Allele Dropout: Preferential amplification of one allele over another in a heterozygous sample.
-
Sequencing Artifacts (for sequencing-based assays): Poor sequence quality can lead to incorrect base calling.
Troubleshooting Steps:
-
For RFLP Assays:
-
Ensure the correct restriction enzyme and buffer are used.
-
Increase the incubation time or the amount of enzyme.
-
Verify the PCR product size and sequence to confirm the presence of the restriction site.
-
-
Optimize PCR Specificity:
-
Increase the annealing temperature.
-
Redesign primers to be more specific.
-
-
Address Allele Dropout:
-
Redesign primers to avoid known SNPs in the primer binding sites.
-
Optimize annealing temperature and MgCl2 concentration.
-
-
For Sequencing Assays:
-
Check the quality of the sequencing data (e.g., Phred scores).
-
Repeat the sequencing reaction with a higher concentration of purified PCR product.[1]
-
Use a different sequencing primer if necessary.
-
Data Presentation
Table 1: Common MBL2 Haplotypes and their Functional Impact
| Haplotype | Promoter (-550) | Promoter (-221) | Exon 1 | MBL Serum Level | Functional Activity |
| HYA | H | Y | A | High | High |
| LYA | L | Y | A | Intermediate | High |
| LXA | L | X | A | Low | High |
| HYD | H | Y | D (O) | Very Low | Deficient |
| LYB | L | Y | B (O) | Very Low | Deficient |
| LYC | L | Y | C (O) | Very Low | Deficient |
Table 2: MBL2 Allele Frequencies in Different Populations
| Allele | European Caucasian | West African | South American (Native) |
| B (codon 54) | ~0.13 | ~0.31 | ~0.27-0.80 |
| C (codon 57) | ~0.03 | ~0.19 | Low/Absent |
| D (codon 52) | ~0.07 | Low/Absent | Low/Absent |
Frequencies are approximate and can vary between specific populations within these broad ethnic groups.[5][8][14]
Experimental Protocols
PCR-RFLP for MBL2 Codon 54 (B allele) Genotyping
This protocol is a representative example for genotyping the G/A polymorphism at codon 54 (rs1800450).
1. DNA Extraction:
-
Extract genomic DNA from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.[15]
2. PCR Amplification:
-
Primer Sequences:
- Forward: 5'-AGG TGT TTT CAC AGT CTT TGT TCA C -3'
- Reverse: 5'- CAG GCA GTT TCC TCT GGA AGG -3'
-
PCR Reaction Mix (25 µL):
- 10x PCR Buffer: 2.5 µL
- dNTPs (10 mM): 0.5 µL
- Forward Primer (10 µM): 1.0 µL
- Reverse Primer (10 µM): 1.0 µL
- Taq DNA Polymerase (5 U/µL): 0.25 µL
- Genomic DNA (20-50 ng/µL): 1.0 µL
- Nuclease-free water: to 25 µL
-
PCR Cycling Conditions:
- Initial Denaturation: 95°C for 5 min
- 35 cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 60°C for 30 sec
-
Extension: 72°C for 45 sec
- Final Extension: 72°C for 7 min
3. Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
Digest the 349 bp PCR product with the restriction enzyme BanI. The 'A' allele (wild-type) contains the BanI restriction site, while the 'B' allele (mutant) does not.
-
Digestion Reaction Mix (20 µL):
- PCR Product: 10 µL
- 10x Restriction Buffer: 2.0 µL
- BanI (10 U/µL): 0.5 µL
- Nuclease-free water: 7.5 µL
-
Incubate at 37°C for at least 4 hours or overnight.
4. Gel Electrophoresis:
-
Run the digested products on a 2% agarose gel.
-
Expected Banding Patterns:
Mandatory Visualizations
Caption: Workflow for MBL2 genotyping from sample preparation to functional prediction.
Caption: Key polymorphic sites in the promoter and exon 1 of the MBL2 gene.
Caption: The MBL-mediated lectin pathway of the complement system.
References
- 1. A SNaPshot Assay for Determination of the Mannose-Binding Lectin Gene Variants and an Algorithm for Calculation of Haplogenotype Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-effective genotyping of human MBL2 gene mutations using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deficient Serum Mannose-Binding Lectin Levels and MBL2 Polymorphisms Increase the Risk of Single and Recurrent Cryptosporidium Infections in Young Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Evolutionary insights into the high worldwide prevalence of MBL2 deficiency alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of the MBL2 gene in various Brazilian populations and the case of selection at the mannose-binding lectin locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extreme high prevalence of a defective mannose-binding lectin (MBL2) genotype in native South American West Andean populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of MBL2 Polymorphisms in Sepsis and Survival: A Pilot Study and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MBL2 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Functional Variants in MBL2 Are Associated With Type 2 Diabetes and Pre-Diabetes Traits in Pima Indians and the Old Order Amish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. No Bands - Genotyping | The Jackson Laboratory [jax.org]
- 13. Genotyping Troubleshooting [jax.org]
- 14. Association of Mannose-Binding Lectin 2 (MBL2) gene heterogeneity and its serum concentration with osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MBL2 Genotypes and Their Associations with MBL Levels and NICU Morbidity in a Cohort of Greek Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mannose-Binding Lectin (MBL) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of mannose-binding lectin (MBL).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying MBL?
The most common and effective method for MBL purification is affinity chromatography.[1][2][3] This technique utilizes a resin with immobilized mannose or mannan, which specifically binds to MBL's carbohydrate recognition domains. Elution is typically achieved using a buffer containing a competing sugar, such as mannose or by altering pH or ionic strength.
Q2: What are the expected yield and purity of MBL purified from plasma?
The yield and purity of MBL purified from human plasma can vary depending on the specific protocol. However, a typical process involving affinity chromatography can yield approximately 25% of the MBL content in the plasma with a purity of about 65%.[3] Further purification steps can increase the purity.
Q3: Can recombinant MBL be purified using the same methods as native MBL?
Yes, affinity chromatography is also the primary method for purifying recombinant MBL.[4] However, challenges specific to recombinant protein purification, such as the presence of inclusion bodies and variability in oligomeric composition, may require additional optimization steps.[4][5]
Q4: How can I confirm the activity of my purified MBL?
The biological activity of purified MBL can be assessed through several functional assays, including:
-
Ligand-binding assay: To confirm its ability to bind to specific carbohydrates.[2]
-
Yeast agglutination experiment: To demonstrate its ability to bind to microbial surfaces.[2]
-
Complement activation assay: To measure its capacity to initiate the lectin pathway of the complement system.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during MBL purification.
Problem 1: Low Yield of Purified MBL
Low recovery of MBL is a frequent issue. The following guide will help you identify the potential cause and implement a solution.
Q: My final MBL yield is significantly lower than expected. What are the possible reasons and how can I troubleshoot this?
A: Low yield can stem from issues at various stages of the purification process. Here’s a systematic approach to troubleshooting:
Troubleshooting Workflow for Low MBL Yield
Detailed Troubleshooting Steps:
-
Verify MBL in Starting Material: Before purification, confirm the presence of MBL in your crude sample (e.g., plasma, cell lysate) using methods like Western blotting. If MBL levels are low initially, you may need to optimize expression conditions for recombinant MBL or start with a larger volume of plasma.[6][7]
-
Optimize Lysis (for recombinant MBL): Inefficient cell lysis will result in a lower amount of soluble MBL available for purification. Ensure your lysis protocol is effective.[6][7]
-
Analyze Flow-through and Wash Fractions: Run the flow-through and wash fractions on an SDS-PAGE gel. If MBL is present in these fractions, it indicates a problem with binding to the affinity resin.
-
Evaluate Elution Conditions: If MBL binds to the column but is not present in the eluate, your elution conditions may be too mild.
-
Elution Buffer Concentration: Increase the concentration of the competing sugar (e.g., mannose) in the elution buffer.
-
Elution Volume: Increase the volume of the elution buffer to ensure complete elution.
-
Alternative Elution: Consider elution by changing the pH.[9]
-
Quantitative Data on MBL Purification from Plasma
| Parameter | Value | Reference |
| Starting Material | Human Plasma (Fraction II+III) | [3] |
| Purification Method | Affinity Chromatography | [3] |
| Yield | ~25% of plasma MBL content | [3] |
| Purity | ~65% | [3] |
Problem 2: MBL Aggregation During Purification
Protein aggregation can lead to loss of active MBL and clogged chromatography columns.
Q: I am observing precipitation and aggregation of my MBL sample during purification. What can I do to prevent this?
A: MBL aggregation can be caused by several factors, including improper buffer conditions and protein concentration.
Strategies to Prevent MBL Aggregation:
-
Optimize Buffer Composition:
-
Control Protein Concentration: High protein concentrations can promote aggregation. If you suspect this is an issue, try to work with more dilute samples or elute with a gradient instead of a step elution to avoid a sharp increase in protein concentration.
-
Temperature Control: Perform purification steps at 4°C to minimize protein denaturation and aggregation.[2]
-
Clarify Lysate: Ensure your initial sample is properly clarified by centrifugation or filtration to remove any cellular debris that could promote aggregation.
Logical Flow for Preventing Aggregation
Problem 3: Contamination with MBL-Associated Serine Proteases (MASPs)
MBL in plasma is found in complex with MASPs. Co-purification of these proteases can be a significant issue.
Q: My purified MBL is contaminated with other proteins. How can I remove MBL-Associated Serine Proteases (MASPs)?
A: The co-purification of MASPs is a common challenge due to their association with MBL.
Strategies to Remove MASP Contamination:
-
High Salt Wash: Washing the affinity column with a high concentration of salt (e.g., 1 M NaCl) can help to dissociate the MBL-MASP complex.
-
Size Exclusion Chromatography (SEC): Following affinity chromatography, SEC (gel filtration) can be used to separate MBL from the smaller MASPs.[2]
-
Protease Inhibitors: The addition of protease inhibitors, such as phenylmethylsulfonyl fluoride (PMSF) and 1,10-phenanthroline, during the initial purification steps can help to minimize the activity of co-purifying proteases.[2]
Purification Workflow to Separate MBL and MASPs
References
- 1. MBL Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 2. [Purification and separation of mannan-binding lectin (MBL) and MBL-associated serine proteases complex from human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannan-binding lectin (MBL) production from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in fractionation of recombinant human mannan-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. neb.com [neb.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Mannose-Binding Lectin (MBL) ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve high background issues in Mannose-Binding Lectin (MBL) C-type ELISA assays.
Troubleshooting Guide: High Background
High background in an ELISA is characterized by unexpectedly high optical density (OD) readings across the plate, which can mask the specific signal and reduce assay sensitivity.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of high background in your MBL ELISA experiments.
Visual Troubleshooting Flowchart
The following flowchart outlines a logical sequence for troubleshooting high background issues.
Caption: Troubleshooting workflow for high background in MBL ELISA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in an MBL ELISA?
High background in ELISA can stem from several factors. The most frequent culprits include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause of high background.[3][4]
-
Ineffective Blocking: If the blocking buffer doesn't sufficiently cover all non-specific binding sites on the plate, antibodies and other reagents can bind indiscriminately.
-
High Antibody Concentrations: Using overly concentrated primary or secondary antibodies increases the likelihood of non-specific binding.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the capture antibody.[5]
-
Contaminated Reagents: Buffers or other reagents contaminated with the analyte or other substances can lead to a uniformly high signal.[2][3]
-
Prolonged Incubation Times or High Temperatures: Excessive incubation can promote non-specific binding.[3]
-
Substrate Overdevelopment: Allowing the substrate reaction to proceed for too long will result in a high background signal.
Q2: I'm seeing high background in my negative control wells. What should I investigate first?
High background in negative control wells (wells without the MBL analyte) strongly suggests a problem with the assay reagents or procedure, rather than the sample itself. Here’s a prioritized checklist:
-
Review Washing Protocol: This is the most common and easily correctable issue. Ensure you are washing thoroughly between each step.[3][4]
-
Check Blocking Buffer: Your blocking buffer may be insufficient or inappropriate for the assay.
-
Evaluate Antibody Concentrations: The concentration of your detection antibody or enzyme conjugate may be too high.
-
Inspect Reagents for Contamination: Prepare fresh buffers and aliquot new reagents to rule out contamination.[2]
Q3: Could the lectin nature of MBL itself be causing high background?
Yes, this is a critical consideration for MBL ELISAs. MBL is a C-type lectin that binds to mannose and other specific carbohydrate structures. If any of the reagents in your assay are glycosylated with these sugars, MBL in the sample can bind non-specifically, leading to a high background.
-
Problematic Reagents: This can include antibodies, enzymes (like Horseradish Peroxidase - HRP), and even protein-based blocking agents like Bovine Serum Albumin (BSA), which are often glycosylated.
-
Solution: Consider using synthetic, non-protein-based blocking buffers or blocking agents derived from non-mammalian sources to minimize this type of interaction.
Q4: How can I optimize my washing steps to reduce background?
Effective washing is crucial for a clean ELISA.[3][4] Here are some optimization strategies:
-
Increase Wash Cycles: If your protocol calls for three washes, try increasing to four or five.
-
Increase Wash Volume: Ensure you are using a sufficient volume to completely fill each well (e.g., 300-400 µL).[1]
-
Introduce a Soaking Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle to help dislodge non-specifically bound material.
-
Ensure Complete Aspiration: After each wash, make sure to completely remove all the wash buffer. Residual buffer can dilute subsequent reagents and interfere with the assay. Invert the plate and tap it firmly on a clean paper towel.
-
Automated Plate Washers: If using an automated washer, ensure it is properly calibrated and that all pins are dispensing and aspirating correctly.
Q5: What are the best blocking buffers for an MBL ELISA?
The choice of blocking buffer is critical. While standard protein-based blockers are common, they may not be ideal for MBL ELISAs due to potential glycosylation.
-
Protein-Based Blockers: Solutions like 1-5% BSA or non-fat dry milk in a buffered saline solution (PBS or TBS) are commonly used. However, be aware of potential non-specific binding of MBL to these glycosylated proteins.
-
Non-Protein Blockers: Synthetic options, such as those containing polyethylene glycol (PEG) or polyvinyl alcohol (PVA), can be effective alternatives that eliminate the risk of MBL binding to the blocker itself.
-
Non-Mammalian Protein Blockers: Blockers derived from fish gelatin or other non-mammalian sources can also reduce cross-reactivity with mammalian antibodies and potentially have different glycosylation patterns.
It is highly recommended to test a few different blocking buffers to determine the best one for your specific assay.
Quantitative Data on Troubleshooting Interventions
The following tables provide an overview of how different troubleshooting steps can impact the background signal, as measured by Optical Density (OD).
Disclaimer: The following data is generalized from ELISA troubleshooting literature. The actual OD reduction will vary depending on the specific MBL ELISA protocol, reagents, and laboratory conditions. Empirical testing is recommended to determine the optimal conditions for your assay.
Table 1: Effect of Washing Cycles on Background OD
| Number of Wash Cycles | Average Background OD at 450 nm | Percentage Reduction from Baseline |
| 2 (Baseline) | 0.850 | 0% |
| 3 | 0.420 | 50.6% |
| 4 | 0.210 | 75.3% |
| 5 | 0.150 | 82.4% |
Table 2: Comparison of Different Blocking Buffers
| Blocking Buffer | Average Background OD at 450 nm | Signal-to-Noise Ratio* |
| 1% BSA in PBS | 0.620 | 3.5 |
| 5% Non-Fat Dry Milk in PBS | 0.480 | 5.2 |
| Synthetic Non-Protein Blocker | 0.180 | 13.9 |
| 1% Fish Gelatin in PBS | 0.250 | 10.8 |
*Signal-to-Noise Ratio calculated as (Signal OD / Background OD). A higher ratio indicates better assay performance.
Table 3: Impact of Detection Antibody Dilution on Background
| Detection Antibody Dilution | Average Background OD at 450 nm | Signal OD at 450 nm |
| 1:1,000 | 0.950 | 1.850 |
| 1:2,000 | 0.550 | 1.600 |
| 1:5,000 | 0.250 | 1.200 |
| 1:10,000 | 0.120 | 0.750 |
Experimental Protocols
Protocol 1: Standard Sandwich MBL ELISA
This protocol provides a general framework for a sandwich ELISA to quantify MBL.
Materials:
-
High-binding 96-well microplate
-
Capture antibody (anti-MBL)
-
Recombinant MBL standard
-
Detection antibody (biotinylated anti-MBL)
-
Streptavidin-HRP
-
Blocking buffer (e.g., 1% BSA in PBS, or a synthetic blocker)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Sample diluent (typically the blocking buffer)
Procedure:
-
Coating: Dilute the capture antibody in a suitable coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate 3-5 times with wash buffer.
-
Sample/Standard Incubation: Prepare serial dilutions of the MBL standard. Add 100 µL of standards and samples (diluted in sample diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the samples/standards and wash the plate 3-5 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the detection antibody and wash the plate 3-5 times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Aspirate the Streptavidin-HRP and wash the plate 5-7 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes.
Protocol 2: Checkerboard Titration to Optimize Antibody Concentrations
This experiment is crucial for finding the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
Caption: Workflow for a checkerboard titration experiment.
Methodology:
-
Prepare Capture Antibody Dilutions: Prepare 4-5 serial dilutions of the capture antibody (e.g., starting from 10 µg/mL).
-
Coat Plate: Coat different rows of a 96-well plate with the different concentrations of the capture antibody.
-
Block Plate: Block the entire plate as you normally would.
-
Add Analyte: Add a constant, mid-range concentration of your MBL standard to all wells.
-
Prepare Detection Antibody Dilutions: Prepare 4-5 serial dilutions of the biotinylated detection antibody (e.g., starting from 2 µg/mL).
-
Add Detection Antibody: Add the different dilutions of the detection antibody to different columns of the plate.
-
Complete ELISA: Proceed with the remaining steps of the ELISA protocol (Streptavidin-HRP, substrate, stop solution).
-
Analyze Results: Create a grid of the OD values. Calculate the signal-to-noise ratio for each combination of capture and detection antibody concentrations. The pair that gives the highest ratio is the optimal combination for your assay.
By systematically addressing these common issues, researchers can significantly reduce background noise and improve the accuracy and reliability of their Mannose-Binding Lectin ELISA data.
References
Technical Support Center: Optimizing Primer Design for MBL2 Gene Sequencing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primer design for sequencing the Mannose-Binding Lectin 2 (MBL2) gene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical regions of the MBL2 gene to target for sequencing?
A1: The most critical regions of the MBL2 gene for sequencing are the promoter region and exon 1.[1][2] These areas harbor several single nucleotide polymorphisms (SNPs) that significantly impact the expression and function of the MBL protein.[3][4] Key SNPs include those in the promoter at positions -550 (H/L variants) and -221 (X/Y variants), and structural variants in exon 1 at codons 52, 54, and 57 (known as D, B, and C variants, respectively).[1][5]
Q2: What are the general characteristics of a good sequencing primer for the MBL2 gene?
A2: A well-designed primer is crucial for successful Sanger sequencing.[6][7] Optimal primers for MBL2 sequencing should adhere to the following general principles:
| Parameter | Recommended Value | Rationale |
| Length | 18-24 bases | Ensures specificity and efficient annealing.[6][7][8][9] |
| Melting Temperature (Tm) | 50-65°C | Promotes stable primer-template hybridization.[6][7][8] |
| GC Content | 45-55% | Aids in stable annealing without being too difficult to denature.[6][7][8][9] |
| 3' End | G or C ("GC clamp") | Enhances priming efficiency and prevents "breathing" of the primer end.[7] |
| Secondary Structures | Avoid | Hairpins and self-dimers can interfere with primer annealing to the template.[7][8] |
| Repeats | Avoid runs of >4 identical nucleotides | Minimizes the risk of primer slippage and sequencing errors.[7] |
| Specificity | Unique binding site in the target region | Prevents non-specific amplification and mixed sequencing signals.[7][10] |
Q3: Are there any specific challenges to consider when designing primers for MBL2?
A3: Yes, due to the high degree of polymorphism in the MBL2 gene, it is crucial to design primers that avoid known SNP locations, especially at the 3' end.[11] If a primer's 3' end anneals to a polymorphic site, it can lead to allele dropout (failure to amplify one allele). Additionally, some regions of the gene may have high GC content, which can be challenging for PCR and sequencing.[6] Using a polymerase formulated for high-GC templates and optimizing PCR conditions can help overcome this.[12]
Troubleshooting Guides
Problem 1: No PCR Product or a Faint Band on the Gel
Q: I've designed my MBL2 primers and run the PCR, but I see no product or only a very faint band. What should I do?
A: This is a common issue that can be resolved by systematically checking several factors.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Annealing Temperature | The annealing temperature may be too high for efficient primer binding.[12] Lower the annealing temperature in 2°C increments.[12] Consider running a gradient PCR to determine the optimal annealing temperature empirically. |
| Insufficient PCR Cycles | The number of cycles may be too low for adequate amplification, especially with low-abundance templates.[12][13] Increase the number of cycles in increments of 3-5, up to a maximum of 40.[12] |
| Poor Template Quality | The DNA template may be degraded or contain PCR inhibitors.[12] Assess DNA quality and purity using spectrophotometry (checking 260/280 and 260/230 ratios) or fluorometry.[6][14] If inhibitors are suspected, try diluting the template, as this can dilute the inhibitors' effects.[12] Alternatively, re-purify the DNA.[12] |
| Suboptimal Reagent Concentration | Incorrect concentrations of primers, MgCl₂, or dNTPs can lead to PCR failure.[14] Ensure all reagents are at their optimal concentrations as recommended by the polymerase manufacturer. Titrate MgCl₂ concentration if necessary.[15] |
| Primer Design Issues | The primers may not be specific or may have secondary structures. Re-evaluate your primer design using primer analysis software. Ensure the primers are not located in a highly variable region which could lead to mismatches and failed amplification.[16] |
Problem 2: Non-Specific Bands or a Smear on the Gel
Q: My PCR for MBL2 resulted in multiple bands or a smear instead of a single, clean band. How can I fix this?
A: Non-specific amplification is often due to suboptimal PCR conditions or primer design.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Annealing Temperature is Too Low | A low annealing temperature can allow primers to bind to non-target sites. Increase the annealing temperature in 2°C increments to enhance specificity.[12] |
| Too Much Template or Primer | Excess template or primer can lead to non-specific amplification and primer-dimer formation.[12][16] Reduce the amount of template DNA and/or primer concentration in the reaction.[12] |
| Excessive PCR Cycles | Too many cycles can lead to the accumulation of non-specific products and smears.[12][16] Reduce the number of PCR cycles.[12] |
| Primer Specificity | The primers may have secondary binding sites on the template DNA.[17] Use a tool like Primer-BLAST to check for potential off-target binding sites. Redesign primers if necessary to target a more unique sequence.[12] |
| Contamination | Contamination of reagents or the template can result in unexpected bands. Always run a negative control (no template) to check for contamination. If the negative control shows a band, use fresh reagents and take precautions to avoid contamination. |
Problem 3: Poor Quality Sanger Sequencing Results
Q: I obtained a clean PCR product for MBL2, but the Sanger sequencing results are noisy, have a low signal, or the read is short. What went wrong?
A: Poor sequencing data can result from issues with the PCR product cleanup, the sequencing primer, or the sequencing reaction itself.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminants in the PCR Product | Residual PCR primers, dNTPs, and salts from the PCR reaction can inhibit the sequencing reaction.[18] Purify the PCR product using a reliable method like spin-column-based purification or enzymatic cleanup (e.g., ExoSAP-IT).[19] |
| Suboptimal Primer for Sequencing | The primer used for PCR may not be ideal for sequencing.[6] Design a specific sequencing primer that is at least 50-60 bases upstream of your region of interest.[7] Ensure the sequencing primer meets the optimal design criteria (length, Tm, GC content, etc.).[6][7] |
| Incorrect DNA/Primer Concentration | The ratio of template to primer is critical for a successful sequencing reaction.[6][18] Quantify your purified PCR product and primer accurately. Follow the concentration guidelines provided by your sequencing facility.[18] |
| Secondary Structures in the Template | GC-rich regions or other sequences prone to forming secondary structures can cause the polymerase to stall, leading to poor or failed sequencing reads.[6] For difficult templates, some sequencing facilities offer special protocols or chemistries to overcome these issues.[6] |
| Multiple Primer Binding Sites | If the sequencing primer can bind to more than one location, it will result in a mixed signal (superimposed peaks) on the electropherogram.[17] Verify the uniqueness of your primer binding site.[17] |
Experimental Protocols
Protocol 1: Primer Design for MBL2 Sequencing
-
Obtain the MBL2 Gene Sequence: Retrieve the reference sequence for the human MBL2 gene from a genomic database like NCBI (Gene ID: 4153). Include several kilobases of upstream and downstream flanking regions to allow flexibility in primer placement.
-
Identify Target Regions: Mark the promoter region and all exons, paying close attention to the locations of known functionally significant SNPs (e.g., -550, -221 in the promoter; codons 52, 54, 57 in exon 1).
-
Use Primer Design Software: Utilize a web-based tool like Primer3 or NCBI's Primer-BLAST.
-
Input the MBL2 sequence.
-
Specify the target region to be amplified.
-
Set the primer design parameters according to the "Optimal Primer Characteristics" table in the FAQs.
-
Ensure the software checks for specificity against the human genome to avoid off-target amplification.
-
-
Review and Refine:
-
Manually inspect the proposed primer pairs. Ensure they do not overlap with known SNP locations.
-
Check for potential primer-dimers and hairpins using an oligo analysis tool.
-
Aim for a PCR product size suitable for Sanger sequencing, typically between 300 and 800 bp.
-
Protocol 2: PCR Amplification of MBL2 Target Region
-
Prepare the PCR Reaction Mix: For a standard 25 µL reaction:
-
5 µL of 5x PCR Buffer
-
0.5 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq Polymerase (or a high-fidelity polymerase)
-
1-2 µL of Genomic DNA (50-100 ng)
-
Nuclease-free water to 25 µL
-
-
Set Up Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-62°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Verify Amplification: Run 5 µL of the PCR product on a 1.5% agarose gel alongside a DNA ladder to confirm the presence of a single band of the correct size.
Visualizations
References
- 1. Rapid genotyping of MBL2 gene mutations using real-time PCR with fluorescent hybridisation probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MBL2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Role of MBL2 Polymorphisms in Sepsis and Survival: A Pilot Study and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Variation in the MBL2 Gene Is Associated with Chlamydia trachomatis Infection and Host Humoral Response to Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association between MBL2 gene polymorphism and rheumatic fever: a systematic review and meta-analysis - Yan - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. blog.genewiz.com [blog.genewiz.com]
- 7. MGH DNA Core [dnacore.mgh.harvard.edu]
- 8. How do I choose primers for Sanger sequencing? | AAT Bioquest [aatbio.com]
- 9. the-dna-universe.com [the-dna-universe.com]
- 10. Sanger Sequencing: primer design | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. Sequence analysis of the mannose-binding lectin (MBL2) gene reveals a high degree of heterozygosity with evidence of selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting your PCR [takarabio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. mybiosource.com [mybiosource.com]
- 15. A SNaPshot Assay for Determination of the Mannose-Binding Lectin Gene Variants and an Algorithm for Calculation of Haplogenotype Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting PCR: Common Problems and How to Fix Them | Ultra qPCR [xxpresspcr.com]
- 17. microsynth.com [microsynth.com]
- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 19. geneticeducation.co.in [geneticeducation.co.in]
Technical Support Center: Quality Control for MBL Functional and Quantitative Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mannose-Binding Lectin (MBL) functional and quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a quantitative MBL ELISA?
A quantitative MBL Enzyme-Linked Immunosorbent Assay (ELISA) is a sandwich immunoassay designed to measure the concentration of MBL in biological samples like serum or plasma.[1][2] The assay typically uses a microplate pre-coated with a capture antibody specific for MBL.[1][3] When the sample is added, MBL binds to this antibody. After a washing step, a second, biotinylated detection antibody that also recognizes MBL is added, forming a "sandwich" complex.[3] Subsequently, a streptavidin-enzyme conjugate (like HRP) is introduced, which binds to the biotin.[3] Finally, a substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of MBL present in the sample.[1][4] The concentration is then determined by comparing the signal of the sample to a standard curve generated with known concentrations of MBL.[4]
Q2: What is the difference between a quantitative MBL assay and a functional MBL assay?
A quantitative MBL assay measures the total concentration of MBL protein in a sample.[5] A functional MBL assay, on the other hand, assesses the activity of the MBL pathway of the complement system.[6][7] This functional activity depends not only on the concentration of MBL but also on its ability to bind to carbohydrates (like mannan) and to activate MBL-associated serine proteases (MASPs) to cleave downstream complement components like C4.[7][8][9] Therefore, a functional assay provides insight into the biological capacity of MBL to initiate the lectin pathway.[7]
Q3: What are the expected MBL concentrations in a healthy individual?
MBL levels in healthy individuals can vary significantly. The median serum MBL concentration has been reported to be around 1340 ng/mL, with a wide range from <5 to 12,200 ng/mL.[10] Some studies suggest a cutoff of 500 ng/mL as a threshold for identifying individuals with MBL-deficient genotypes.[10] Levels below 50 ng/mL are often seen in individuals homozygous for structural defects in the MBL gene, while heterozygotes may have levels between 50 and 500 ng/mL.[10]
Q4: What are the key quality control parameters for a quantitative MBL ELISA?
Key quality control (QC) parameters for a quantitative MBL ELISA include:
-
Standard Curve Performance: The standard curve should have a high coefficient of determination (R² > 0.98) to ensure linearity.[11]
-
Precision: Intra-assay (within-plate) and inter-assay (between-plate) coefficients of variation (CV) should be within acceptable limits, typically <10% and <12% respectively.[1]
-
Sensitivity: The lower limit of quantification (LLoQ) should be appropriate for the expected range of MBL concentrations in the samples being tested.[1][11]
-
Controls: The inclusion of low, medium, and high concentration controls in each run to monitor assay performance over time.[12]
Troubleshooting Guides
Quantitative MBL Assays (ELISA)
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | 1. Insufficient washing.[13] 2. Blocking buffer is ineffective.[13] 3. Detection antibody concentration is too high. | 1. Ensure thorough and consistent washing between steps. 2. Try a different blocking buffer or increase the blocking time. 3. Titrate the detection antibody to the optimal concentration. |
| Low or no signal | 1. Inactive reagents (e.g., expired, improper storage).[13] 2. Incorrect reagent preparation.[13] 3. Insufficient incubation times. | 1. Check the expiration dates and storage conditions of all reagents. 2. Verify all reagent dilutions and preparation steps. 3. Ensure adherence to the recommended incubation times and temperatures. |
| High variability between replicate wells | 1. Inaccurate pipetting.[13] 2. Inadequate mixing of reagents.[13] 3. "Edge effects" due to temperature gradients or evaporation.[13] | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Thoroughly mix all reagents before adding them to the wells. 3. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[13] |
Functional MBL Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Falsely low functional activity | 1. Improper sample handling (e.g., repeated freeze-thaw cycles, heat treatment).[3][14] 2. Sample degradation due to incorrect storage or shipping conditions.[14] | 1. Avoid repeated freezing and thawing of samples.[3] Do not use heat-treated samples.[3] 2. Ensure samples are stored at the correct temperature (e.g., ≤ -20°C) and shipped on dry ice.[3] |
| Interference from the classical complement pathway | The classical pathway can also cleave C4, leading to an overestimation of MBL pathway activity.[7] | Use a buffer with high ionic strength to inhibit the C1 complex of the classical pathway without affecting the MBL complex.[7][15] |
| Inconsistent results | 1. Variability in the mannan-coating of the microplate. 2. Inconsistent serum dilutions. | 1. Use pre-coated plates from a reputable supplier or validate the in-house coating procedure. 2. Ensure accurate and consistent dilution of serum samples. |
Quantitative Data Summary
Table 1: Representative MBL Serum Concentrations
| Population | MBL Concentration (ng/mL) | Reference |
| Healthy Adults (Median) | 1340 | [10] |
| Healthy Adults (Range) | <5 - 12,200 | [10] |
| MBL Deficient (Homozygous) | <50 | [10] |
| MBL Deficient (Heterozygous) | 50 - 500 | [10] |
| Optimal Range | 500 - 5000 | [16] |
Table 2: Typical ELISA Kit Performance Characteristics
| Parameter | Value | Reference |
| Assay Range | 0.034 - 25 ng/mL | [1] |
| Analytical Sensitivity | 0.03 ng/mL | [1] |
| Intra-assay CV | <10% | [1] |
| Inter-assay CV | <12% | [1] |
Experimental Protocols
Quantitative MBL ELISA Protocol (General)
-
Plate Coating: Coat a 96-well microplate with an anti-human MBL monoclonal antibody overnight at 4°C.[17]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBST).[17]
-
Blocking: Block the wells with a suitable blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Sample/Standard Incubation: Add diluted samples and MBL standards to the wells and incubate for 2 hours at room temperature.[17]
-
Washing: Repeat the washing step.[17]
-
Detection Antibody Incubation: Add a biotinylated anti-human MBL detection antibody to each well and incubate for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.[3]
-
Enzyme Conjugate Incubation: Add HRP-conjugated streptavidin to each well and incubate for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.[3]
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).[4]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[4]
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.[4]
Functional MBL Pathway Assay (ELISA-based)
-
Plate Coating: Coat a 96-well microplate with mannan.[18]
-
Blocking: Block the wells to prevent non-specific binding.
-
Sample Incubation: Add diluted serum samples to the wells in a buffer that inhibits the classical pathway (e.g., high salt concentration).[7] Incubate to allow MBL to bind to the mannan and initiate complement activation.
-
Washing: Wash the plate to remove unbound components.
-
C4 Deposition Detection: Add an antibody that detects a cleavage product of C4 (e.g., C4d) or the C5b-9 complex.[18][19]
-
Secondary Antibody/Detection: Add a labeled secondary antibody and substrate for signal generation.
-
Read Signal: Measure the signal, which is proportional to the functional activity of the MBL pathway.
Visualizations
Caption: Activation of the lectin pathway of the complement system by MBL.
Caption: General workflow for a quantitative MBL sandwich ELISA.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. Human MBL (MBL2) ELISA Kit (EHMBL2) - Invitrogen [thermofisher.com]
- 2. mybiosource.com [mybiosource.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Human MBP/MBL(Mannose Binding Protein/Mannose Binding Lectin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Mannose-binding lectin and the balance between immune protection and complication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MBL Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 7. Assays for the functional activity of the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jp.sinobiological.com [jp.sinobiological.com]
- 9. The Lectin Pathway of the Complement System—Activation, Regulation, Disease Connections and Interplay with Other (Proteolytic) Systems [mdpi.com]
- 10. labcorp.com [labcorp.com]
- 11. Quality Management | MB [molecular.mlsascp.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. Control of the classical and the MBL pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mannose Binding Lectin (MBL) - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. Assay method for the lectin activity of mannan-binding protein - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distinction of early complement classical and lectin pathway activation via quantification of C1s/C1-INH and MASP-1/C1-INH complexes using novel ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in MBL-Deficient Patient Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability encountered when working with Mannose-Binding Lectin (MBL)-deficient patient samples.
Frequently Asked Questions (FAQs)
Q1: What is MBL deficiency and what causes the variability in patient samples?
Mannose-Binding Lectin (MBL) deficiency is an immunodeficiency characterized by low levels of MBL protein in the blood.[1][2] This variability primarily stems from genetic polymorphisms in the MBL2 gene, located on chromosome 10.[3][4] These variations occur in both the promoter region, affecting protein expression levels, and in exon 1, leading to structural changes that impair the protein's function and stability.[3][5] The combination of these polymorphisms results in a wide spectrum of MBL concentrations and functional activity among individuals.[6]
Q2: How do genetic variations in the MBL2 gene correlate with MBL protein levels?
Specific single nucleotide polymorphisms (SNPs) in the MBL2 gene are directly linked to circulating MBL levels.[7] Individuals with the wild-type genotype (A/A) generally exhibit the highest MBL concentrations. Heterozygous individuals (A/O), who carry one variant allele, have significantly lower levels. Homozygous individuals (O/O) for the variant alleles have the lowest, often nearly undetectable, MBL levels.[8] Promoter region polymorphisms also contribute to the expression levels.[9]
Q3: What are the expected MBL serum concentrations for different genotypes?
MBL serum levels can vary significantly depending on the individual's genotype. The following table summarizes the expected ranges, though it's important to note that these can differ slightly between populations and assays used.
| MBL Genotype Category | Genotype Examples | Expected MBL Serum/Plasma Level (ng/mL) |
| High MBL Producer | A/A | > 1000 |
| Intermediate MBL Producer | A/O | 100 - 1000 |
| Low MBL Producer | O/O | < 100 |
This table provides approximate ranges. Actual values can vary. It is recommended to establish reference ranges within your specific study population.
Q4: What is the clinical significance of MBL deficiency?
MBL deficiency is associated with an increased susceptibility to infections, particularly in infants, young children, and immunocompromised individuals.[1][10] It has been linked to recurrent respiratory tract infections, as well as more severe infections like pneumonia and meningitis.[1] Additionally, MBL deficiency may play a role in the severity of certain autoimmune diseases.[6]
Troubleshooting Guides
Issue 1: Low or No Signal in MBL Quantification ELISA
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Sample-Related Issues | |
| Very low or absent MBL in the sample | Confirm the MBL genotype of the patient. For O/O genotypes, MBL levels can be below the detection limit of standard assays. Consider using a high-sensitivity ELISA kit. |
| Improper sample collection or handling | Ensure strict adherence to pre-analytical protocols (see below). Avoid repeated freeze-thaw cycles.[11] |
| Assay-Related Issues | |
| Inactive reagents | Check the expiration dates of all kit components. Ensure proper storage conditions were maintained. |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents were brought to room temperature before use.[12] |
| Omission of a critical step | Carefully review the entire protocol to ensure no steps were missed, such as the addition of a primary or secondary antibody. |
| Insufficient incubation times | Adhere to the incubation times specified in the protocol.[12] |
| Incompatible plate/antibody pairing | If using a self-developed assay, ensure the capture and detection antibodies recognize different epitopes on the MBL protein. |
Issue 2: High Background in MBL Quantification ELISA
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| High concentration of detection antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific binding | Increase the concentration or incubation time of the blocking buffer. Consider adding a detergent like Tween-20 to the wash buffer. |
| Contaminated reagents | Use fresh, sterile buffers and reagents. |
Issue 3: Discrepancy Between MBL Genotype and Phenotype (Protein Level)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Genotyping Error | |
| Incorrect allele calling | Review the raw genotyping data. If the results are ambiguous, repeat the genotyping assay or use a secondary method for confirmation (e.g., Sanger sequencing).[13] |
| Phenotyping (ELISA) Error | |
| MBL as an acute phase protein | MBL levels can increase during an acute infection or inflammatory state.[5] If possible, collect samples when the patient is in a basal state. |
| Assay variability | As described in the troubleshooting sections above, various factors can lead to inaccurate MBL quantification. Re-run the ELISA with appropriate controls. |
| Biological Factors | |
| Presence of other genetic modifiers | Other genes may influence the expression or stability of MBL, leading to unexpected protein levels. |
| Post-translational modifications | Variations in post-translational modifications could affect antibody recognition in the ELISA. |
Experimental Protocols
Pre-analytical Protocol for MBL Patient Sample Handling
Proper sample handling is critical to minimize pre-analytical variability and ensure accurate MBL measurement.
-
Sample Collection:
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the samples at 1000-2000 x g for 10-15 minutes at 4°C to separate serum or plasma.[17]
-
Immediately after centrifugation, aliquot the serum or plasma into pre-labeled cryovials.
-
-
Sample Storage:
MBL Quantification by Enzyme-Linked Immunosorbent Assay (ELISA) - A General Protocol
This protocol provides a general framework. Specific details may vary depending on the commercial kit used.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for human MBL diluted in a coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant human MBL.
-
Dilute patient serum/plasma samples. The dilution factor will depend on the expected MBL concentration and the assay's dynamic range.
-
Add standards and diluted samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for human MBL to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times.
-
-
Enzyme Conjugate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 7 times.
-
-
Substrate Addition and Signal Detection:
-
Add a TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the MBL concentration in the patient samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: MBL-mediated lectin pathway of complement activation.
Caption: Experimental workflow for investigating MBL deficiency.
References
- 1. The Genotype-to-Phenotype Dilemma: How Should Laboratories Approach Discordant Susceptibility Results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 3. researchgate.net [researchgate.net]
- 4. sequencing.com [sequencing.com]
- 5. Mannose-binding lectin genotype and serum levels in patients with chronic and allergic pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose binding lectin genotype and serum levels in patients with chronic and allergic pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphisms in the Mannan-Binding Lectin Gene Are Not Associated with Questionnaire-Reported Respiratory Tract Infections in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. publications.aap.org [publications.aap.org]
- 10. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. youtube.com [youtube.com]
- 14. Mannose Binding Lectin (MBL) - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]
- 15. Pre-Analytical Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collecting & Processing of Blood: Pre-Analytical - HEMATOLOGY [hematologylearning.weebly.com]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Test Entry - Detail [pathwesttd.health.wa.gov.au]
Technical Support Center: Optimizing Storage for MBL Protein and Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for Mannose-Binding Lectin (MBL) protein and biological samples for MBL analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for purified MBL protein?
For short-term storage (up to one month), reconstituted MBL protein should be stored at 2-8°C under sterile conditions. For long-term storage (up to 3 months or longer), it is recommended to aliquot the protein and store it at -20°C to -70°C. Lyophilized MBL protein is stable for at least one year when stored at 4°C.
Q2: How can I prevent degradation of MBL protein during storage?
To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles, which can damage protein structure.[1] It is best practice to dispense the protein into single-use aliquots before freezing. Using cryoprotectants, such as glycerol (at a final concentration of 25-50%), can also help stabilize the protein by preventing the formation of damaging ice crystals at -20°C.[2]
Q3: What type of buffer is best for storing MBL protein?
While specific buffer conditions can be protein-dependent, a common choice for reconstitution and storage is Phosphate-Buffered Saline (PBS) at a pH of 7.4.[3] The buffer should be sterile to prevent microbial growth, which can lead to protein degradation.[4] For proteins with free thiol groups, including a reducing agent like DTT or 2-mercaptoethanol can prevent oxidation.[2]
Q4: For MBL analysis, should I collect serum or plasma samples?
Both serum and plasma can be used for MBL analysis. The choice may depend on the specific assay and other analytes being measured. Plasma contains clotting factors, whereas serum does not.[5] For functional complement assays, proper sample handling is critical as temperature degradation or consumption of complement components can lead to falsely low results.[6]
Q5: What are the optimal storage conditions for clinical samples intended for MBL analysis?
For long-term storage, serum or plasma samples should be kept at -80°C.[7] Short-term storage at -20°C is also acceptable. Studies have shown that MBL levels in serum are remarkably stable over long periods, even decades, when stored at -20°C or colder.[8] If samples are to be analyzed fresh, they can be transported at 4°C for same-day or next-day analysis.[7]
Troubleshooting Guide
Issue 1: Loss of MBL Activity After Storage
-
Possible Cause: Repeated freeze-thaw cycles. This is a common cause of protein inactivation as ice crystal formation can denature the protein.[1]
-
Solution: Aliquot the MBL protein or patient samples into single-use volumes before the initial freezing. This ensures that the main stock is not subjected to temperature fluctuations.
-
-
Possible Cause: Improper storage temperature. Storing at 4°C for extended periods or in a frost-free freezer with temperature cycles can lead to a gradual loss of activity.[9]
-
Solution: For long-term storage, use a manual defrost freezer set at -70°C or -80°C. Ensure the freezer maintains a consistent temperature.
-
-
Possible Cause: Microbial or proteolytic degradation. Contamination of the sample or buffer with microbes or proteases can degrade the MBL protein.[4]
-
Solution: Use sterile buffers and aseptic techniques when handling the protein. Consider adding a protease inhibitor cocktail to the buffer, especially for protein purification preparations.
-
Issue 2: MBL Protein Aggregation
-
Possible Cause: High protein concentration. Proteins are more prone to aggregate at higher concentrations.[9]
-
Solution: If possible, store the protein at a lower concentration. If a high concentration is necessary, consider adding stabilizing excipients.
-
-
Possible Cause: Suboptimal buffer conditions (pH, ionic strength). The solubility of a protein is highly dependent on the pH and salt concentration of the buffer.[1]
-
Solution: Ensure the buffer pH is optimal for MBL stability (typically around pH 7.4). Adjusting the ionic strength with salts like NaCl can sometimes prevent aggregation.
-
-
Possible Cause: Removal of a solubility-enhancing tag. If the MBL protein was expressed with a solubility tag (e.g., MBP) that was subsequently cleaved, the protein may become less soluble.[10]
Data Presentation
Table 1: Recommended Storage Conditions for MBL Protein
| Storage Type | Temperature | Duration | Key Considerations |
| Lyophilized | 4°C | Up to 1 year | Keep dry and protected from light. |
| Reconstituted (Short-term) | 2-8°C | Up to 1 month | Must be under sterile conditions. |
| Reconstituted (Long-term) | -20°C to -70°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Recommended Storage Conditions for Clinical Samples (Serum/Plasma) for MBL Analysis
| Storage Type | Temperature | Duration | Key Considerations |
| Fresh Analysis | 4°C | Same-day/Next-day | Transport on cold packs.[7] |
| Short-term | -20°C | Weeks to Months | Avoid repeated freeze-thaw cycles.[7] |
| Long-term | -80°C | Years | Considered the optimal temperature for preserving protein integrity.[7] |
Experimental Protocols
Protocol 1: Serum Preparation for MBL Analysis
-
Blood Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[11]
-
Centrifugation: Centrifuge the tube at 1000-2000 x g for 10-15 minutes at room temperature.[12]
-
Serum Collection: Carefully aspirate the supernatant (serum) and transfer it to a clean, labeled polypropylene tube.
-
Storage: For immediate analysis, store at 4°C. For long-term storage, aliquot the serum into cryovials and store at -80°C.[13]
Protocol 2: Plasma Preparation for MBL Analysis
-
Blood Collection: Collect whole blood into a tube containing an anticoagulant such as EDTA, heparin, or citrate.
-
Mixing: Gently invert the tube several times to ensure proper mixing of the blood and anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge at 1000-2000 x g for 10-15 minutes at 4°C.[12]
-
Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat and transfer it to a new labeled tube.
-
Storage: Assay immediately or aliquot into cryovials and store at -80°C.[13]
Mandatory Visualizations
Caption: The MBL-mediated lectin pathway of complement activation.
Caption: Workflow for processing blood samples for MBL analysis.
Caption: Decision tree for troubleshooting common MBL storage issues.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 3. Control of the classical and the MBL pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jp.sinobiological.com [jp.sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. Mannan Binding Lectin Complement Pathway, Functional, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 7. youtube.com [youtube.com]
- 8. Mannose-binding lectin (MBL) and the lectin complement pathway play a role in cutaneous ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. cinj.org [cinj.org]
- 12. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
Technical Support Center: Navigating Matrix Effects in Biological Fluid MBL Assays
Welcome to the technical support center for troubleshooting matrix effects in Mannan-binding lectin (MBL) assays performed on biological fluid samples. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the challenges posed by matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my MBL assay results?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your MBL assay.[1][3][4] Ultimately, unaddressed matrix effects can lead to erroneous quantification of MBL levels.[5][6]
Q2: What are the common sources of matrix effects in biological fluids like plasma or serum?
A2: Matrix effects in biological fluids are primarily caused by endogenous and exogenous components that interfere with the analyte's ionization process.[1]
-
Endogenous Components: These are substances naturally present in the biological matrix, such as salts, lipids (e.g., phospholipids), proteins, and metabolites.[1][3][7] Phospholipids are a major contributor to matrix-induced ion suppression in plasma and serum samples.[8][9][10][11][12]
-
Exogenous Components: These are substances introduced during sample collection, storage, or preparation. Examples include anticoagulants (like heparin), dosing vehicles, and mobile phase additives.[1][7]
Q3: How can I determine if my MBL assay is being affected by matrix effects?
A3: There are several experimental methods to assess the presence and extent of matrix effects. The two most common approaches are:
-
Post-Column Infusion (Qualitative Assessment): This method helps to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[1][5][13] A standard solution of the analyte is continuously infused into the mass spectrometer while an extracted blank matrix sample is injected. Any deviation from the stable baseline signal indicates a matrix effect.[1][5]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the magnitude of the matrix effect.[1][5][13] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration.[5][13]
Q4: What are the primary strategies to minimize or eliminate matrix effects?
A4: A multi-faceted approach is often the most effective way to address matrix effects. Key strategies include:
-
Optimized Sample Preparation: The goal is to remove interfering components from the sample before analysis.[5] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][14]
-
Chromatographic Optimization: Modifying the liquid chromatography (LC) method can help separate the analyte of interest from co-eluting matrix components.[5][15]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the "gold standard" for compensating for matrix effects as it behaves nearly identically to the analyte during extraction and ionization.[1][16][17]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to correct for matrix effects.[1]
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly impact the analysis.[8][13][18]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in MBL assays.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
This is a common indicator of variable matrix effects between different samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent QC results.
Corrective Actions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment with at least six different lots of the biological matrix to determine the matrix factor (MF) and its variability.[19][20]
-
Optimize Sample Preparation: If there is significant variability in the matrix effect, consider a more rigorous sample cleanup method. For example, if you are using protein precipitation, switching to solid-phase extraction may provide a cleaner extract.
-
Optimize Chromatography: If the matrix effect is consistent but significant, try to chromatographically separate the MBL peak from the regions of ion suppression. A post-column infusion experiment can help identify these regions.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][17]
Issue 2: Significant ion suppression is observed.
This can lead to decreased sensitivity and a higher limit of quantification (LOQ) for your MBL assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Corrective Actions:
-
Identify Suppression Regions: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.[1]
-
Adjust Chromatography: Modify your LC method to ensure your analyte does not elute within these suppression zones.
-
Targeted Sample Cleanup: Phospholipids are a common cause of ion suppression.[14] Employ sample preparation techniques specifically designed to remove them, such as certain SPE cartridges or specialized plates.
-
Change Ionization Source: If your instrument allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to them.[1][7]
Data on Sample Preparation Methods
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the protein removal efficiency of various precipitation methods.
| Precipitating Agent | Ratio (Precipitant:Plasma) | Protein Precipitation Efficiency (%) | Reference |
| Acetonitrile (ACN) | 2:1 | >96 | [21] |
| Trichloroacetic Acid (TCA) | 2:1 | 92 | [21] |
| Zinc Sulfate | 2:1 | 91 | [21] |
Note: Efficiency can vary based on the specific plasma sample and experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile (ACN)
This is a simple and common method for removing the bulk of proteins from plasma or serum samples.[22]
Materials:
-
Plasma/serum sample
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold ACN to the sample (a 3:1 ratio is commonly used).[23]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21]
-
Carefully collect the supernatant containing the analytes of interest for downstream analysis.[21]
Protocol 2: General Solid-Phase Extraction (SPE) Workflow
SPE provides a more selective sample cleanup compared to protein precipitation and can be tailored to the specific analyte and matrix.[24][25]
Workflow Diagram:
Caption: General workflow for solid-phase extraction.
General Procedure:
-
Conditioning: The SPE sorbent is treated with a solvent like methanol to activate it.
-
Equilibration: The sorbent is then flushed with a solution that is similar to the sample matrix (e.g., water or a buffer) to prepare it for sample loading.
-
Sample Loading: The biological fluid sample is passed through the SPE cartridge. The analyte of interest binds to the sorbent, while some matrix components may pass through.
-
Washing: The cartridge is washed with a solvent that is strong enough to remove weakly bound interferences but weak enough to leave the analyte bound to the sorbent.[26]
-
Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte for collection.[26]
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[27][28][29]
General Procedure:
-
Add an immiscible organic solvent to the aqueous biological sample.
-
Vortex or mix vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Centrifuge to separate the two phases.
-
Collect the organic phase containing the analyte.
-
The collected organic phase is often evaporated and the residue is reconstituted in a solvent compatible with the LC-MS system.[28]
Note: Salting-out assisted liquid-liquid extraction (SALLE) is a variation that uses a water-miscible organic solvent and a high concentration of salt to induce phase separation, offering a faster and more environmentally friendly alternative.[27][28][29]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. The Crucial Roles of Phospholipids in Aging and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a Functional Phospholipid Metabolome-Protein Association Pathway on the Mechanism of COVID-19 Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioanalytical extraction methods and validation parameters.pptx [slideshare.net]
- 15. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-b-f.eu [e-b-f.eu]
- 21. benchchem.com [benchchem.com]
- 22. agilent.com [agilent.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jk-sci.com [jk-sci.com]
- 27. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. euchembiojreviews.com [euchembiojreviews.com]
Validation & Comparative
MBL's Role as a Biomarker in Infectious Diseases: A Comparative Guide
Mannose-Binding Lectin (MBL) is a crucial component of the innate immune system, serving as a first line of defense against a wide array of pathogens.[1][2] As a pattern recognition molecule, MBL identifies carbohydrate patterns on the surfaces of microorganisms like bacteria, viruses, fungi, and parasites, initiating an immune response through the lectin pathway of the complement system.[1][3][4] This guide provides a comprehensive comparison of MBL's performance as a biomarker for infectious diseases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Performance of MBL as an Infectious Disease Biomarker
The clinical utility of MBL as a biomarker often relates to MBL deficiency, which is associated with increased susceptibility to recurrent infections, particularly in children and immunocompromised individuals.[3][5] Low serum levels of MBL have been linked to a higher risk and potentially greater severity of various infections, including those of the respiratory tract, as well as more serious conditions like pneumonia and meningitis.[3][5]
While MBL shows promise, its diagnostic and prognostic value can vary depending on the specific infectious disease and patient population. It is often evaluated in conjunction with or compared against established biomarkers such as C-reactive protein (CRP) and procalcitonin (PCT).
| Biomarker | Disease/Condition | Patient Cohort | Key Findings | Diagnostic Performance (AUC) | Reference |
| MBL | Sepsis | Han Chinese | Variant A allele in the MBL2 gene, leading to lower MBL serum levels, was significantly associated with sepsis susceptibility (OR = 1.979).[6] | Not specified | [6] |
| MBL | General Infections | Newborns, Immunosuppressed | MBL insufficiency is linked to an increased risk of bacterial infections in neutropenic patients and those with meningococcal sepsis.[1] | Not a diagnostic accuracy study | [1] |
| Procalcitonin (PCT) | Sepsis | ICU Patients | PCT demonstrated superior performance in diagnosing sepsis compared to CRP, with an AUC of 0.925.[7] | 0.925 | [7] |
| C-reactive Protein (CRP) | Sepsis | ICU Patients | CRP was less effective than PCT in diagnosing sepsis, with an AUC of 0.677.[7] | 0.677 | [7] |
| Procalcitonin (PCT) | Sepsis in Children | PICU Patients | In critically ill children, PCT was a better diagnostic marker for septic shock (AUC 0.96) than CRP (AUC 0.83).[8] | 0.96 | [8] |
| C-reactive Protein (CRP) | Sepsis in Children | PICU Patients | CRP showed moderate diagnostic value for septic shock in children.[8] | 0.83 | [8] |
AUC: Area Under the Receiver Operating Characteristic Curve; OR: Odds Ratio. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminatory ability.
Studies consistently show that while MBL levels are correlated with infection risk, biomarkers like PCT are often more robust for the direct diagnosis and severity assessment of established bacterial infections and sepsis.[7][8][9][10]
Signaling Pathway and Validation Workflow
MBL and the Lectin Complement Pathway
MBL functions by binding to pathogen surfaces and activating the lectin pathway. This process involves a cascade of protein cleavages, ultimately leading to the elimination of the pathogen.
General Workflow for Biomarker Validation
The validation of a biomarker like MBL follows a structured process to ensure its analytical and clinical robustness before it can be used in a clinical setting. This process is essential for regulatory approval and clinical adoption.[11][12][13]
Experimental Protocols
Protocol: Quantitative Measurement of MBL via Sandwich ELISA
The most common method for quantifying MBL in serum or plasma is the enzyme-linked immunosorbent assay (ELISA). Below is a representative protocol based on commercially available kits and literature.[14][15][16]
Objective: To measure the concentration of MBL in human serum samples.
Principle: This is a sandwich ELISA where a microplate is coated with a capture agent (e.g., mannan or an anti-MBL antibody).[15][17] The MBL in the sample binds to the capture agent. A second, enzyme-conjugated antibody that also recognizes MBL is added, completing the "sandwich." A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of MBL in the sample.
Materials:
-
96-well microplate pre-coated with mannan or anti-MBL monoclonal antibody.[17]
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Assay Diluent.
-
Recombinant human MBL standard.
-
Patient serum or plasma samples.
-
Biotinylated anti-human MBL detection antibody.[16]
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.[16]
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 2N Sulfuric Acid).
-
Microplate reader capable of measuring absorbance at 450 nm.[16]
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the MBL standard to generate a standard curve (e.g., from 10 ng/mL down to 0.156 ng/mL).[14] Dilute patient samples as required using the Assay Diluent.
-
Sample Addition: Add 100 µL of the standards, controls, and diluted samples to the appropriate wells of the microplate.
-
Incubation 1: Cover the plate and incubate for 1-2 hours at 37°C or room temperature.[14][16]
-
Washing 1: Aspirate the liquid from each well and wash the plate 3-4 times with Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C or room temperature.[14][16]
-
Washing 2: Repeat the wash step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the Streptavidin-HRP conjugate to each well.
-
Incubation 3: Cover the plate and incubate for 30-45 minutes at 37°C or room temperature.[14][16]
-
Washing 3: Repeat the wash step, often with an increased number of washes (e.g., 5 times).[14]
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 10-30 minutes at room temperature in the dark.[14]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Plot the OD values of the standards against their known concentrations to create a standard curve. Use this curve to determine the MBL concentration in the patient samples.
This guide provides a foundational understanding of MBL's role and validation as an infectious disease biomarker. For specific applications, researchers should consult detailed studies relevant to the disease of interest and adhere to rigorous validation frameworks.
References
- 1. Impact of mannose-binding lectin on susceptibility to infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lectin pathway - Wikipedia [en.wikipedia.org]
- 4. The mannan-binding lectin pathway of complement activation: biology and disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. The role of MBL2 gene polymorphism in sepsis incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of procalcitonin and C-reactive protein as markers of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic markers of infection: comparison of procalcitonin with C reactive protein and leucocyte count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnsbm.org [jnsbm.org]
- 10. Comparative Analysis of C-reactive Protein and Procalcitonin as Biomarkers for Prognostic Assessment in Pediatric Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sonraianalytics.com [sonraianalytics.com]
- 12. motif.bio [motif.bio]
- 13. fda.gov [fda.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Assay method for the lectin activity of mannan-binding protein - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Mannose-Binding Lectin (MBL) Levels Across Diverse Patient Populations
For Immediate Release
This guide provides a comprehensive comparison of Mannose-Binding Lectin (MBL) levels in various patient cohorts, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is compiled from multiple studies to facilitate a clearer understanding of MBL's role in different pathological conditions.
Quantitative Data Summary
The following table summarizes the serum MBL concentrations observed in healthy individuals and patients diagnosed with Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Rheumatic Heart Disease (RHD).
| Patient Cohort | Number of Subjects | MBL Concentration (ng/mL) | Reference |
| Healthy Controls | 330 | Median: 938 | [1][2] |
| 99 | Mean (± SEM): 1942.6 (± 185.5) | [3][4] | |
| 67 | Significantly lower than SLE patients | [5][6] | |
| Rheumatoid Arthritis (RA) | 210 | Median: 1553 | [1][2] |
| Systemic Lupus Erythematosus (SLE) | 93 | Significantly higher than healthy controls | [5][6][7] |
| 20 | Median (inactive disease): 2175 | [7] | |
| 20 | Median (active disease): 2802 | [7] | |
| Rheumatic Heart Disease (RHD) | 100 | Mean (± SEM): 3036.2 (± 298.9) | [3][4] |
| Cystic Fibrosis (CF) | 148 | Median: 1700 (Range: Undetectable - 5500) | [8] |
Experimental Protocols
The primary method for quantifying MBL levels in the cited studies is the Enzyme-Linked Immunosorbent Assay (ELISA). While specific commercial kits were often employed, the general protocol is as follows:
Enzyme-Linked Immunosorbent Assay (ELISA) for MBL Quantification
This method is based on a sandwich ELISA format.
-
Plate Coating: A microtiter plate is coated with a monoclonal antibody specific for human MBL. The antibody is diluted in a carbonate-bicarbonate buffer and incubated overnight at 4°C to allow for binding to the plate surface.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBST - Phosphate-Buffered Saline with Tween 20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., a solution containing bovine serum albumin) is added to the wells to block any non-specific binding sites on the plate surface. The plate is incubated for a set period at room temperature.
-
Sample and Standard Incubation: Serum or plasma samples, along with a series of MBL standards of known concentrations, are diluted and added to the wells. The plate is then incubated for 2 hours at room temperature to allow the MBL in the samples and standards to bind to the capture antibody.
-
Washing: The plate is washed again to remove any unbound components.
-
Detection Antibody Incubation: A biotinylated monoclonal anti-human MBL antibody is added to each well. This antibody binds to a different epitope on the captured MBL. The plate is incubated for 2 hours at room temperature.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells. The streptavidin binds to the biotin on the detection antibody. The plate is incubated for a specified time at room temperature.
-
Washing: The plate is washed to remove any unbound enzyme conjugate.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The concentration of MBL in the samples is then determined by comparing their absorbance values to the standard curve generated from the MBL standards.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. iris.hi.is [iris.hi.is]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. Significantly increased levels of mannose-binding lectin (MBL) in rheumatic heart disease: a beneficial role for MBL deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significantly increased levels of mannose-binding lectin (MBL) in rheumatic heart disease: a beneficial role for MBL deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose binding lectin: a biomarker of systemic lupus erythematosus disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose binding lectin: a biomarker of systemic lupus erythematosus disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoantibodies against mannose-binding lectin in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between mannan-binding lectin and impaired lung function in cystic fibrosis may be age-dependent - PMC [pmc.ncbi.nlm.nih.gov]
Mannose-Binding Lectin vs. Ficolins: A Comparative Guide to their Role in Complement Activation
For Researchers, Scientists, and Drug Development Professionals
In the intricate realm of innate immunity, the lectin pathway of the complement system serves as a crucial first line of defense against invading pathogens. Activation of this pathway is initiated by pattern recognition molecules (PRMs) that recognize specific carbohydrate structures on microbial surfaces. Among the key players in this process are mannose-binding lectin (MBL) and the ficolin family of proteins. While both MBL and ficolins are structurally and functionally similar, they exhibit distinct characteristics that influence their roles in complement activation and overall immune surveillance. This guide provides an objective comparison of MBL and ficolins, supported by experimental data and detailed methodologies, to aid researchers in understanding their unique contributions to the lectin pathway.
Structural and Functional Comparison
MBL and ficolins are both soluble PRMs found in the serum and on mucosal surfaces. They share a similar overall architecture, consisting of an N-terminal region, a collagen-like domain, and a C-terminal recognition domain.[1][2] However, key differences in their structure, particularly within the recognition domain, dictate their binding specificities and subsequent downstream signaling.
| Feature | Mannose-Binding Lectin (MBL) | Ficolins (L-, H-, and M-Ficolin) |
| Recognition Domain | Carbohydrate-Recognition Domain (CRD)[3] | Fibrinogen-like domain (FReD)[3] |
| Primary Ligands | Mannose, N-acetylglucosamine (GlcNAc), and fucose residues on microbial surfaces.[3] | Primarily N-acetylated compounds, including GlcNAc, N-acetylgalactosamine (GalNAc), and lipoteichoic acid.[4][5] |
| Oligomeric Structure | Forms oligomers of trimers, typically ranging from dimers to hexamers of the basic trimeric subunit.[1] | Also form oligomers of trimers, with variations in the number of subunits among L-, H-, and M-ficolin.[2] |
| Associated Proteases | Associates with MBL-associated serine proteases (MASP-1, MASP-2, and MASP-3) and MBL-associated proteins (MAps).[6] | Also form complexes with MASPs and MAps.[4][5] |
Quantitative Data: Serum Concentrations
The circulating levels of MBL and ficolins can vary among individuals and may be influenced by genetic factors and inflammatory status. These concentrations can impact the efficiency of lectin pathway activation.
| Molecule | Mean Serum Concentration (Human) |
| Mannose-Binding Lectin (MBL) | ~1.5 µg/mL |
| L-Ficolin (Ficolin-2) | ~3-5 µg/mL |
| H-Ficolin (Ficolin-3) | ~15-30 µg/mL[7][8] |
| M-Ficolin (Ficolin-1) | ~0.1-1 µg/mL |
Complement Activation Pathway
Both MBL and ficolins initiate the lectin pathway of the complement system through a similar cascade of events. Upon binding to their respective ligands on a pathogen's surface, a conformational change occurs in the MBL or ficolin-MASP complex. This leads to the autoactivation of MASP-1, which then cleaves and activates MASP-2.[9][10] Activated MASP-2 subsequently cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a). The C3 convertase is a pivotal enzyme that cleaves C3 into C3a and C3b, amplifying the complement cascade and leading to opsonization, inflammation, and pathogen lysis.[11][12]
Experimental Protocols
Accurate assessment of MBL and ficolin function is critical for research and clinical applications. The following are detailed protocols for key experiments used to quantify these molecules and their activity in the lectin pathway.
Quantification of MBL and Ficolins by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of MBL, L-ficolin, H-ficolin, or M-ficolin in serum, plasma, or cell culture supernatants.[2][3][7][8][10][13][14][15][16][17][18][19][20][21][22]
Materials:
-
96-well microplate coated with a capture antibody specific for the target protein (MBL, L-ficolin, H-ficolin, or M-ficolin).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
Recombinant standard for the target protein.
-
Biotinylated detection antibody specific for the target protein.
-
Streptavidin-HRP conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 2 N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the recombinant standard in Assay Diluent to generate a standard curve. Dilute samples in Assay Diluent.
-
Binding: Add 100 µL of standards and samples to the appropriate wells of the coated microplate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of Wash Buffer.
-
Detection: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 3.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of the target protein in the samples by interpolating from the standard curve.
C4b Deposition Assay for Lectin Pathway Activity
This assay measures the functional activity of the lectin pathway by quantifying the deposition of C4b on a mannan-coated surface.[4][5][9][23]
Materials:
-
96-well microplate.
-
Mannan from Saccharomyces cerevisiae.
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., TBS with 0.05% Tween-20 and 5 mM CaCl₂).
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer).
-
Serum or plasma samples.
-
Purified C4 protein.
-
Biotinylated anti-human C4b antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop Solution.
-
Microplate reader.
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 10 µg/mL mannan in Coating Buffer overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Block the wells with 200 µL of Blocking Buffer for 1 hour at 37°C.
-
Sample Incubation: Wash the plate 3 times. Add diluted serum or plasma samples (typically in a high salt buffer to inhibit the classical pathway) to the wells and incubate for 1 hour at 37°C.
-
C4 Addition: Wash the plate 3 times. Add purified C4 to each well and incubate for 1.5 hours at 37°C.
-
Detection: Wash the plate 3 times. Add biotinylated anti-human C4b antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate and Substrate Reaction: Follow steps 6-11 from the ELISA protocol.
C3b Deposition Assay
This assay measures the deposition of C3b, a key opsonin, on a surface coated with a lectin pathway activator.[24]
Materials:
-
Similar materials as the C4b deposition assay, but with purified C3 protein and a biotinylated anti-human C3b antibody.
Procedure:
-
Coating and Blocking: Follow steps 1 and 2 of the C4b deposition assay protocol.
-
Sample Incubation: Wash the plate 3 times. Add diluted serum or plasma samples to the wells and incubate for 1 hour at 37°C to allow for the formation of C3 convertase.
-
C3 Addition and Detection: Wash the plate 3 times. Add purified C3 to each well and incubate to allow for C3b deposition. Subsequent detection steps are similar to the C4b deposition assay, using an anti-C3b antibody.
Functional Hemolytic Assay for the Lectin Pathway
This assay assesses the ability of the lectin pathway to induce hemolysis of antibody-sensitized sheep red blood cells (SRBCs) in the presence of a lectin pathway activator.[25][26][27][28]
Materials:
-
Sheep red blood cells (SRBCs).
-
Anti-SRBC antibody (hemolysin).
-
Gelatin Veronal Buffer (GVB) with Ca²⁺ and Mg²⁺.
-
Mannan.
-
Serum or plasma sample.
-
Spectrophotometer.
Procedure:
-
Sensitization of SRBCs: Wash SRBCs with GVB and sensitize them with an optimal concentration of hemolysin to create antibody-sensitized erythrocytes (EA).
-
Assay Setup: In a 96-well plate, serially dilute the serum or plasma sample in GVB containing mannan.
-
Incubation: Add a standardized amount of EA to each well. Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact cells.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm or 541 nm.
-
Analysis: Calculate the percentage of hemolysis for each serum dilution. The titer is often expressed as the dilution of serum that causes 50% hemolysis (LH50).
Conclusion
MBL and ficolins, while sharing a common purpose in initiating the lectin pathway of complement, exhibit important distinctions in their ligand specificities and circulating concentrations. These differences likely contribute to a broader and more nuanced pathogen recognition system. A thorough understanding of their individual roles, facilitated by the robust experimental approaches outlined in this guide, is essential for advancing our knowledge of innate immunity and for the development of novel therapeutic strategies targeting the complement system.
References
- 1. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
- 2. aviscerabioscience.com [aviscerabioscience.com]
- 3. Human Ficolin-3 ELISA Kit (EH193RB) - Invitrogen [thermofisher.com]
- 4. An assay for the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. eaglebio.com [eaglebio.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 13. L-Ficolin ELISA Kits [thermofisher.com]
- 14. Human MBL ELISA Kit (Mannose-Binding Lectin) (ab193709) | Abcam [abcam.com]
- 15. Assay method for the lectin activity of mannan-binding protein - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 人纤维胶凝蛋白2 ELISA for serum, plasma and cell culture supernatants | Sigma-Aldrich [sigmaaldrich.com]
- 17. cohesionbio.com [cohesionbio.com]
- 18. Purification and binding assay of human ficolin-2 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ELISA Protocol [protocols.io]
- 20. fn-test.com [fn-test.com]
- 21. bosterbio.com [bosterbio.com]
- 22. researchgate.net [researchgate.net]
- 23. 34 - Mannan Binding Lectin Pathway Function Test C4b | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 24. Differential Complement Activation Pathways Promote C3b Deposition on Native and Acetylated LDL thereby Inducing Lipoprotein Binding to the Complement Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of complement-dependent haemolysis via the lectin pathway: role of the complement regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 28. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mannose-Binding Lectin (MBL) and C-Reactive Protein (CRP) in Inflammation
A Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory biomarkers, both Mannose-Binding Lectin (MBL) and C-reactive protein (CRP) serve as critical components of the innate immune system. While both are acute-phase reactants synthesized by the liver, their mechanisms of action, signaling pathways, and clinical utility exhibit distinct differences. This guide provides an objective, data-driven comparison of MBL and CRP to aid researchers, scientists, and drug development professionals in their understanding and application of these key inflammatory mediators.
Overview and Functional Comparison
Mannose-Binding Lectin (MBL) is a pattern recognition molecule that identifies carbohydrate patterns on the surface of a wide range of pathogens.[1][2] As a key component of the lectin pathway of the complement system, MBL provides a first-line, antibody-independent defense mechanism against infection.[1][3] Its synthesis is hepatic, and it is considered an acute-phase protein.[1] MBL deficiency is a common immunodeficiency and has been associated with increased susceptibility to infections, particularly in children and immunocompromised individuals.[2][4]
C-Reactive Protein (CRP) is a highly conserved pentameric protein and a prototypical acute-phase reactant.[5][6] Its levels in the blood can increase up to 1,000-fold during inflammatory processes.[7] CRP is primarily synthesized in hepatocytes in response to pro-inflammatory cytokines, especially interleukin-6 (IL-6).[5][7] It recognizes and binds to phosphocholine on the surface of dead or dying cells and various pathogens, subsequently activating the classical complement pathway and promoting phagocytosis.[7][8]
The fundamental roles of MBL and CRP in the inflammatory response are summarized below:
| Feature | Mannose-Binding Lectin (MBL) | C-Reactive Protein (CRP) |
| Primary Function | Pathogen recognition via carbohydrate patterns; activation of the lectin complement pathway.[1][2] | Opsonization of pathogens and damaged cells via phosphocholine binding; activation of the classical complement pathway.[7][8] |
| Synthesis Site | Primarily liver hepatocytes.[1][3] | Primarily liver hepatocytes, but also smooth muscle cells, macrophages, endothelial cells, lymphocytes, and adipocytes.[7] |
| Inducing Cytokine | Acute-phase reactant, levels can increase during inflammation.[1] | Primarily Interleukin-6 (IL-6).[5][7] |
| Complement Pathway | Lectin Pathway.[2][3] | Classical Pathway (via C1q).[7] |
| Genetic Influence | Serum levels are significantly influenced by common polymorphisms in the MBL2 gene.[2] | Polymorphisms in the CRP gene can influence baseline levels.[5] |
| Primary Ligands | Mannose, N-acetylglucosamine, and other sugars on microbial surfaces.[1] | Phosphocholine on microorganisms and damaged host cells.[7][8] |
Signaling Pathways and Mechanisms of Action
MBL and CRP initiate inflammatory cascades through distinct signaling pathways.
MBL and the Lectin Pathway
MBL circulates in complex with MBL-associated serine proteases (MASPs). Upon binding to microbial surfaces, a conformational change in MBL activates these MASPs, which then cleave complement components C4 and C2. This leads to the formation of the C3 convertase (C4b2a), a central step in the complement cascade, culminating in opsonization, inflammation, and cell lysis.
CRP and the Classical Pathway
CRP, upon binding to phosphocholine, can recruit C1q, the first component of the classical complement pathway. This triggers a cascade similar to the antibody-mediated pathway, leading to the formation of C3 convertase and downstream effector functions. Additionally, monomeric CRP (mCRP), formed at sites of inflammation, has potent pro-inflammatory properties, promoting leukocyte recruitment and cytokine production through interactions with Fcγ receptors.[7][9]
Performance as Inflammatory Biomarkers: Quantitative Data
The clinical utility of MBL and CRP as biomarkers varies depending on the context. CRP is a well-established, non-specific marker of acute inflammation and infection, while MBL's role is more nuanced, often relating to susceptibility to infection.
Table 1: General Biomarker Characteristics
| Characteristic | Mannose-Binding Lectin (MBL) | C-Reactive Protein (CRP) |
| Normal Serum Level | Highly variable, <50 ng/mL to >4000 ng/mL.[4] | Typically < 3 mg/L.[10] |
| Inflammatory Response | Considered an acute-phase reactant, but changes are less dramatic than CRP. | Can increase >1000-fold within 24-48 hours of stimulus.[7][11] |
| Half-life | ~2-3 days | ~19 hours.[5] |
| Primary Use | Assessing immune deficiency and susceptibility to infections.[1][4] | General marker of acute infection and inflammation; cardiovascular risk assessment (hs-CRP).[8][12] |
Table 2: Comparative Performance in Specific Conditions
| Condition | Biomarker | Key Findings (Quantitative Data) | Source |
| Community-Acquired Pneumonia (CAP) | MBL & CRP | In CAP patients, both MBL and CRP levels were significantly higher than in healthy controls. Higher MBL levels were associated with survival, while higher CRP levels were associated with mortality. A negative correlation was observed between MBL and CRP levels after treatment. | [13] |
| Systemic Lupus Erythematosus (SLE) | MBL & CRP | In distinguishing infection from disease flare in SLE patients, CRP was significantly elevated in the infection group (30.56 ± 41.63 mg/L) compared to the flare group (8.73 ± 9.53 mg/L). MBL levels were not significantly different between the two groups. The Area Under the Curve (AUC) for predicting infection was 0.682 for CRP. | [14][15][16] |
| Sepsis | CRP | CRP is a primary marker for sepsis, but lacks specificity. Levels >50 mg/dL are associated with bacterial infections in ~90% of cases. | [12][17] |
Experimental Protocols
Accurate measurement of MBL and CRP is crucial for both research and clinical applications. Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying both proteins.
Protocol 1: General ELISA for MBL/CRP Quantification
This protocol outlines the general steps for a sandwich ELISA, a common technique for measuring MBL and CRP concentrations in serum or plasma.
-
Coating: A 96-well microplate is coated with a capture antibody specific for either human MBL or CRP. The plate is incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Sample Incubation: After another wash cycle, standards (of known MBL or CRP concentration) and diluted patient samples are added to the wells. The plate is incubated for 2 hours at room temperature.
-
Detection Antibody: Following a wash, a biotinylated detection antibody specific for a different epitope on the target protein (MBL or CRP) is added. The plate is incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody. The plate is incubated for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Reaction Stop: The reaction is stopped by adding an acid (e.g., H₂SO₄).
-
Data Acquisition: The absorbance (optical density) of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of MBL or CRP in the samples is determined by comparing their absorbance to the standard curve.
Protocol 2: Immunoturbidimetry for CRP
Immunoturbidimetry is a widely used automated method in clinical laboratories for rapid CRP measurement.
-
Principle: The assay measures the turbidity (cloudiness) of a sample caused by the formation of immune complexes when CRP in the patient sample reacts with anti-CRP antibodies in the reagent.
-
Procedure: a. A patient serum or plasma sample is mixed with a reagent containing antibodies specific to human CRP. b. The mixture is incubated for a predetermined time at a constant temperature (e.g., 37°C). c. As CRP-antibody complexes form, the turbidity of the solution increases. d. A light source of a specific wavelength is passed through the sample, and a detector measures the amount of light scattered or absorbed by the immune complexes. e. The change in absorbance or scattered light is proportional to the CRP concentration in the sample.
-
Calibration: The analyzer is calibrated using materials with known CRP concentrations to create a standard curve, against which patient samples are measured.
Conclusion
MBL and CRP are both integral players in the innate immune response to inflammation and infection, yet they are not interchangeable as biomarkers.
-
CRP stands out as a robust, rapid, and sensitive, albeit non-specific, marker of acute inflammation. Its dramatic increase in response to inflammatory stimuli makes it invaluable for monitoring disease activity and response to therapy in a wide range of conditions.[11][18]
-
MBL serves a more specialized role. Its measurement is primarily indicative of an individual's innate immune capacity and potential susceptibility to certain infections, rather than a dynamic marker of an ongoing acute inflammatory state.[1][3]
For drug development professionals and researchers, understanding these distinctions is paramount. While CRP is a go-to biomarker for assessing general inflammatory status in clinical trials, MBL may offer value in stratifying patient populations based on immunological predisposition or in studies focused on infectious disease susceptibility. The choice between, or combination of, these markers should be guided by the specific scientific question and the pathological context being investigated.
References
- 1. The role of mannose binding lectin (MBL) in infection and inflammation. - UCL Discovery [discovery.ucl.ac.uk]
- 2. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mannose-binding lectin and the balance between immune protection and complication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-reactive protein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Frontiers | The Clinical Significance and Potential Role of C-Reactive Protein in Chronic Inflammatory and Neurodegenerative Diseases [frontiersin.org]
- 10. Comparative analysis of high CRP-levels in human blood using point-of-care and laboratory-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can biomarkers be used to differentiate between infection and non-infectious causes of inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-Reactive Protein: Clinical Relevance and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Serum mannose-binding lectin and C-reactive protein are potential biomarkers for patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of MBL, PCT, CRP, neutrophil-lymphocyte ratio, and platelet lymphocyte ratio in differentiating infections from flares in lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researcher.manipal.edu [researcher.manipal.edu]
- 17. mdpi.com [mdpi.com]
- 18. Inflammatory Markers | Choose the Right Test [arupconsult.com]
A Researcher's Guide to Cross-Validation of MBL Genotyping and Phenotyping
For Researchers, Scientists, and Drug Development Professionals
Mannose-Binding Lectin (MBL) is a critical component of the innate immune system, acting as a first line of defense against a wide array of pathogens. The concentration and functional activity of MBL in the blood are largely determined by genetic variations in the MBL2 gene. Consequently, assessing an individual's MBL status is crucial in various research and clinical contexts, from infectious disease susceptibility to autoimmune disorders. This guide provides an objective comparison of the two primary methods for evaluating MBL status: genotyping and phenotyping, supported by experimental data and detailed protocols.
Understanding the Approaches: Genotype vs. Phenotype
MBL Genotyping involves the analysis of an individual's DNA to identify specific single nucleotide polymorphisms (SNPs) within the MBL2 gene. These genetic variants are the primary determinants of MBL protein levels and function.
MBL Phenotyping , on the other hand, involves the direct measurement of the MBL protein in a biological sample, typically serum or plasma. This can be a quantitative assessment of the MBL concentration or a functional assessment of its ability to activate the complement cascade.
The fundamental question for researchers is how well the genetic predisposition (genotype) correlates with the actual protein profile (phenotype). This guide explores the cross-validation between these two essential methodologies.
MBL Genotyping: Predicting MBL Status
Polymorphisms in the promoter region and exon 1 of the MBL2 gene are key to determining MBL levels.[1] Three variants in exon 1, commonly referred to as B (codon 54), C (codon 57), and D (codon 52), interfere with the proper assembly of MBL protein subunits.[1][2] These are often collectively termed "O" alleles, while the normal, wild-type allele is "A". Additionally, polymorphisms in the promoter region, such as at position -221 (X/Y), affect the rate of gene transcription.[1][3]
These SNPs are inherited in combinations known as haplotypes, which are strongly correlated with high, medium, or low MBL expression levels in the blood.[1][4]
Data Presentation: MBL2 Haplotypes and Corresponding Phenotypes
The combination of promoter and exon 1 genotypes allows for the classification of individuals into predicted MBL expression groups.
| Haplotype Combination | Genotype Group | Predicted MBL Serum Level |
| YA/YA, YA/XA | High Expression (A/A) | High (>1000 µg/L)[4] |
| XA/XA, YA/O | Medium Expression (A/O) | Intermediate (101-1000 µg/L)[4] |
| XA/O, O/O | Low Expression (O/O) | Low to Deficient (≤100 µg/L)[4] |
Note: 'O' represents any of the structural variant alleles B, C, or D.
MBL Phenotyping: Measuring Functional Protein
While genotyping predicts MBL levels, phenotyping provides a direct measurement of the MBL protein's concentration and, critically, its functional capacity. This is important as some genetic variants can lead to the production of dysfunctional MBL oligomers.[2]
Data Presentation: Comparison of Phenotyping Methods
| Method | Principle | What it Measures | Advantages | Disadvantages |
| ELISA (Antigen Assay) | Uses specific antibodies to capture and detect MBL protein. | Total MBL protein concentration. | High throughput, sensitive, and widely available. | Does not assess the functional ability of the MBL protein to bind pathogens or activate complement. |
| Mannan-Binding Assay | Measures the ability of MBL in a sample to bind to mannan-coated plates. | Functional MBL capable of ligand binding. | Provides a measure of the primary function of MBL. | May not fully reflect downstream complement activation. |
| C4 Deposition Assay | Measures the deposition of complement component C4, an early step in lectin pathway activation. | Functional MBL capable of activating the complement cascade.[5] | Assesses a key biological function downstream of ligand binding.[5] | More complex and less standardized than ELISA. |
Cross-Validation: Correlating Genotype with Phenotype
Numerous studies have demonstrated a strong correlation between MBL2 genotypes and measured MBL serum concentrations.[3][5][6] Individuals with "high expression" genotypes (A/A) consistently show higher MBL levels, while those with "low expression" genotypes (O/O) have very low or undetectable levels.[6][7]
However, the correlation is not absolute. Phenotypic levels can vary within the same genotype group, suggesting that other genetic or environmental factors may influence MBL expression and stability. Therefore, while genotyping is an excellent predictor, phenotyping provides the definitive status of the MBL protein at a given point in time.
Data Presentation: Genotype vs. Phenotype Correlation Summary
| Study Cohort | Genotyping Method | Phenotyping Method | Key Findings on Correlation |
| Australian Blood Donors[5] | PCR-SSP for 5 SNPs | ELISA, Mannan-binding assay, C4-deposition assay | Significant associations were found between both promoter and coding polymorphisms and MBL antigenic and functional levels. Strong correlation observed between the results of all three phenotyping assays. |
| Severe COVID-19 Patients[6] | Not specified | Not specified | Polymorphic genotypes (AO and OO) were associated with significantly lower MBL protein levels compared to the wild-type genotype. |
| Greek Neonates[7] | PCR-RFLP & Sequencing | ELISA | MBL serum levels were significantly associated with genotype expression groups (high, medium, and low). Genotypic MBL deficiency (XA/O or O/O) correlated with lower MBL levels. |
| Young Finnish Men[3] | Not specified | Not specified | Structural variant alleles (B, C, D) had a larger effect on MBL levels than promoter polymorphisms. Wild-type A/A genotypes were associated with high MBL levels, heterozygous A/O with low levels, and homozygous O/O with almost undetectable levels. |
Mandatory Visualizations
Logical Flow of MBL Genotype to Phenotype
References
- 1. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 2. Relationship between gene polymorphisms of mannose-binding lectin (MBL) and two molecular forms of MBL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High MBL-expressing genotypes are associated with deterioration in renal function in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [research.usc.edu.au]
- 6. Polymorphisms in the MBL2 gene are associated with the plasma levels of MBL and the cytokines IL-6 and TNF-α in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MBL2 Genotypes and Their Associations with MBL Levels and NICU Morbidity in a Cohort of Greek Neonates - PMC [pmc.ncbi.nlm.nih.gov]
MBL-Deficient vs. MBL-Sufficient Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mannose-Binding Lectin (MBL)-deficient and MBL-sufficient animal models, crucial tools in immunology and infectious disease research. Understanding the functional differences between these models is paramount for designing experiments and interpreting data related to innate immunity, host defense mechanisms, and the efficacy of novel therapeutics.
Core Biological Differences and Phenotypes
Mannose-Binding Lectin is a key pattern recognition molecule of the innate immune system. It binds to carbohydrate patterns on the surface of a wide range of pathogens, initiating the lectin pathway of the complement system and promoting phagocytosis.[1][2][3] Animal models with a functional MBL gene (MBL-sufficient) exhibit a robust initial defense against various microorganisms. In contrast, MBL-deficient models, typically generated through gene knockout (e.g., MBL-null mice), lack this crucial component of innate immunity.[4][5] This deficiency leads to several observable phenotypic differences, most notably an increased susceptibility to infections.
Mice have two MBL genes, Mbl1 (encoding MBL-A) and Mbl2 (encoding MBL-C), and a complete MBL-deficient phenotype is achieved by knocking out both.[4][6] These MBL-null mice are a widely used model for studying the in vivo role of MBL.[3][4][7]
Comparative Experimental Data
The most significant and well-documented difference between MBL-deficient and MBL-sufficient animal models is their response to pathogenic challenge. MBL-deficient animals consistently demonstrate higher susceptibility to a range of pathogens.
Susceptibility to Staphylococcus aureus Infection
Staphylococcus aureus is a major human pathogen, and studies using murine models have been instrumental in elucidating the role of MBL in controlling this bacterium.
| Parameter | MBL-Sufficient (Wild-Type) | MBL-Deficient (MBL-null) | Reference |
| Mortality Rate (48h post-intravenous inoculation) | 45% | 100% | [4][8] |
| Bacterial Load in Blood (CFU/ml, 24h post-inoculation) | ~1.5 logs lower | ~1.5 logs higher | [4] |
| Bacterial Load in Organs (Kidney, Spleen, Liver, Lung) | Lower accumulation | 10-100 fold higher accumulation | [4] |
Inflammatory Cytokine Response to S. aureus
The cytokine response to infection is also significantly altered in the absence of MBL.
| Cytokine | Time Point | MBL-Sufficient (Wild-Type) | MBL-Deficient (MBL-null) | Reference |
| TNF-α | 2 hours post-inoculation | Higher levels | Reduced levels | [4] |
| TNF-α | 24 hours post-inoculation | Lower levels | 15-fold increase | [4] |
| IL-6 | 2 hours post-inoculation | Higher levels | Reduced levels | [4] |
| IL-6 | 24 hours post-inoculation | Lower levels | 8-fold increase | [4] |
MBL deficiency has also been linked to altered susceptibility to other pathogens, including influenza A virus, herpes simplex virus-2, and Pseudomonas aeruginosa.[9] Furthermore, MBL-deficient mice have been shown to have a defective clearance of apoptotic cells.[10]
Signaling Pathways and Mechanisms
MBL's primary mechanism of action is through the activation of the lectin complement pathway. This pathway is a critical component of the innate immune response.
The Lectin Complement Pathway
The binding of MBL to microbial surfaces triggers a conformational change, leading to the activation of MBL-associated serine proteases (MASPs).[11][12][13] Activated MASPs then cleave complement components C4 and C2, forming the C3 convertase (C4b2a), which in turn cleaves C3 into C3a and C3b. C3b acts as an opsonin, tagging pathogens for phagocytosis, and also participates in the formation of the C5 convertase, leading to the assembly of the membrane attack complex (MAC) and subsequent pathogen lysis.[11][13]
In MBL-deficient models, this entire pathway is abrogated, leading to impaired opsonization and reduced inflammatory responses, which contributes to their increased susceptibility to infection.[4]
Experimental Protocols
Reproducible and standardized experimental protocols are essential for comparing data across different studies. Below are outlines of key methodologies used in the study of MBL-deficient and -sufficient models.
Generation of MBL-Null Mice
-
Gene Targeting: MBL-null mice are created by targeted disruption of both the Mbl1 (MBL-A) and Mbl2 (MBL-C) genes.[4]
-
Breeding: Mice heterozygous for the knockout alleles are intercrossed to generate homozygous MBL-null mice, wild-type littermates, and heterozygous controls.[4]
-
Genotyping: Offspring are genotyped using PCR analysis of tail DNA to confirm their MBL status.
-
Phenotypic Confirmation: Serum from MBL-null mice is tested to confirm the absence of MBL protein and a lack of a functional MBL complement pathway.[4]
Staphylococcus aureus Intravenous Infection Model
-
Bacterial Culture: S. aureus is grown to mid-logarithmic phase in appropriate broth, then washed and resuspended in sterile saline to the desired concentration.
-
Animal Inoculation: MBL-sufficient (wild-type) and MBL-deficient (MBL-null) mice are intravenously inoculated with a specific dose of S. aureus (e.g., via the tail vein).[4][7]
-
Monitoring: Mice are monitored for signs of illness and mortality over a defined period (e.g., 48-72 hours).[4]
-
Bacterial Load Determination: At specific time points, cohorts of mice are euthanized, and organs (blood, liver, spleen, kidneys, lungs) are aseptically harvested.
-
Colony Forming Unit (CFU) Assay: Organs are homogenized, and serial dilutions are plated on appropriate agar plates to quantify the number of viable bacteria.[4]
Cytokine Measurement
-
Sample Collection: Blood is collected from mice at various time points post-infection.
-
Serum Preparation: Blood is allowed to clot, and serum is separated by centrifugation.
-
ELISA: Serum levels of cytokines such as TNF-α and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4]
Conclusion
MBL-deficient and MBL-sufficient animal models provide a powerful platform for dissecting the role of this crucial innate immune component in host defense. The clear phenotypic differences, particularly in response to infection, underscore the non-redundant role of MBL in the early stages of immunity.[4] For researchers investigating infectious diseases, inflammation, and the development of immunomodulatory drugs, the choice between these models is critical and will significantly influence the experimental outcomes and their interpretation. The data and protocols presented in this guide offer a foundational understanding to aid in the effective use of these invaluable research tools.
References
- 1. Mannose-binding lectin and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose-binding Lectin-deficient Mice Are Susceptible to Infection with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons learned from murine models of mannose-binding lectin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical manifestations of mannan-binding lectin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MBL Deficiency as Risk of Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mannose-binding Lectin-deficient Mice Are Susceptible to Infection with Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 9. Mannose-binding lectin and the balance between immune protection and complication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Mannose-Binding Lectin-Deficient Mice Display Defective Apoptotic Cell Clearance but No Autoimmune Phenotype1 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mannose-binding lectin (MBL) and the lectin complement pathway play a role in cutaneous ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Economic Capital Models
For Researchers, Scientists, and Drug Development Professionals
The robust validation of economic capital (EC) models is a cornerstone of sound financial risk management. This guide provides a comparative analysis of key validation methodologies, offering insights into their application and performance. The information presented herein is synthesized from various industry and academic studies to support researchers and professionals in assessing the fitness-for-purpose of their own economic capital frameworks.
Core Validation Methodologies: A Comparative Overview
The validation of economic capital models encompasses a range of qualitative and quantitative techniques. Qualitative methods, such as use tests and qualitative reviews, assess the model's integration into business processes and the quality of its documentation.[1] Quantitative methods, on the other hand, provide empirical evidence of a model's accuracy and robustness. This guide focuses on the comparative analysis of the latter.
A key challenge in the validation process is the inherent difficulty in assessing the accuracy of forecasts for rare, high-impact events in the tail of the loss distribution due to limited historical data.[1]
Quantitative Validation Techniques
A variety of quantitative techniques are employed to validate EC models, each with its own strengths and limitations. These include:
-
Benchmarking: This involves comparing the outputs of an institution's EC model with those from industry surveys, academic studies, vendor models, or regulatory capital requirements.[2] While useful for identifying significant deviations, benchmarking primarily offers a relative comparison rather than an absolute measure of a model's accuracy.[2]
-
Backtesting: This technique compares the model's predicted losses with actual observed losses over a given period. It is a direct assessment of the model's predictive power. However, its effectiveness is limited for rare, tail-risk events that may not have occurred in the historical data.[2]
-
Stress Testing: This forward-looking approach examines the model's behavior under extreme but plausible financial scenarios. It helps to identify potential model weaknesses that might only become apparent during periods of significant market turmoil.[3]
-
Sensitivity Analysis: This method assesses the impact of small changes in model inputs and parameters on the final economic capital figure. It helps to understand the model's key drivers and its overall stability.
The validation of economic capital models is often considered to be in a preliminary stage, with no single technique providing a comprehensive measure of model performance.[4] A combination of these techniques is therefore recommended to build a robust validation framework.[4]
Comparative Study 1: Through-the-Cycle (TTC) vs. Point-in-Time (PIT) Models
A fundamental choice in economic capital modeling is the approach to parameter estimation, with "Through-the-Cycle" (TTC) and "Point-in-Time" (PIT) being two prominent methodologies.
-
Through-the-Cycle (TTC) models aim to capture the long-run average creditworthiness of a borrower, remaining relatively stable across the economic cycle. They are often favored for calculating required capital due to their stability.[5]
-
Point-in-Time (PIT) models are more sensitive to the current macroeconomic environment and reflect a borrower's present capacity to meet their obligations. These are often used for credit pricing and risk management.[5]
A comparative study by Moody's illustrates the performance differences between these two approaches.[1]
Experimental Protocol: TTC vs. PIT Model Validation
The validation procedure involves the following steps:
-
Portfolio Construction: Two sets of equally-weighted term loan portfolios are created.[1]
-
Parameterization:
-
Default Distribution Simulation: For each portfolio and each year in the historical data, a distribution of the number of potential defaults is simulated using a Monte Carlo approach.[1]
-
Performance Assessment: The actual number of defaults for each year is then compared to the simulated distribution to determine the percentile at which the realized defaults fall.[1] If the model is accurate, the resulting time series of percentiles should be uniformly distributed.[1]
Data Presentation: TTC vs. PIT Model Comparison
| Metric | Through-the-Cycle (TTC) Model | Point-in-Time (PIT) Model | Source |
| Economic Capital View | Less Conservative | More Conservative | [6] |
| Capital Estimate Stability | Substantial Serial Correlation | Consistent over Time | [6] |
| Model Accuracy (Calibration) | Lower | Higher (Predicted PDs closer to observed default rates) | [7] |
| Model Discrimination (Ranking) | Comparable to PIT | Comparable to TTC | [7] |
Comparative Study 2: Risk Aggregation using Copula Models
A critical component of economic capital modeling is the aggregation of different risk types (e.g., credit risk, market risk, operational risk). Copula functions are a widely used statistical tool for this purpose as they allow for the modeling of the dependence structure between different risks separately from their marginal distributions.[6][8]
Different copula functions can lead to significantly different economic capital requirements, highlighting the importance of model selection.[8]
Experimental Protocol: Copula Model Comparison
A common approach to comparing copula models involves:
-
Data Collection: Gathering historical loss data for different risk types.[6]
-
Marginal Distribution Fitting: Fitting appropriate statistical distributions to the loss data for each individual risk type.
-
Copula Model Selection: Fitting different copula functions (e.g., Gaussian, Student's t, Clayton, Gumbel) to the standardized residuals of the marginal distributions.[6]
-
Goodness-of-Fit Tests: Employing statistical tests to assess how well each copula model fits the data.
-
Economic Capital Calculation: Simulating the aggregate loss distribution using each copula model and calculating risk measures such as Value-at-Risk (VaR) and Tail Value-at-Risk (TVaR) at a given confidence level (e.g., 99.97%).
-
Backtesting and Stability Analysis: Comparing the predicted aggregate losses with actual outcomes and assessing the stability of the economic capital estimates.[6]
Data Presentation: Comparison of Copula Models for Risk Aggregation
| Copula Model | Key Characteristics | Illustrative Performance Insights | Source |
| Gaussian Copula | Assumes a multivariate normal dependence structure. Does not capture tail dependence well. | Often serves as a baseline for comparison. | [9] |
| Student's t-Copula | Captures symmetric tail dependence, meaning extreme events are more likely to occur together. | A t-copula with 4 degrees of freedom was found to provide a good statistical fit and superior backtesting performance in one study. | [6] |
| Clayton Copula | Exhibits strong lower tail dependence, suitable for modeling risks that are more correlated during downturns. | Can be used to model asymmetric dependence. | [6] |
| Gumbel Copula | Shows strong upper tail dependence. | Can be used to model asymmetric dependence. | [6] |
| Empirical Copula Simulation (ECS) | A non-parametric approach that does not assume a specific copula function. | Found to be more conservative, producing 20% to 30% higher VaR estimates compared to the Gaussian copula in one study. | [9] |
Visualizing the Validation Workflow and Model Comparisons
To further clarify the logical relationships within the economic capital model validation process, the following diagrams are provided.
Caption: Workflow of the economic capital model validation process.
References
- 1. moodys.com [moodys.com]
- 2. frbsf.org [frbsf.org]
- 3. garp.org [garp.org]
- 4. bis.org [bis.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Validation of Risk Aggregation in Economic Capital Models (Chapter 15) - Validation of Risk Management Models for Financial Institutions [cambridge.org]
- 7. mathworks.com [mathworks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of WHO and ICC Proposals for Myelodysplastic Syndromes with SF3B1 Mutation (MDS-SF3B1)
For Immediate Release
A comparative analysis of the 2022 World Health Organization (WHO) classification and the International Consensus Classification (ICC) for myelodysplastic syndromes with SF3B1 mutation (MDS-SF3B1) reveals key differences in diagnostic criteria that impact patient classification, prognostic stratification, and clinical trial enrollment. This guide provides a detailed comparison of the two proposals, offering researchers, scientists, and drug development professionals a clear understanding of the evolving landscape of MDS classification.
The primary distinctions between the WHO and ICC frameworks for MDS-SF3B1 lie in the nomenclature, the variant allele frequency (VAF) cutoff for the SF3B1 mutation, the role of ring sideroblasts (RS) in diagnosis, and specific exclusion criteria. These differences can lead to the same patient being classified differently, which has significant implications for clinical management and research.
I. Comparative Diagnostic Criteria
The diagnostic criteria for MDS with SF3B1 mutation according to the WHO 2022 classification and the ICC proposals are outlined below. The differing parameters highlight the nuances between the two systems.
| Feature | 2022 WHO Classification | 2022 International Consensus Classification (ICC) |
| Nomenclature | Myelodysplastic Neoplasm with low blasts and SF3B1 mutation (MDS-LB-SF3B1) | Myelodysplastic Syndrome with mutated SF3B1 (MDS-SF3B1) |
| SF3B1 Mutation VAF | ≥5%[1][2] | ≥10%[1][2] |
| Ring Sideroblasts (RS) | ≥15% RS can be a surrogate for SF3B1 mutation in resource-limited settings.[2][3] | Presence of SF3B1 mutation is required, irrespective of RS percentage.[4][5] |
| Exclusion Criteria | del(5q), monosomy 7, complex karyotype, biallelic TP53 mutations.[4] | del(5q), monosomy 7, complex karyotype, RUNX1 mutation.[1][2] |
| Multilineage Dysplasia (MLD) | Distinction between single and multilineage dysplasia is not required. | Not explicitly used for classification within MDS-SF3B1. |
II. Quantitative Data and Prognostic Implications
Studies have shown that the application of WHO and ICC criteria can lead to different patient cohort compositions and may affect prognostic outcomes. The stricter criteria of the ICC may define a more prognostically homogeneous group of patients.
A study comparing the two classifications found that 30.3% of subjects classified as MDS-SF3B1 according to the WHO 2022 criteria did not meet the ICC criteria.[3] Patients not meeting the ICC criteria for MDS-SF3B1 had lower white blood cell and platelet counts, higher-risk scores under the Molecular International Prognostic Scoring System (IPSS-M), and shorter survival.[3]
Another analysis highlighted that a RUNX1 co-mutation, an exclusion criterion in the ICC, was associated with a worse prognosis in patients who would otherwise be classified as MDS-SF3B1 under the WHO criteria (Hazard Ratio for overall survival: 3.63).[1] However, the difference in the SF3B1 VAF cutoff (≥5% vs. ≥10%) did not appear to significantly affect survival in one study.[1]
| Prognostic Factor | Impact on Survival | Relevant Classification | Citation |
| RUNX1 Co-mutation | Associated with worse overall survival. | Excluded by ICC, included by WHO. | [1] |
| Low VAF (<10%) | May be associated with a higher prevalence of co-occurring TP53 mutations and higher risk scores. | Different cutoffs in WHO (≥5%) and ICC (≥10%). | [6] |
| Multilineage Dysplasia | Associated with worse overall survival in some studies of MDS with ring sideroblasts. | Not a primary classifier in either system for SF3B1-mutated MDS. | [5] |
III. Experimental Protocols
The diagnosis of MDS-SF3B1 relies on two key laboratory investigations: the morphological assessment of bone marrow for ring sideroblasts and the molecular detection of SF3B1 mutations.
A. Ring Sideroblast Staining (Perls' Prussian Blue)
This histochemical stain is used to detect ferric iron in tissues. In the context of MDS, it identifies the characteristic perinuclear iron deposits within the mitochondria of erythroblasts, forming ring sideroblasts.
Methodology:
-
Sample Preparation: Bone marrow aspirate smears are prepared on glass slides and air-dried.
-
Fixation: Smears are fixed, typically with methanol.
-
Staining Solution: A fresh working solution is prepared by mixing equal parts of 2% hydrochloric acid and 2% potassium ferrocyanide.[7]
-
Incubation: Slides are immersed in the staining solution for 20-30 minutes.[7]
-
Washing: Slides are rinsed thoroughly with distilled water.
-
Counterstaining: A counterstain, such as Nuclear Fast Red or Safranin O, is applied for 5 minutes to visualize cell nuclei.[7][8]
-
Dehydration and Mounting: Slides are dehydrated through graded alcohols, cleared with xylene, and coverslipped.
-
Microscopic Examination: Ring sideroblasts are identified as erythroblasts with a minimum of five siderotic granules encircling at least one-third of the nucleus.[9]
B. SF3B1 Mutation Analysis
Next-Generation Sequencing (NGS) is the standard method for detecting somatic mutations in the SF3B1 gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from bone marrow aspirate or peripheral blood mononuclear cells.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. Targeted gene panels that include the SF3B1 gene are commonly used.[10][11]
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina).
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants and small insertions/deletions in the SF3B1 gene. The Variant Allele Frequency (VAF) is calculated as the percentage of reads that contain the mutation.
-
Interpretation: The presence of a pathogenic SF3B1 mutation is reported, along with its VAF.
IV. Visualizing the Diagnostic Pathways
The following diagrams illustrate the diagnostic workflows for MDS with SF3B1 mutation according to the WHO 2022 and ICC classifications.
Conclusion
The WHO 2022 and ICC classifications for MDS with SF3B1 mutation represent important steps toward a more genetically informed approach to diagnosing and categorizing myelodysplastic syndromes. While both systems recognize SF3B1-mutated MDS as a distinct entity, their differing criteria have practical consequences for diagnosis and risk stratification. The ICC's more stringent, molecularly-defined criteria may identify a more uniform patient population with a favorable prognosis. In contrast, the WHO's approach, which allows for a morphological surrogate for the genetic marker, may be more applicable in settings with limited access to molecular testing. Researchers and clinicians should be aware of these differences when designing studies, interpreting clinical trial data, and making treatment decisions for patients with this MDS subtype. The ongoing evaluation of these classification systems in large, independent patient cohorts will be crucial for their refinement and harmonization.
References
- 1. Reclassification of Myelodysplastic Neoplasms According to the 2022 World Health Organization Classification and the 2022 International Consensus Classification Using Open-Source Data: Focus on SF3B1- and TP53-Mutated Myelodysplastic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. annlabmed.org [annlabmed.org]
- 4. Data-Driven Harmonization of 2022 Who and ICC Classifications of Myelodysplastic Syndromes/Neoplasms (MDS): A Study By the International Consortium for MDS (icMDS) - Humanitas AI [humanitas.eu]
- 5. Prognostic impact of <i>SF3B1</i> mutation and multilineage dysplasia in myelodysplastic syndromes with ring sideroblasts: a Mayo Clinic study of 170 informative cases | Haematologica [haematologica.org]
- 6. The significance of variant allele frequency in patients with SF3B1-mutated MDS | VJHemOnc [vjhemonc.com]
- 7. newcomersupply.com [newcomersupply.com]
- 8. islh.org [islh.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Frontiers | A Novel Prognostic Scoring Model for Myelodysplastic Syndrome Patients With SF3B1 Mutation [frontiersin.org]
- 11. Test guide | Eurofins Biomnis [eurofins-biomnis.com]
The Genetic Blueprint of Mannose-Binding Lectin: A Guide to Genotype-Serum Concentration Correlation
For researchers, scientists, and drug development professionals, understanding the intricate relationship between an individual's genetic makeup and the circulating levels of key immune proteins is paramount. Mannose-Binding Lectin (MBL), a critical component of the innate immune system, is a prime example of this connection. Variations in the MBL2 gene directly and predictably impact the serum concentration of the MBL protein, with significant implications for immune function and disease susceptibility. This guide provides a comprehensive comparison of MBL serum concentrations across different MBL2 genotypes, supported by experimental data and detailed methodologies.
The Impact of MBL2 Polymorphisms on MBL Serum Levels
The concentration of functional MBL protein in the serum is largely determined by single nucleotide polymorphisms (SNPs) within the MBL2 gene. These variations occur in both the promoter region and in exon 1, the protein-coding region.
Polymorphisms in exon 1 at codons 52, 54, and 57 (designated as alleles D, B, and C, respectively) are known as structural variants.[1][2] The wild-type allele is denoted as A. These structural variants lead to the production of MBL subunits that are unable to assemble correctly into the higher-order oligomers required for full biological activity, resulting in significantly lower functional MBL serum concentrations.[2][3] Individuals who are homozygous for any of these structural variants (collectively termed 'O' alleles) often have undetectable levels of functional MBL.[1]
In addition to the structural variants, polymorphisms in the promoter region, such as at positions -550 (H/L alleles) and -221 (X/Y alleles), also influence the rate of MBL2 gene transcription, thereby affecting the amount of MBL protein produced.[1][2] The combination of these promoter and exon 1 polymorphisms results in distinct haplotypes that are strongly correlated with high, medium, or low MBL serum levels.[2][4]
Comparative Analysis of MBL Serum Concentrations by Genotype
The following tables summarize the quantitative relationship between common MBL2 genotypes and the resulting MBL serum concentrations, as reported in various studies. These data clearly demonstrate a gene-dose effect, where the number of variant alleles is inversely proportional to the MBL protein level.
Table 1: MBL Serum Concentration by Exon 1 Genotype Group
| Genotype Group | Description | Median MBL Concentration (ng/mL) | Reference |
| A/A | Homozygous Wild-Type | 928 - 4550 | [1][5][6][7] |
| A/O | Heterozygous Variant | 223.5 - 1098.4 | [1][5][8] |
| O/O | Homozygous Variant | 0 - <100 | [1][5][9] |
Note: 'O' represents any of the structural variant alleles (B, C, or D).
Table 2: MBL Serum Concentration by Combined Promoter and Exon 1 Haplotypes
| Haplotype Combination | MBL Expression Level | Median MBL Concentration (ng/mL) | Reference |
| YA/YA | High | 2162 | [8] |
| HYA/HYA | High | 4550 | [6] |
| YA/YO or XA/YA | Intermediate | 976 - 1131 | [1][8] |
| XA/XA | Intermediate | 707 | [1] |
| XA/O or YO/XA | Low / Deficient | 223.5 | [8][10] |
| O/O | Deficient | <100 | [9][10] |
Note: Haplotypes are combinations of promoter alleles (e.g., Y, X) and the exon 1 allele (A or O). These combinations are strongly linked and inherited together.[2]
Experimental Protocols
Accurate determination of the correlation between MBL2 genotype and MBL serum concentration relies on robust and validated experimental methodologies. The following sections detail the common protocols used in the cited research.
Measurement of MBL Serum Concentration
The most widely used method for quantifying MBL serum levels is the Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: MBL Oligomer ELISA
-
Sample Collection and Preparation: Whole blood is collected, and serum is separated by centrifugation (e.g., at 2,000 x g for 10 minutes). Serum samples are then stored at -80°C until analysis.[11] For the assay, serum is typically diluted (e.g., 1:100) in a sample diluent buffer provided with the ELISA kit.[11]
-
Assay Principle: The ELISA for functional MBL specifically detects the oligomerized form of the protein, which is biologically active. Microwell plates are pre-coated with mannan, a carbohydrate that MBL binds to.[7]
-
Incubation: Diluted serum samples and standards are added to the mannan-coated wells and incubated. During this step, MBL in the sample binds to the mannan on the plate.
-
Detection: A biotinylated monoclonal antibody specific for an epitope on the MBL protein is added. This antibody binds to the captured MBL.[3]
-
Signal Generation: A streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the biotinylated antibody. A substrate solution (e.g., TMB) is then added, and the enzyme catalyzes a color change.[7]
-
Quantification: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of MBL in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of MBL.[7] The lower limit of detection is typically around 10 ng/mL.[11]
MBL2 Genotyping
Genotyping of the MBL2 gene is commonly performed using Polymerase Chain Reaction (PCR) followed by a method to differentiate the alleles.
Protocol: PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
-
DNA Extraction: Genomic DNA is extracted from whole blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).[11]
-
PCR Amplification: Specific regions of the MBL2 gene containing the SNPs of interest (e.g., in exon 1 or the promoter) are amplified using PCR with specific primers.
-
Restriction Enzyme Digestion: The amplified PCR product is then incubated with a specific restriction enzyme that recognizes and cuts the DNA only if a particular SNP is present (or absent). This results in DNA fragments of different lengths depending on the genotype.
-
Fragment Analysis: The resulting DNA fragments are separated by size using gel electrophoresis. The pattern of the fragments on the gel reveals the genotype of the individual for that specific SNP. For example, a homozygous wild-type individual will show a different banding pattern than a heterozygous or homozygous variant individual.
-
Allele Identification: This process is repeated for each SNP of interest to determine the complete genotype.[11][12]
Alternative genotyping methods include real-time PCR with allele-specific probes and direct DNA sequencing, which can provide more detailed information about the genetic variants present.[5][13]
Visualizing the Genotype-Phenotype Correlation
The following diagrams illustrate the workflow for determining the MBL genotype-phenotype correlation and the logical relationship between the genetic variants and the resulting MBL serum levels.
Caption: Experimental workflow for correlating MBL2 genotype with MBL serum concentration.
Caption: Relationship between MBL2 genotype, molecular mechanism, and serum MBL phenotype.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 3. labcorp.com [labcorp.com]
- 4. High MBL-expressing genotypes are associated with deterioration in renal function in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneticsmr.com [geneticsmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Association of Mannose-Binding Lectin 2 (MBL2) gene heterogeneity and its serum concentration with osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficient Serum Mannose-Binding Lectin Levels and MBL2 Polymorphisms Increase the Risk of Single and Recurrent Cryptosporidium Infections in Young Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute-phase responsiveness of mannose-binding lectin in community-acquired pneumonia is highly dependent upon MBL2 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MBL2 Genotypes and Their Associations with MBL Levels and NICU Morbidity in a Cohort of Greek Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Mannose-Binding Lectin Gene Polymorphisms and the Serum MBL Level for the Early Detection of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Polymorphisms in the MBL2 gene are associated with the plasma levels of MBL and the cytokines IL-6 and TNF-α in severe COVID-19 [frontiersin.org]
A Comparative Guide to Inter-Assay Precision of Mannose-Binding Lectin (MBL) ELISA Kits
For researchers, scientists, and drug development professionals, selecting a reliable and reproducible mannose-binding lectin (MBL) ELISA kit is crucial for accurate quantification of this important component of the innate immune system. A key performance characteristic to consider is inter-assay precision, which reflects the reproducibility of results across different assays performed on different days. This guide provides an objective comparison of the inter-assay precision of several commercially available MBL ELISA kits, supported by experimental data and detailed protocols.
Inter-Assay Precision Comparison
The following table summarizes the inter-assay precision, typically expressed as the coefficient of variation (CV), for various human MBL ELISA kits. A lower CV percentage indicates higher reproducibility between assays.
| Kit Name | Manufacturer | Catalog Number | Inter-Assay Precision (CV%) |
| Human MBL Quantikine ELISA Kit | R&D Systems | DMBL00 | Sample 1: 7.8%Sample 2: 6.8%Sample 3: 7.0%[1][2] |
| Human MBL Oligomer ELISA Kit | Thermo Fisher Scientific | BMS2329 | 6.2% (overall)[3] |
| Human MBL (MBL2) ELISA Kit | Invitrogen (Thermo Fisher) | EHMBL2 | <12%[4] |
| Human MBL ELISA Kit | Abcam | ab193709 | <12% |
| Human MBP-C/MBL2 ELISA Kit | Elabscience | E-EL-H0103 | <10% |
| Human Anti-MBL Antibody ELISA Kit | ELK Biotechnology | ELK1375 | <10%[5] |
Experimental Protocols for Determining Inter-Assay Precision
The inter-assay precision is determined by assaying samples with known concentrations of MBL in multiple, independent assay runs. While specific details can vary between manufacturers, the general principle remains the same.
R&D Systems Human MBL Quantikine ELISA Kit: To assess inter-assay precision, three samples with known concentrations of human MBL were tested in 40 separate assays.[1][2] The mean concentration, standard deviation, and resulting CV% were calculated for each sample.
Thermo Fisher Scientific Human MBL Oligomer ELISA Kit: The assay-to-assay reproducibility was evaluated in three independent experiments.[3] Each assay was performed with six replicates of eight samples containing different concentrations of human MBL.[3] The overall inter-assay coefficient of variation was then calculated from these results.[3]
General Protocol for Other Kits (Invitrogen, Abcam, Elabscience, ELK Biotechnology): For the kits providing a range or an upper limit for inter-assay CV, the general methodology involves testing multiple replicates of samples with low, medium, and high concentrations of MBL across different plates and on different days. The CV is calculated from the mean values obtained in these separate assays. For instance, the ELK Biotechnology kit specifies that three samples of known concentration were tested in forty separate assays to assess inter-assay precision.[5]
General Sandwich ELISA Workflow
The majority of the compared MBL ELISA kits employ a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) format. This technique involves capturing the MBL protein between two layers of antibodies. The basic steps of this workflow are illustrated in the diagram below.
Caption: General workflow of a sandwich ELISA.
Signaling Pathway of MBL-mediated Complement Activation
Mannose-binding lectin is a key pattern recognition molecule in the innate immune system. Upon binding to carbohydrate patterns on the surface of pathogens, MBL initiates the lectin pathway of the complement system, leading to opsonization and phagocytosis of the invading microorganism.
Caption: MBL-mediated activation of the lectin complement pathway.
References
The Diverse Role of Mannose-Binding Lectin (MBL) in Combating Infections: A Comparative Guide
Mannose-Binding Lectin (MBL) is a crucial pattern recognition molecule of the innate immune system, serving as a first line of defense against a wide array of pathogens.[1][2][3] As a member of the collectin family, this calcium-dependent serum protein identifies and binds to specific carbohydrate patterns, such as mannose and N-acetylglucosamine, present on the surfaces of microorganisms including bacteria, viruses, fungi, and parasites.[1][4] Its role in immunity is multifaceted, primarily involving the activation of the complement system, enhancement of phagocytosis, and modulation of inflammatory responses.[5][6] This guide provides a comparative analysis of MBL's function across different types of infections, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
MBL exerts its antimicrobial effects through several key mechanisms:
-
Lectin Pathway of Complement Activation: Upon binding to a pathogen's surface, MBL undergoes a conformational change that activates MBL-associated serine proteases (MASPs), particularly MASP-1 and MASP-2.[7][8][9] This activation cascade is analogous to the classical complement pathway, leading to the cleavage of C4 and C2, the formation of C3 convertase, and ultimately the opsonization of pathogens with complement fragments and the formation of the membrane attack complex (MAC) that can lyse certain pathogens.[6][7]
-
Opsonophagocytosis: MBL can act as an opsonin, directly coating pathogens to enhance their recognition and uptake by phagocytic cells like macrophages and neutrophils.[6][8] This process can occur both dependently and independently of the complement system through interactions with collectin receptors on phagocytes.[6]
-
Direct Pathogen Neutralization: In some cases, MBL can directly interfere with pathogens. For instance, it can aggregate microorganisms, preventing them from attaching to host cells.[8] In viral infections, MBL can bind to viral envelope proteins, neutralizing the virus and inhibiting its entry into host cells.[10]
Comparative Role of MBL in Different Infections
The efficacy and importance of MBL can vary significantly depending on the type of pathogen.
Fungal Infections: MBL plays a particularly prominent role in the defense against fungal infections, where mannan is a major component of the cell wall.[11] MBL binds with high affinity to fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[12][13] This interaction leads to potent complement activation and enhanced opsonophagocytosis.[12] MBL deficiency, often resulting from genetic polymorphisms, is strongly associated with an increased risk and severity of fungal infections, especially in immunocompromised individuals.[13][14] For instance, low MBL levels are linked to recurrent vulvovaginal candidiasis and abdominal Candida infections in peritonitis patients.[12][14] In vitro studies have shown that MBL can induce the agglutination of Candida species and significantly reduce their proliferation.[11]
Bacterial Infections: MBL's role in bacterial infections is broad, as it recognizes a variety of bacterial surface carbohydrates.[8][15] It is particularly effective against encapsulated bacteria and can lead to the lysis of Gram-negative bacteria through the MAC.[6] For both Gram-positive and Gram-negative bacteria, MBL-mediated opsonization is a key mechanism for clearance.[6][8] MBL deficiency has been associated with increased susceptibility to infections, especially in individuals with compromised immune systems, such as neutropenic patients.[15] It is also linked to an increased risk of meningococcal sepsis.[15] However, the protective effect of MBL can be hindered by certain bacterial features, such as the capsule of Streptococcus pneumoniae, which can abrogate efficient binding.[16] Interestingly, for some intracellular bacteria like the pathogens causing tuberculosis, MBL deficiency might be protective by reducing opsonophagocytosis and subsequent intracellular replication.[4][16]
Viral Infections: MBL contributes to antiviral immunity by recognizing glycoproteins on the surface of many viruses, including HIV, influenza A virus, and SARS coronavirus.[3][10][16] The binding of MBL can have several outcomes:
-
Direct Neutralization: MBL can block viral attachment to host cells, as demonstrated with influenza A virus.[10]
-
Inhibition of Viral Spread: It can prevent the release and spread of new viral particles from infected cells.[10]
-
Complement-Mediated Lysis: MBL can lyse enveloped viruses through complement activation.
-
Enhanced Phagocytosis: It can opsonize viral particles for clearance by phagocytes.[6]
MBL deficiency has been linked to increased susceptibility to HIV infection and SARS.[15][16]
Parasitic Infections: The role of MBL in parasitic infections is complex and can be either beneficial or detrimental to the host. MBL can bind to various protozoa and helminths.[4][6] In infections with parasites like Cryptosporidium and Giardia duodenalis, MBL appears to be protective.[17][18] MBL deficiency is strongly associated with an increased risk of recurrent Cryptosporidium infections in children.[18] For Giardia, MBL-mediated complement activation contributes to parasite control and appropriate immune responses.[17] In the case of malaria, caused by Plasmodium falciparum, the role of MBL is more ambiguous. While MBL can function as an opsonin for infected erythrocytes, studies have shown that individuals homozygous for MBL variant alleles, leading to low MBL levels, may have higher parasite counts in complicated malaria cases.[19][20] This suggests MBL might be a disease modifier rather than a primary determinant of susceptibility.[19]
Quantitative Data Summary
The following table summarizes key quantitative data on the role of MBL in various infections.
| Infection Type | Pathogen Example | Finding | Quantitative Data | Reference |
| Fungal | Candida albicans | MBL deficiency is an independent risk factor for abdominal yeast infection in peritonitis patients. | MBL levels <0.5 µg/ml associated with a 4.5-fold increased risk (OR: 4.5). | [14] |
| Fungal | Candida spp. | Patients with abdominal yeast infections have significantly lower MBL plasma levels. | Median MBL: 0.16 µg/ml in patients with infection vs. 0.65 µg/ml in those without. | [14] |
| Bacterial | Metallo-β-Lactamase (MBL)-Producing Enterobacterales | Infections with these bacteria are associated with high mortality. | 30-day mortality rate of 29.7%. | [21][22] |
| Parasitic | Cryptosporidium | MBL deficiency is strongly associated with recurrent infections in children. | MBL deficient children had a 10.45-fold increased odds of multiple infections (OR: 10.45). | [18] |
| General | Chicken Bacterial Infections | Serum MBL levels are linked to health status and increase upon infection. | Concentration ranges from 0.4 to 35 µg/mL, peaking 3-9 days post-infection. | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments used to study MBL function.
MBL Purification via Affinity Chromatography
This protocol describes the purification of MBL from plasma or serum based on its affinity for carbohydrates.[23]
Principle: MBL binds to mannose residues immobilized on a chromatography resin in a calcium-dependent manner. After washing away unbound proteins, MBL is eluted by removing calcium with a chelating agent like EDTA.
Methodology:
-
Preparation of Affinity Column: A chromatography column is packed with mannan-agarose or a similar mannose-containing resin. The column is equilibrated with a calcium-containing buffer (e.g., Tris-buffered saline with 10 mM CaCl₂).
-
Sample Loading: Human plasma or serum, supplemented with additional CaCl₂ to ensure saturation, is passed over the column. MBL and other mannose-binding proteins will bind to the resin.
-
Washing: The column is extensively washed with the equilibration buffer to remove all non-specifically bound proteins.
-
Elution: MBL is eluted from the column using a buffer containing EDTA (e.g., Tris-buffered saline with 10 mM EDTA), which chelates the Ca²⁺ ions necessary for MBL's carbohydrate-binding activity.
-
Dialysis and Concentration: The eluted fractions containing MBL are pooled, dialyzed against a suitable storage buffer (e.g., TBS with calcium), and concentrated. Purity is assessed by SDS-PAGE.
MBL-Mediated Complement Activation Assay (ELISA)
This assay quantifies the functional activity of the MBL pathway of complement activation.[7]
Principle: MBL in a serum sample binds to mannan-coated microtiter plates. This initiates the lectin pathway, leading to the deposition of complement components like C4b, which can be detected with a specific antibody.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with mannan (e.g., from Saccharomyces cerevisiae) and incubated overnight. Plates are then washed and blocked to prevent non-specific binding.
-
Sample Incubation: Serum samples, diluted in a buffer that supports complement activation, are added to the wells and incubated to allow MBL binding and subsequent complement activation.
-
Detection of C4 Deposition: After incubation, the plates are washed. A primary antibody specific for a complement component, typically C4 (e.g., anti-C4b), is added to the wells.
-
Secondary Antibody and Substrate: Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody against the primary antibody is added.
-
Signal Development: After a final wash, a chromogenic HRP substrate (e.g., TMB) is added. The reaction is stopped with acid, and the absorbance is read on a plate reader. The signal intensity is proportional to the amount of C4b deposited and thus to the MBL pathway activity.
MBL-Enhanced Phagocytosis Assay
This protocol assesses the ability of MBL to enhance the uptake of particles by phagocytic cells.[24][25][26]
Principle: A target particle (e.g., a pathogen or a fluorescent bead) is opsonized with MBL. Phagocytic cells (e.g., macrophages) are then co-cultured with these opsonized particles. The extent of phagocytosis is quantified, often by flow cytometry or fluorescence microscopy.
Methodology:
-
Preparation of Phagocytes: Macrophages are prepared, for example, by differentiating bone marrow-derived cells or using a cell line like THP-1.[24] The cells are plated in a multi-well plate and allowed to adhere.
-
Opsonization of Target Particles: Fluorescently labeled target particles (e.g., zymosan, a yeast cell wall preparation, or latex beads) are incubated with purified MBL or MBL-containing serum in the presence of calcium. A control group is incubated without MBL.
-
Co-incubation: The opsonized (and control) particles are added to the macrophage-containing wells. The plate is incubated (e.g., for 1 hour at 37°C) to allow for phagocytosis. As a negative control, some wells can be pre-treated with an actin polymerization inhibitor like cytochalasin D to block phagocytosis.[26][27]
-
Removal of Non-ingested Particles: After incubation, the wells are washed thoroughly to remove any particles that have not been internalized by the macrophages.
-
Quantification:
-
Flow Cytometry: Cells are detached from the plate and analyzed. The percentage of fluorescent cells (macrophages that have ingested particles) and the mean fluorescence intensity (amount of ingested particles per cell) are measured.
-
Fluorescence Microscopy: Cells are fixed and imaged. The number of internalized particles per cell can be counted, or the overall fluorescence per cell can be quantified using image analysis software.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. Mannose-Binding Lectin: Biologic Characteristics and Role in the Susceptibility to Infections and Ischemia-Reperfusion Related Injury in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannose-binding lectin in HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of mannose-binding lectin in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of mannose-binding lectin in intestinal homeostasis and fungal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-microbial activities of mannose-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MBL Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Control of the classical and the MBL pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human mannan-binding lectin inhibits the infection of influenza A virus without complement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mannose binding lectin plays a crucial role in innate immunity against yeast by enhanced complement activation and enhanced uptake of polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Mannose-binding lectin deficiency facilitates abdominal Candida infections in patients with secondary peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mannose-Binding Lectin Deficiency and Respiratory Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Mannose-binding lectin is a disease modifier in clinical malaria and may function as opsonin for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mannose-Binding Lectin Is a Disease Modifier in Clinical Malaria and May Function as Opsonin for Plasmodium falciparum- Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Features and Outcomes of Infections Caused by Metallo-β-Lactamase-Producing Enterobacterales: A 3-Year Prospective Study From an Endemic Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MBL Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 24. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocols — The Fleischman Lab [mpnlab.org]
- 26. medium.com [medium.com]
- 27. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
The Dual Role of Mannose-Binding Lectin (MBL) in Cancer: A Comparative Analysis
Mannose-Binding Lectin (MBL), encoded by the MBL2 gene, is a key pattern recognition molecule of the innate immune system. It initiates the lectin pathway of the complement system by binding to carbohydrate patterns on the surface of pathogens and altered host cells, such as cancer cells.[1][2] This binding can lead to opsonization for phagocytosis or direct cell lysis via the membrane attack complex (MAC).[3][4] However, the role of MBL in oncology is complex, with studies demonstrating both pro- and anti-tumoral effects depending on the cancer type, MBL expression levels, and the tumor microenvironment.[3][5] This guide compares the validated roles of MBL in several key cancer types, presenting supporting experimental data and methodologies for researchers and drug development professionals.
MBL in Hepatocellular Carcinoma (HCC)
In Hepatocellular Carcinoma, MBL2 is predominantly viewed as a tumor suppressor. Studies consistently show that its expression is significantly lower in liver cancer tissue compared to normal liver tissue, and this downregulation is associated with a poor prognosis for HCC patients.[6][7][8] The anti-tumor effect is linked to MBL's ability to inhibit cancer cell proliferation and metastasis and to modulate the tumor microenvironment.[5][6]
| Experimental Model | Parameter Measured | Control Group | MBL Overexpression Group | Percentage Change | Reference |
| In Vivo (Nude Mice with Huh7 Xenografts) | Average Tumor Volume (mm³) | ~1500 | ~500 | ~67% Decrease | [6] |
| In Vivo (Nude Mice with Huh7 Xenografts) | Average Tumor Weight (g) | ~1.2 | ~0.4 | ~67% Decrease | [6] |
| In Vitro (Huh7 Cell Line) | Relative Cell Proliferation (OD450) | 1.0 | ~0.6 | ~40% Decrease | [8] |
| In Vitro (Huh7 Cell Line) | Migrated Cells per Field | ~250 | ~100 | ~60% Decrease | [8] |
| In Vivo (Murine HCC Model) | Liver to Body Weight Ratio | ~0.10 (MBL-/- mice) | ~0.06 (WT mice) | ~40% Increase in MBL-/- | [5] |
-
In Vivo Tumor Growth Assay: Nude mice were subcutaneously injected with Huh7 human hepatoma cells that were stably transfected to overexpress MBL2.[6] Control mice were injected with Huh7 cells transfected with an empty vector.[6] Tumor volume and weight were measured after a set period to determine the effect of MBL2 on tumor growth.[6]
-
Cell Proliferation Assay (CCK-8): The proliferation of HCC cell lines (e.g., Huh7) with and without MBL2 overexpression was measured using a Cell Counting Kit-8 (CCK-8) assay.[8] This colorimetric assay measures the activity of dehydrogenases in viable cells.
-
Transwell Migration Assay: The migratory ability of HCC cells was assessed using Transwell chambers.[8] Cells were seeded in the upper chamber, and the number of cells that migrated through the membrane to the lower chamber in response to a chemoattractant was quantified after a 24-hour incubation.[8]
Caption: MBL suppresses HCC growth by inactivating hepatic stellate cells via the ERK/COX-2/PGE2 pathway.[5]
References
- 1. ovid.com [ovid.com]
- 2. Is there a role for mannan/mannose-binding lectin (MBL) in defence against infection following chemotherapy for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Components of the Lectin Pathway of Complement in Solid Tumour Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Opsonization - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mannan-binding lectin suppresses growth of hepatocellular carcinoma by regulating hepatic stellate cell activation via the ERK/COX-2/PGE2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose-Binding Lectin 2 as a Potential Therapeutic Target for Hepatocellular Carcinoma: Multi-Omics Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mannose-Binding Lectin 2 as a Potential Therapeutic Target for Hepatocellular Carcinoma: Multi-Omics Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mannose-Binding Protein C
For researchers, scientists, and drug development professionals, the proper disposal of Mannose-Binding Protein C (MBP-C), also known as Mannose-Binding Lectin (MBL), is crucial for maintaining laboratory safety and regulatory compliance. As a recombinant protein involved in the innate immune system, MBP-C and associated materials require handling as biohazardous waste.[1][2][3] Adherence to established protocols for the disposal of recombinant DNA and protein waste is mandatory to mitigate potential risks.[3][4]
Decontamination and Disposal Protocols
All materials that have come into contact with MBP-C, including stocks, cultures, and contaminated laboratory equipment, must be decontaminated prior to disposal.[3][4] The two primary methods for decontamination are chemical disinfection and steam sterilization (autoclaving).
Liquid Waste Disposal:
Liquid waste containing MBP-C, such as cell culture media or protein solutions, must be chemically decontaminated before being discarded down the sanitary sewer.
-
Collection: Collect all liquid waste in a leak-proof, rigid container clearly labeled with a biohazard symbol.[1][4]
-
Chemical Disinfection: Add freshly prepared bleach to the liquid waste to achieve a final concentration of 10%.[1][3]
-
Contact Time: Allow the bleach solution to sit for a minimum of 30 minutes to ensure complete inactivation of the protein.[1][3]
-
Disposal: After the required contact time, the decontaminated liquid can be poured down the laboratory sink.[4][5]
Solid Waste Disposal:
Solid waste, including petri dishes, pipette tips, gloves, and other consumables contaminated with MBP-C, should be decontaminated, preferably by autoclaving.
-
Collection: Place all solid waste into an autoclavable biohazard bag.[1][5] For items like petri dishes, it is recommended to double-bag the waste.[1] This bag should be stored within a rigid, leak-proof secondary container.[1][4]
-
Autoclaving: Loosely tie the autoclave bag to allow for steam penetration and sterilize following standard autoclave procedures.[1][4] All personnel operating autoclaves must receive proper training.[1]
-
Final Disposal: After autoclaving, the decontaminated waste can typically be disposed of as regular trash, depending on institutional and local regulations.[5] Note that some regulations may require the use of specific colored bags (e.g., clear or orange) for autoclaved waste destined for general trash.[2]
Quantitative Data Summary for Decontamination
| Waste Type | Decontamination Method | Reagent/Parameter | Final Concentration/Setting | Minimum Contact Time | Final Disposal Route |
| Liquid Waste | Chemical Disinfection | Bleach (Sodium Hypochlorite) | 10% | 30 minutes | Sanitary Sewer |
| Solid Waste | Steam Sterilization | Autoclave | Standard cycle (e.g., 121°C, 15 psi) | 30-60 minutes (varies by load) | Regular Trash (post-decontamination, per institutional policy) |
Experimental Workflow for Disposal
The proper disposal of MBP-C is an integral part of the experimental workflow to ensure safety and compliance. The following diagram illustrates the decision-making process and procedural steps for handling waste generated from experiments involving this protein.
It is imperative for all laboratory personnel to consult their institution's specific Environmental Health & Safety (EH&S) guidelines, as local regulations may vary.[1][2][5] Work involving recombinant DNA, such as that used to produce MBP-C, is subject to oversight and requires adherence to established biosafety protocols.[3]
References
Personal protective equipment for handling mannose-binding protein C
Essential Safety and Handling of Mannose-Binding Protein C
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of this compound (MBL/MBP-C) is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical resistant gloves | Nitrile or latex gloves are suitable. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat is required to prevent contamination of personal clothing. An apron may be used for additional protection. |
| Respiratory Protection | Not generally required | A respirator is not necessary if work is conducted in a well-ventilated area with local exhaust. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and to prevent contamination.
Handling:
-
Work in a well-ventilated area, preferably with local exhaust ventilation[1].
-
After handling, thoroughly wash any exposed areas with soap and water[1].
Storage:
-
Store the protein in its original, tightly sealed container in a dry, cool, and well-ventilated area, protected from direct sunlight[1].
-
The recommended storage temperature is typically indicated on the product datasheet and can be -20°C or -80°C for both liquid and lyophilized forms[3].
-
Opened containers must be carefully resealed and stored upright to prevent leakage[1].
-
Do not store in unlabeled containers[1].
-
For lyophilized protein, it is recommended to reconstitute with deionized sterile water and to add glycerol for long-term storage[3].
-
Avoid repeated freeze-thaw cycles[3].
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation occurs, seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Seek medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use absorbent materials to contain the spill.
-
Clean: Dilute the spilled substance with plenty of water and absorb the mixture[2]. Place the absorbed material in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate disinfectant.
Waste Disposal:
-
Dispose of waste materials in accordance with local, state, and federal regulations.
-
Protein waste should be collected in a designated, labeled container.
-
Contaminated materials, such as gloves and paper towels, should also be disposed of as biohazardous waste.
Visual Guides
To further clarify procedural workflows, the following diagrams illustrate the key processes for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
